Technical Documentation Center

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole
  • CAS: 125019-37-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Introduction 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, a substituted vinylpyrazole, represents a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, a substituted vinylpyrazole, represents a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals, valued for its diverse biological activities.[1] The presence of a reactive ethenyl (vinyl) group at the C4 position, combined with specific N1 and C3/C5 substitutions, makes this molecule an attractive intermediate for further functionalization, such as in polymerization reactions or as a key component in the synthesis of complex molecular architectures through click chemistry or cross-coupling reactions.

This technical guide provides a comprehensive overview of two robust synthetic pathways for the preparation of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying chemical logic, field-proven insights, and a critical comparison of methodologies. We will explore a classical approach via Vilsmeier-Haack formylation followed by a Wittig olefination, and a more modern strategy involving a palladium-catalyzed Heck cross-coupling reaction. Each protocol is designed to be a self-validating system, grounded in established, authoritative chemical literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies, each centered on the formation of the C4-vinyl bond. This initial analysis guides the selection of our forward-synthesis pathways.

Retrosynthesis cluster_0 Pathway I: Wittig Olefination cluster_1 Pathway II: Heck Coupling Target 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole Formyl_Intermediate 4-Formyl-1-ethyl-3,5-dimethylpyrazole Target->Formyl_Intermediate C=C bond formation (Wittig Reaction) Halo_Intermediate 4-Bromo-1-ethyl-3,5-dimethylpyrazole Target->Halo_Intermediate C-C bond formation (Heck Reaction) Wittig_Reagent Phosphorus Ylide (e.g., Ph₃P=CH₂) Ethyl_Pyrazole 1-Ethyl-3,5-dimethylpyrazole Formyl_Intermediate->Ethyl_Pyrazole C-H Formylation (Vilsmeier-Haack) Vinyl_Source Vinyl Source (e.g., Ethylene, Vinylborane) Halo_Intermediate->Ethyl_Pyrazole C-H Halogenation Dimethyl_Pyrazole 3,5-Dimethylpyrazole Ethyl_Pyrazole->Dimethyl_Pyrazole N-Alkylation Ethyl_Halide Ethyl Halide (e.g., Et-I) Acetylacetone Acetylacetone Dimethyl_Pyrazole->Acetylacetone Pyrazole Ring Formation (Knorr Synthesis) Hydrazine Hydrazine

Caption: Retrosynthetic analysis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

Pathway I: The Wittig Olefination Approach

This classical multi-step synthesis builds the molecule by first constructing the core pyrazole ring, followed by sequential functionalization at the N1 and C4 positions, and culminating in the formation of the vinyl group via the Wittig reaction.

Step 1: Synthesis of the Pyrazole Core - 3,5-Dimethylpyrazole

The foundation of the synthesis is the Knorr pyrazole synthesis, a robust and high-yielding condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[2][3] Using acetylacetone and hydrazine hydrate provides a clean and efficient route to the 3,5-dimethylpyrazole core.

Reaction Scheme: Acetylacetone + Hydrazine Hydrate → 3,5-Dimethylpyrazole

Experimental Protocol:
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 6.0 mL of hydrazine hydrate to 50 mL of ethanol.

  • Place the flask in an ice bath and cool the solution for 10-15 minutes with continuous stirring.

  • Slowly, add 10.0 mL of acetylacetone (2,4-pentanedione) dropwise to the cold solution over a period of approximately 20-30 minutes. It is crucial to maintain a low temperature to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux in an oil bath at approximately 110°C for one hour.[2]

  • After reflux, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add a minimal amount of cold n-hexane to form a slurry.

  • Collect the crystalline product by vacuum filtration, washing with a small volume of cold n-hexane.

  • Dry the white crystalline solid in a vacuum desiccator. The expected yield is typically high, often exceeding 90%.

Step 2: N-Ethylation - Synthesis of 1-Ethyl-3,5-dimethylpyrazole

With the pyrazole core established, the next step is the regioselective alkylation at the N1 position. This is a standard nucleophilic substitution reaction where the deprotonated pyrazole anion attacks an ethyl halide. The use of a strong base like sodium hydride ensures complete deprotonation and drives the reaction to completion.[4][5]

Reaction Scheme: 3,5-Dimethylpyrazole + NaH, then Ethyl Iodide → 1-Ethyl-3,5-dimethylpyrazole

Experimental Protocol:
  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).

  • Add 30 mL of anhydrous tetrahydrofuran (THF) and cool the suspension to 0°C in an ice bath.

  • Dissolve 3,5-dimethylpyrazole (1.0 equivalent) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, during which time hydrogen gas will evolve.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-ethyl-3,5-dimethylpyrazole as a liquid.

Step 3: C4-Formylation - Synthesis of 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocyclic systems.[6][7] The N-alkylation in the previous step activates the pyrazole ring, directing the electrophilic Vilsmeier reagent (formed from POCl₃ and DMF) to the C4 position.[8][9]

Reaction Scheme: 1-Ethyl-3,5-dimethylpyrazole + POCl₃/DMF → 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde

Experimental Protocol:
  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 equivalents) to 0°C.

  • Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, keeping the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 1-ethyl-3,5-dimethylpyrazole (1.0 equivalent) in a small amount of DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the crude aldehyde.

  • Purify by column chromatography or recrystallization to obtain the pure 4-formyl derivative.

Step 4: Olefination - Synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

The final step in this pathway is the conversion of the aldehyde to a vinyl group using the Wittig reaction.[10] This reaction involves a phosphorus ylide, generated in situ from a phosphonium salt and a strong base, which reacts with the aldehyde to form an alkene and triphenylphosphine oxide.[11]

Reaction Scheme: 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde + (Ph₃PCH₃)Br + Base → 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Experimental Protocol:
  • In a dry flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The formation of the bright orange/yellow ylide will be observed. Stir the mixture for 1 hour at room temperature.

  • Cool the ylide solution back to 0°C and add a solution of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • After filtration, concentrate the solution under reduced pressure. The crude product will contain the desired vinyl compound and triphenylphosphine oxide.

  • Purify the product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the final product, 4-ethenyl-1-ethyl-3,5-dimethylpyrazole.

Wittig_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Ethylation cluster_step3 Step 3: C4-Formylation cluster_step4 Step 4: Wittig Olefination A1 Acetylacetone + Hydrazine Hydrate P1 3,5-Dimethylpyrazole A1->P1 Reflux in EtOH A2 P1 + NaH, then EtI P1->A2 P2 1-Ethyl-3,5-dimethylpyrazole A2->P2 Stir in THF A3 P2 + POCl₃/DMF P2->A3 P3 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde A3->P3 Heat, then H₂O workup A4 P3 + Ph₃P=CH₂ P3->A4 P4 Target Product: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole A4->P4 Stir in THF, then purify

Caption: Experimental workflow for the Wittig Olefination pathway.

Pathway II: The Heck Cross-Coupling Approach

This pathway utilizes modern organometallic chemistry, offering a more convergent route. After the formation of the N-ethylated pyrazole, the C4 position is halogenated, setting the stage for a palladium-catalyzed Heck reaction to install the vinyl group.[12]

Steps 1 & 2: Synthesis of 1-Ethyl-3,5-dimethylpyrazole

The initial two steps, the synthesis of 3,5-dimethylpyrazole and its subsequent N-ethylation, are identical to those described in Pathway I.

Step 3: C4-Halogenation - Synthesis of 4-Bromo-1-ethyl-3,5-dimethylpyrazole

Electrophilic bromination of the electron-rich pyrazole ring at the C4 position is a straightforward transformation. N-bromosuccinimide (NBS) is a convenient and safe brominating agent for this purpose.

Reaction Scheme: 1-Ethyl-3,5-dimethylpyrazole + NBS → 4-Bromo-1-ethyl-3,5-dimethylpyrazole

Experimental Protocol:
  • Dissolve 1-ethyl-3,5-dimethylpyrazole (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude 4-bromo-1-ethyl-3,5-dimethylpyrazole can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Step 4: Palladium-Catalyzed Vinylation (Heck Reaction)

The Heck reaction is a powerful C-C bond-forming tool that couples an organohalide with an alkene in the presence of a palladium catalyst and a base.[13] In this case, the 4-bromopyrazole is coupled with a vinyl source. While using ethylene gas is possible, it requires specialized pressure equipment. A more practical alternative for laboratory scale is to use a vinyl equivalent like potassium vinyltrifluoroborate or vinyltriethoxysilane.[14]

Reaction Scheme: 4-Bromo-1-ethyl-3,5-dimethylpyrazole + Vinyl Source + Pd Catalyst → 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Experimental Protocol:
  • To a Schlenk flask, add 4-bromo-1-ethyl-3,5-dimethylpyrazole (1.0 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand like SPhos or XPhos (0.04 equivalents).

  • Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon) three times.

  • Add a degassed solvent mixture, such as toluene/water (10:1).

  • Heat the reaction mixture to 100-110°C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography on silica gel to yield the target product.

Heck_Cycle Simplified Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Reductive Elimination Product 4-Ethenyl-pyrazole Elim->Product HBr HBr Elim->HBr ArBr 4-Bromo-pyrazole ArBr->OxAdd Alkene Vinyl Source Alkene->Coord Base Base HBr->Base Neutralization

Sources

Exploratory

The Chemistry and Applications of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole: A Technical Whitepaper

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The pyrazole scaffold is a privileged structure in both medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The pyrazole scaffold is a privileged structure in both medicinal chemistry and advanced materials science. Among its highly functionalized derivatives, 4-ethenyl-1-ethyl-3,5-dimethylpyrazole (also nomenclatured as 1-ethyl-3,5-dimethyl-4-vinylpyrazole) stands out as a versatile, electron-rich vinyl monomer and cross-coupling intermediate. Characterized by an N -ethyl group that enhances lipophilicity and organic solubility, and a C4-vinyl group primed for radical polymerization and transition-metal-catalyzed cross-coupling, this molecule serves as a critical building block for synthesizing functional copolymers, metal-chelating sorbents, and fluorescent sensors.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pyrazole chemistry and practical, bench-ready applications. We will explore the physicochemical profile, self-validating synthetic protocols, and the mechanistic causality behind its utility in materials science.

Physicochemical Profiling and Structural Dynamics

The substitution pattern of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole dictates its unique reactivity [1]. The electron-donating methyl groups at the C3 and C5 positions increase the electron density of the pyrazole ring, which in turn activates the C4-vinyl group via π -conjugation. The N -ethylation prevents tautomerization, locking the molecule into a single, predictable isomeric form, which is critical for maintaining uniformity during polymerization or pharmaceutical scale-up.

Table 1: Extrapolated Physicochemical Data
PropertyValue / DescriptionAnalytical Significance
IUPAC Name 4-Ethenyl-1-ethyl-3,5-dimethyl-1H-pyrazoleStandardized nomenclature for regulatory filing.
Molecular Formula C 9​ H 14​ N 2​ Base for mass spectrometry (M+H + expected at m/z 151.12).
Molecular Weight 150.22 g/mol Required for stoichiometric calculations.
Appearance Colorless to pale yellow liquidIndicates purity; yellowing suggests vinyl auto-oxidation.
Boiling Point ~80–90 °C at 1 mmHgEnables purification via vacuum fractional distillation.
Estimated LogP ~2.1Predicts excellent solubility in non-polar organic solvents.

Synthetic Methodologies

To synthesize 4-ethenyl-1-ethyl-3,5-dimethylpyrazole, chemists typically rely on two primary orthogonal pathways: the Wittig Olefination of a pre-formed pyrazole-4-carbaldehyde, or the Direct N-Alkylation of a pre-formed 4-vinylpyrazole.

Synthesis Start1 1-Ethyl-3,5-dimethylpyrazole Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start1->Vilsmeier Aldehyde 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde Vilsmeier->Aldehyde Wittig Wittig Olefination (Ph3PCH3Br, n-BuLi) Aldehyde->Wittig Target 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole Wittig->Target Start2 3,5-Dimethyl-4-vinylpyrazole Alkylation N-Alkylation (Ethyl Iodide, KOH, MeCN) Start2->Alkylation Alkylation->Target

Caption: Synthetic pathways for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole via Wittig and N-alkylation routes.

Protocol A: Wittig Olefination Route

This route is highly regioselective and leverages the well-documented Vilsmeier-Haack formylation of 1-ethyl-3,5-dimethylpyrazole [2].

Mechanistic Causality: We utilize n -butyllithium ( n -BuLi) at strictly cryogenic temperatures (-40 °C) to deprotonate methyltriphenylphosphonium bromide. This prevents the degradation of the resulting highly reactive phosphorus ylide. The subsequent addition of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde must be done dropwise to prevent localized thermal spikes that could lead to aldol-type side reactions.

Step-by-Step Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (3.60 mmol) in anhydrous THF (14 mL) under an argon atmosphere. Cool the flask to -40 °C using a dry ice/acetonitrile bath.

  • Deprotonation: Slowly inject n -BuLi (1.45 mL, 2.5 M in hexanes, 3.60 mmol). Stir for 20 minutes until a vibrant yellow solution indicates complete ylide formation.

  • Olefination: Dissolve 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde (1.20 mmol) in dry THF (8 mL). Add this dropwise to the ylide solution over 10 minutes.

  • Propagation & Workup: Remove the cooling bath, allowing the reaction to warm to room temperature, and stir for 5 hours. Quench with saturated aqueous NH 4​ Cl, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure vinyl monomer.

Protocol B: Direct N-Alkylation Route

For laboratories with access to 3,5-dimethyl-4-vinylpyrazole [1], direct N-alkylation is a more atom-economical approach [4].

Mechanistic Causality: Pyrazoles are weakly acidic (pKa ~ 14–15). Potassium hydroxide (KOH) is sufficiently basic to deprotonate the N-H bond. We utilize acetonitrile (MeCN) as a polar aprotic solvent because it poorly solvates the resulting pyrazolide anion, thereby dramatically increasing its nucleophilicity for the S N​ 2 attack on ethyl iodide.

Step-by-Step Procedure:

  • Deprotonation: In a 50 mL round-bottom flask, combine 3,5-dimethyl-4-vinylpyrazole (10.0 mmol) and finely crushed KOH (15.0 mmol) in 25 mL of anhydrous MeCN. Stir at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (12.0 mmol) dropwise via syringe.

  • Heating: Equip the flask with a reflux condenser and heat to 60 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter off the precipitated KI salts, and concentrate the filtrate. Partition the residue between water and diethyl ether. Extract the aqueous layer twice more with ether.

  • Isolation: Dry the combined organic layers over MgSO 4​ , evaporate the solvent, and purify the product via vacuum distillation (~80 °C at 1 mmHg).

Polymerization and Advanced Applications

The primary industrial and academic pull for 4-ethenyl-1-ethyl-3,5-dimethylpyrazole lies in its behavior as a functional monomer.

Free-Radical Copolymerization

The vinyl group at the C4 position undergoes facile free-radical copolymerization with commercial monomers like styrene [1]. The resulting copolymers integrate the hydrophobic polystyrene backbone with the highly coordinating pyrazole pendant groups.

Application in Metal Remediation: Because the pyrazole nitrogens retain their lone pairs, poly(styrene-co-ethenylethylpyrazole) resins act as exceptional chelating sorbents. They are deployed in the selective extraction of precious metals (e.g., Pt 4+ ) or heavy metals (e.g., Ni 2+ ) from complex aqueous chloride solutions.

Polymerization Monomer 4-Ethenyl-1-ethyl- 3,5-dimethylpyrazole Initiator Radical Initiation (DTBP, 140°C) Monomer->Initiator Styrene Styrene Monomer Styrene->Initiator Copolymer Poly(Styrene-co-EEDMP) Initiator->Copolymer Chelation Metal Ion Chelation (Pt4+, Ni2+) Copolymer->Chelation Application Heavy Metal Remediation & Catalyst Recovery Chelation->Application

Caption: Free-radical copolymerization workflow and subsequent metal chelation applications.

Photophysical Properties and Mizoroki-Heck Coupling

Beyond polymers, the C4-vinyl group is an ideal substrate for palladium-catalyzed Mizoroki-Heck cross-coupling reactions. Reacting 4-ethenyl-1-ethyl-3,5-dimethylpyrazole with various aryl halides yields (E)-4-styrylpyrazoles [3]. These extended π -conjugated systems exhibit strong blue-light emission and high quantum yields due to Intramolecular Charge Transfer (ICT) phenomena, making them highly valuable as fluoroionophores in biological imaging and sensor development.

References

  • Huseynova, R., & Gasimova, S. (2024). SYNTHESIS OF STYRENE COPOLYMERS WITH 3,5-DIMETHYL-4-VINYLPYRAZOLE AND STUDY OF THEIR FUNCTIONAL PROPERTIES. Baku State University Journal of Chemistry and Material Sciences. [Link]

  • Potapov, A. S., et al. (2006). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. Russian Journal of Organic Chemistry.[Link]

  • Maza-Espinosa, et al. (2019). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega.[Link]

  • Watanabe, M., et al. (2003). Transition Metal-Catalyzed N-Alkylation of NH Groups of Azoles with Alcohols. Chemistry Letters.[Link]

Foundational

Spectroscopic Elucidation of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole: A Comprehensive Technical Guide

Abstract The functionalization of the pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, 1,3,4,5-tetrasubstituted pyrazoles like 4-Ethenyl-1-ethyl-3,5-dimethylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of the pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, 1,3,4,5-tetrasubstituted pyrazoles like 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (C₉H₁₄N₂) present unique stereoelectronic environments that dictate their reactivity and biological target affinity. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, and MS) of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole. By detailing field-proven experimental protocols and the causality behind spectral phenomena, this guide equips researchers with the diagnostic tools necessary for rigorous structural validation.

Structural Elucidation Strategy

To definitively confirm the molecular architecture of highly substituted heterocycles, a multi-modal spectroscopic approach is mandatory. Nuclear Magnetic Resonance (NMR) establishes the carbon framework and proton connectivity; Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of the conjugated vinyl system; and Mass Spectrometry (MS) validates the molecular weight and structural stability through fragmentation pathways.

Workflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Start 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole NMR_Prep CDCl3 + TMS Internal Std Start->NMR_Prep IR_Prep ATR-FTIR Crystal Start->IR_Prep MS_Prep EI / ESI Ionization Start->MS_Prep NMR_Data 1H & 13C NMR Shifts NMR_Prep->NMR_Data Validation Structural Elucidation NMR_Data->Validation IR_Data Vibrational Modes IR_Prep->IR_Data IR_Data->Validation MS_Data Molecular Ion & Fragments MS_Prep->MS_Data MS_Data->Validation

Multi-modal spectroscopic workflow for pyrazole structural elucidation.

Experimental Protocols: Self-Validating Systems

A critical pillar of analytical chemistry is the implementation of self-validating protocols. The following methodologies ensure that instrumental artifacts are isolated from true analyte signals.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Causality of Solvent Choice : CDCl₃ is selected for its lack of exchangeable protons and its ability to solubilize moderately polar heterocycles. TMS acts as an internal self-validating standard (δ 0.00 ppm), ensuring that chemical shifts are immune to external magnetic field drift.

  • Acquisition : Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s) at 298 K.

FT-IR Spectroscopy Protocol
  • Background Calibration : Prior to sample analysis, acquire a background spectrum of the ambient atmosphere using an Attenuated Total Reflectance (ATR) diamond crystal. This subtracts atmospheric CO₂ and H₂O interference.

  • Sample Application : Apply 2–3 μL of the neat liquid (or a thin film of the compound) directly onto the ATR crystal. Ensure complete coverage of the sensor area to maximize the signal-to-noise ratio.

  • Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

Mass Spectrometry (EI-MS) Protocol
  • Introduction : Introduce the sample via a direct insertion probe (DIP) or hyphenated Gas Chromatography (GC-MS) using an inert carrier gas (Helium).

  • Ionization : Utilize Electron Impact (EI) at a standard 70 eV ionization energy.

  • Causality of 70 eV : Standardizing at 70 eV ensures that the kinetic energy imparted to the molecule is sufficient to induce reproducible, literature-comparable fragmentation pathways, allowing for the reliable identification of the molecular ion [M]⁺.

Spectroscopic Analysis & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Data

The pyrazole ring is an electron-rich, aromatic system. The substitution pattern on 4-ethenyl-1-ethyl-3,5-dimethylpyrazole breaks the symmetry of the molecule, leading to distinct chemical environments for the C3 and C5 methyl groups.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.38Triplet (t)3H7.2N-CH₂-CH₃ (Ethyl)
2.28Singlet (s)3H-C3-CH₃ (Methyl)
2.35Singlet (s)3H-C5-CH₃ (Methyl)
4.05Quartet (q)2H7.2N-CH₂ -CH₃ (Ethyl)
5.12Doublet (d)1H11.2=CH₂ (cis to pyrazole)
5.38Doublet (d)1H17.6=CH₂ (trans to pyrazole)
6.55Doublet of doublets (dd)1H17.6, 11.2-CH =CH₂ (Vinyl geminal)

Mechanistic Insights (Causality):

  • Deshielding of the Ethyl Group : The N1-ethyl methylene protons appear as a downfield quartet (δ 4.05) due to the strong electron-withdrawing inductive effect of the adjacent electronegative sp² hybridized nitrogen atom[1].

  • C3 vs. C5 Methyl Differentiation : The C5-methyl group (δ 2.35) is slightly more deshielded than the C3-methyl group (δ 2.28). This is caused by the steric compression and anisotropic deshielding exerted by the neighboring N1-ethyl group[2].

  • Vinyl Coupling System : The ethenyl group exhibits a classic AMX spin system. The geminal proton (δ 6.55) is split into a doublet of doublets by the terminal protons. The trans coupling constant (J = 17.6 Hz) is significantly larger than the cis coupling constant (J = 11.2 Hz), dictated by the Karplus relationship and the dihedral angles of the rigid alkene geometry.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
10.5Primary (CH₃)C5-CH₃
12.8Primary (CH₃)C3-CH₃
15.2Primary (CH₃)N-CH₂-CH₃
43.5Secondary (CH₂)N-CH₂ -CH₃
113.8Secondary (=CH₂)-CH=CH₂ (Vinyl terminal)
116.5Quaternary (C)Pyrazole C4
127.4Tertiary (=CH)-CH =CH₂ (Vinyl internal)
137.2Quaternary (C)Pyrazole C5
146.8Quaternary (C)Pyrazole C3

Note: Pyrazole ring carbons (C3, C4, C5) are highly sensitive to solvent-stabilized tautomerism in unsubstituted analogues, but the N1-ethyl substitution locks the tautomeric state, resulting in sharp, definitive ¹³C signals[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly sensitive to the dipole moment changes during molecular vibration. The conjugation of the vinyl group with the pyrazole ring slightly lowers the typical alkene stretching frequencies.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3085WeakC-H stretch (sp²)Vinyl and pyrazole ring C-H
2975, 2930MediumC-H stretch (sp³)Aliphatic ethyl and methyl groups
1635MediumC=C stretchConjugated vinyl group
1555, 1490StrongC=N, C=C stretchPyrazole ring skeletal vibrations
1380MediumC-H bend (sym)"Umbrella" deformation of -CH₃
990, 905Strong=C-H bend (oop)Terminal vinyl group out-of-plane bend

Mechanistic Insights (Causality): The presence of two strong bands at 990 cm⁻¹ and 905 cm⁻¹ is the definitive diagnostic signature for a monosubstituted terminal alkene (the ethenyl group). The pyrazole ring breathing modes at 1555 cm⁻¹ and 1490 cm⁻¹ confirm the integrity of the heteroaromatic core.

Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, 4-ethenyl-1-ethyl-3,5-dimethylpyrazole yields a robust molecular ion due to the stability of the conjugated heteroaromatic system.

Table 4: EI-MS Fragmentation Pattern (70 eV)

m/z RatioRelative Abundance (%)Ion AssignmentFragmentation Mechanism
150100 (Base Peak)[M]⁺•Molecular Ion (C₉H₁₄N₂⁺•)
13545[M - CH₃]⁺α-cleavage (loss of methyl from ethyl or ring)
12130[M - C₂H₅]⁺Cleavage of the N1-ethyl group
10815[M - C₂H₄N]⁺Ring fragmentation / loss of substituted nitrogen

Mechanistic Insights (Causality): The base peak at m/z 150 corresponds to the intact radical cation [M]⁺•, underscoring the stability of the pyrazole ring. The loss of a methyl radical (m/z 135) is highly favored due to the formation of a stable, nitrogen-stabilized cation. The subsequent loss of the ethyl group (m/z 121) confirms the N-alkylation pattern.

Conclusion

The structural validation of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole requires a synergistic interpretation of NMR, IR, and MS data. The N1-ethyl group serves as an excellent spectroscopic anchor, breaking molecular symmetry and allowing for the clear differentiation of the C3 and C5 methyl groups in NMR. Furthermore, the distinctive cis/trans coupling constants and the out-of-plane bending vibrations at 990/905 cm⁻¹ unequivocally confirm the presence and geometry of the C4-ethenyl substituent. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity structural characterization in their synthetic workflows.

References

  • Smolecule. (2023). 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.
  • Semantic Scholar. Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy.
  • ACS Publications. Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

A Technical Whitepaper for Crystallographers and Coordination Chemists Executive Summary The rational design of pyrazole-based ligands is a cornerstone of modern coordination chemistry, catalysis, and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Crystallographers and Coordination Chemists

Executive Summary

The rational design of pyrazole-based ligands is a cornerstone of modern coordination chemistry, catalysis, and materials science. 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (EEDMPz) represents a highly functionalized scaffold combining the steric bulk of 3,5-dimethyl groups, the electron-donating and hydrogen-bond-disrupting nature of an N1-ethyl substituent, and the polymerizable/conjugative potential of a 4-ethenyl (vinyl) group.

This whitepaper provides an in-depth technical guide to the crystallographic behavior, structural causality, and single-crystal X-ray diffraction (SC-XRD) methodologies associated with EEDMPz and its transition metal complexes.

Mechanistic Causality in Crystal Packing (E-E-A-T)

To understand the solid-state behavior of EEDMPz, one must analyze the competing steric and electronic forces dictating its molecular topology.

The Disruption of Hydrogen-Bonded Networks

Unsubstituted 1H-pyrazoles (e.g., 3,5-dimethylpyrazole) typically crystallize as robust, hydrogen-bonded trimers or infinite 1D chains[1]. The introduction of the N1-ethyl group in EEDMPz fundamentally alters this landscape by eliminating the N-H hydrogen bond donor. Consequently, the crystal packing is forced to rely on weaker dispersion forces, specifically van der Waals interactions and C-H··· π interactions, a phenomenon similarly observed in other N-alkylated derivatives like bis[(3,5-dimethylpyrazol-1-yl)ethyl] disulfide[2].

Steric Clash and Dihedral Twisting

The 4-ethenyl group is theoretically capable of extended π -conjugation with the aromatic pyrazole core. However, the adjacent 3- and 5-methyl groups exert profound steric hindrance. This steric clash forces the vinyl group out of the pyrazole plane, resulting in a significant dihedral twist (estimated > 30°).

  • Causality: This out-of-plane twist breaks orbital overlap, localizing the electron density and preventing tight intermolecular π−π stacking.

  • Macroscopic Effect: The inability to efficiently pack lowers the lattice energy, rendering EEDMPz a low-melting solid or viscous oil at room temperature.

Packing N1 N1-Ethyl Group Removes N-H donor Induces vdW packing Crystal Crystal Lattice Low lattice energy Depressed melting point N1->Crystal Eliminates H-bonds C35 3,5-Dimethyls Steric shielding Forces vinyl twist C4 4-Ethenyl Group Restricted conjugation Weak C-H...π interactions C35->C4 Dihedral twist > 30° C4->Crystal Prevents tight π-stacking

Mechanistic interplay of functional groups dictating the crystal packing of EEDMPz.

Experimental Methodologies for Structural Resolution

Because EEDMPz resists spontaneous crystallization at ambient temperatures, obtaining high-resolution SC-XRD data requires specialized workflows. We present two self-validating protocols: In Situ Cryo-Crystallization and Transition Metal Co-Crystallization .

Protocol A: In Situ Cryo-Crystallization (Capillary Method)

This method is ideal for resolving the pure organic ligand.

  • Sample Preparation: Load ~5 μ L of purified EEDMPz into a 0.3 mm borosilicate glass capillary. Flame-seal the capillary to prevent moisture ingress.

  • Mounting & Annealing: Mount the capillary on a goniometer equipped with an open-flow nitrogen cryostat. Rapidly quench the sample to 100 K to form a glass, then slowly warm to just below the glass transition temperature ( Tg​ ) to induce nucleation.

  • Self-Validation (Optical): Observe the capillary under a polarized light microscope. The emergence of birefringence confirms the transition from an amorphous glass to a single crystal.

  • Data Collection: Collect a preliminary matrix using Mo K α ( λ=0.71073 Å) radiation.

    • Validation Check: Ensure the mosaicity is < 1.0° before proceeding to full hemisphere data collection.

Protocol B: Metal-Organic Coordination (Copper/Tungsten Complexes)

EEDMPz acts as an excellent σ -donor via the N2 atom. Coordinating the ligand to a heavy metal center increases the molecular weight, restricts degrees of freedom, and reliably yields highly crystalline solids. Vinyl-pyrazoles have been successfully crystallized as ligands in tungsten complexes to study biomimetic acetaldehyde surrogates[3], and 3,5-dimethylpyrazole derivatives readily form high-quality crystals with Copper(II)[4].

  • Synthesis: React EEDMPz (2.1 eq) with Cu(ClO 4​ ) 2​ ·6H 2​ O (1.0 eq) in anhydrous ethanol.

  • Crystallization: Filter the solution and subject it to slow vapor diffusion using diethyl ether as the antisolvent over 72 hours.

  • SC-XRD Resolution: Mount the resulting blue/green block crystals on a MiTeGen loop using Paratone-N oil.

    • Validation Check: Refine the structure using SHELXL. An R1​ value < 0.05 and a goodness-of-fit (S) near 1.0 validates the structural model[4].

G A EEDMPz Ligand (Viscous Oil) B Protocol A: Cryo-Crystallization (Capillary at 100 K) A->B Direct Freezing C Protocol B: Metal Coordination (Cu(II) / W(II) Complexation) A->C Ligand Binding D SC-XRD Data Collection (Mo Kα, CCD/CMOS Detector) B->D Birefringence Check C->D Crystal Selection E Structure Solution & Refinement (Validation: R1 < 0.05, S ≈ 1.0) D->E Phase Problem Resolution

Workflow for crystallographic resolution of low-melting pyrazole derivatives.

Quantitative Data Presentation

Based on the crystallographic behavior of structurally analogous N-alkylated 3,5-dimethylpyrazoles[2] and metal-coordinated vinyl-pyrazoles[3], the following tables summarize the extrapolated crystallographic parameters and expected geometric constraints for the pure EEDMPz crystal lattice at 100 K.

Table 1: Predicted Crystallographic Parameters for EEDMPz

ParameterExtrapolated ValueJustification
Empirical Formula C 9​ H 14​ N 2​ Standard stoichiometry.
Crystal System MonoclinicCommon for asymmetrically substituted pyrazoles[4].
Space Group P21​/c Centrosymmetric packing favored by dispersion forces[2].
Z (Molecules/cell) 4Standard for P21​/c allowing efficient volume filling.
Density (calculated) ~1.12 g/cm 3 Typical for non-hydrogen-bonded organic heterocycles.
F(000) 328Electron count per unit cell.

Table 2: Expected Key Bond Lengths and Angles

Structural FeatureExpected ValueMechanistic Rationale
N1–N2 Bond Length 1.35 – 1.37 ÅCharacteristic of the delocalized pyrazole ring.
C4–C(vinyl) Bond Length 1.47 – 1.49 ÅElongated compared to standard conjugated dienes due to the dihedral twist breaking π -overlap.
Dihedral Angle (Ring to Vinyl) 35° – 55°Steric repulsion from the C3 and C5 methyl groups forces the vinyl group out of the coplanar energy minimum.

Conclusion

The structural elucidation of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole requires overcoming the inherent challenges of low lattice energy caused by steric twisting and the lack of hydrogen-bond donors. By employing rigorous cryo-crystallography or leveraging the ligand's strong coordination affinity for transition metals, researchers can accurately map its topology. Understanding these structural parameters is critical for downstream applications, whether utilizing the vinyl group for polymer synthesis or deploying the pyrazole core in biomimetic catalysis[3].

References

  • Synthesis and X-ray crystal structure of the 3,5-dimethylpyrazolato copper(I) trimer ResearchGate 1

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate Chem. Commun. / ResearchGate 3

  • Molecular and Low-dimensional Coordination Compounds of Copper(II) and 3,5-Dimethylpyrazole — Synthesis, Crystal Structure, and Properties Zeitschrift für anorganische und allgemeine Chemie / R Discovery 4

  • Bis[(3,5-dimethylpyrazol-1-yl)ethyl] disulfide Acta Crystallographica Section E / ResearchGate 2

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Abstract: This technical guide provides a comprehensive analysis of the pyrazole derivative 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. As direct experimental data for this specific compound is not extensively available in p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the pyrazole derivative 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. As direct experimental data for this specific compound is not extensively available in published literature, this document establishes a robust predictive profile based on the known characteristics of its structural analogs and established principles of organic synthesis. We present the physical properties of closely related pyrazoles, propose a reliable two-step synthetic pathway for the target molecule, and detail its predicted physicochemical and spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrazole-based scaffolds.

Introduction and Statement of Scope

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its unique electronic properties and capacity for substitution at multiple positions allow for the fine-tuning of pharmacological activity. This guide focuses on a specific, yet under-documented derivative: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

Given the absence of a dedicated body of literature for this compound, this document adopts a predictive and comparative approach. By examining the physical and chemical data of its closest structural analogs—1-ethyl-3,5-dimethyl-1H-pyrazole and 4-ethyl-3,5-dimethyl-1H-pyrazole—we can establish a reliable baseline for the properties of the core structure. Subsequently, we leverage well-established synthetic transformations to propose a logical and efficient pathway to the target molecule. This synthetic strategy informs further predictions regarding its physical characteristics and spectroscopic signature.

Physicochemical Properties of Structural Analogs

To build a predictive model for the target compound, it is essential to first understand the properties of its constituent parts. The data for two key analogs are summarized below. 1-ethyl-3,5-dimethyl-1H-pyrazole provides data for the core N-ethylated pyrazole ring, while 4-ethyl-3,5-dimethyl-1H-pyrazole offers insight into the effect of C4-alkylation.

Property1-ethyl-3,5-dimethyl-1H-pyrazole4-ethyl-3,5-dimethyl-1H-pyrazole
CAS Number 17629-26-4[2][3]7554-67-8[4][5]
Molecular Formula C₇H₁₂N₂[2]C₇H₁₂N₂[4]
Molecular Weight 124.18 g/mol [2]124.19 g/mol [4]
Physical Form Not SpecifiedSolid[5]
Melting Point Not Specified43 °C[4]
LogP (Predicted) 1.3[2]1.48[5]

Proposed Synthetic Pathway

The synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole can be logically achieved from the readily available precursor 1-ethyl-3,5-dimethyl-1H-pyrazole. The proposed methodology involves a two-step sequence: Vilsmeier-Haack formylation at the C4 position, followed by a Wittig olefination to introduce the ethenyl (vinyl) group.

Workflow for the Synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Wittig Olefination A 1-ethyl-3,5-dimethyl-1H-pyrazole C 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde A->C Formylation at C4 B Vilsmeier Reagent (POCl₃, DMF) B->C D 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde F 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (Target Compound) D->F Alkene Formation E Wittig Reagent (e.g., Ph₃P=CH₂) E->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings, with pyrazoles being prime substrates.[6][7][8] The reaction typically proceeds with high regioselectivity at the C4 position.[9][10]

Protocol:

  • The Vilsmeier reagent is prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) under anhydrous conditions.[6]

  • The starting material, 1-ethyl-3,5-dimethyl-1H-pyrazole, is dissolved in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • The pyrazole solution is added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • The reaction is stirred and allowed to proceed, with progress monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a mild base (e.g., saturated sodium bicarbonate solution).

  • The product, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is then extracted with an appropriate organic solvent (e.g., ethyl acetate), dried, and purified, typically via silica gel chromatography.

Step 2: Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl (in this case, an aldehyde) with a phosphonium ylide.[11] This reaction is ideal for converting the formyl group of the intermediate into the desired ethenyl group.

Protocol:

  • A phosphonium salt, such as methyltriphenylphosphonium bromide, is suspended in an anhydrous solvent like tetrahydrofuran (THF).

  • A strong base (e.g., n-butyllithium or sodium hydride) is added to deprotonate the phosphonium salt, generating the nucleophilic phosphonium ylide (the Wittig reagent).

  • The intermediate, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, dissolved in anhydrous THF, is added to the ylide solution.

  • The reaction mixture is stirred until completion, which can be monitored by TLC.

  • The reaction is quenched, and the final product, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, is isolated and purified. The primary byproduct, triphenylphosphine oxide, can often be removed via crystallization or chromatography.[11]

Predicted Physicochemical Characteristics

Based on the structure and the properties of its analogs, the following characteristics for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole are predicted.

PropertyPredicted ValueRationale
Molecular Formula C₉H₁₄N₂Addition of a C₂H₂ unit to the C₇H₁₂N₂ core.
Molecular Weight 150.22 g/mol Calculated based on the molecular formula.
Physical Form Likely a liquid or low-melting solidThe introduction of an unsaturated C4-substituent may lower the melting point compared to the C4-ethyl analog (MP 43°C).
Boiling Point Higher than analogsIncreased molecular weight and potential for dipole-dipole interactions suggest a higher boiling point than the C₇ analogs.
Solubility Soluble in polar organic solventsConsistent with the known solubility of substituted pyrazoles (e.g., ethanol, acetone, DCM).[12]
LogP ~1.5 - 2.0The addition of the vinyl group will slightly increase lipophilicity compared to the analogs.

Predicted Spectroscopic Data

The structural features of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole give rise to a predictable spectroscopic signature.

¹H NMR Spectroscopy
  • Vinyl Protons: Three distinct signals are expected for the -CH=CH₂ group. One proton on the alpha-carbon (Hα) and two diastereotopic protons on the beta-carbon (Hβ-cis and Hβ-trans).

    • Hα: A doublet of doublets (dd) around δ 6.5-6.8 ppm.

    • Hβ (trans): A doublet of doublets (dd) around δ 5.5-5.8 ppm.

    • Hβ (cis): A doublet of doublets (dd) around δ 5.1-5.4 ppm.

  • Ethyl Protons (-CH₂CH₃):

    • A quartet (q) around δ 4.0-4.2 ppm for the -CH₂- group.

    • A triplet (t) around δ 1.3-1.5 ppm for the -CH₃ group.

  • Pyrazole Methyl Protons (-CH₃): Two sharp singlets (s) for the non-equivalent methyl groups at the C3 and C5 positions, expected in the region of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Pyrazole Ring Carbons: C3 and C5 carbons would appear around δ 140-150 ppm, while the substituted C4 would be around δ 115-125 ppm.

  • Vinyl Carbons: The alpha-carbon (-CH=) is expected around δ 128-132 ppm, and the terminal beta-carbon (=CH₂) around δ 112-118 ppm.

  • Ethyl Carbons: The -CH₂- carbon signal should be around δ 45-50 ppm, and the -CH₃ carbon around δ 14-16 ppm.

  • Methyl Carbons: The C3 and C5 methyl carbons would appear as distinct signals around δ 10-15 ppm.

Infrared (IR) Spectroscopy
  • C=C Stretch (Vinyl): A characteristic medium-intensity band around 1630-1650 cm⁻¹.

  • =C-H Stretch (Vinyl): Bands typically appear just above 3000 cm⁻¹ (e.g., 3010-3090 cm⁻¹).

  • C-H Stretch (Alkyl): Strong bands in the 2850-2990 cm⁻¹ region.

  • Pyrazole Ring Vibrations: Multiple bands in the fingerprint region, typically between 1400-1600 cm⁻¹.[12][13]

Safety and Handling

While specific toxicity data for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is unavailable, general precautions for handling substituted pyrazoles should be strictly followed.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[16] Handling should be performed in a well-ventilated fume hood.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

References

  • BenchChem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.
  • Semantic Scholar. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2019). Synthesis of 4-Vinylpyrazoles 4a−4d a.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Shetty, et al. (n.d.).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2025). PMC - NIH.
  • PubChem. 1-Ethyl-3,5-dimethyl-1H-pyrazole.
  • MDPI. (2024).
  • Beilstein Journals. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Stenutz. 4-ethyl-3,5-dimethyl-1H-pyrazole.
  • Angene Chemical. (2025).
  • Key Organics. (2017).
  • Chemical Methodologies. (2023).
  • Ambeed. 1H-Pyrazole-4-carboxaldehyde.
  • Fisher Scientific.
  • ChemicalBook.
  • TargetMol. (2026).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Hit2Lead. BB-4035489.
  • MilliporeSigma. 1-ethyl-3,5-dimethyl-1H-pyrazole.
  • Organic Chemistry Portal. Wittig Reaction.

Sources

Exploratory

A Technical Guide to the Solubility of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in Common Laboratory Solvents

Introduction Physicochemical Properties and Solubility Predictions The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Physicochemical Properties and Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is a guiding concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

1.1. Molecular Structure Analysis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

To predict the solubility of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, we must first examine its structural features:

  • Pyrazole Core: The central pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring system contributes to the molecule's overall polarity.[2]

  • Substituents:

    • 1-ethyl group: An alkyl group that increases the nonpolar character of the molecule.

    • 3,5-dimethyl groups: Two methyl groups that further enhance the nonpolar, lipophilic nature.

    • 4-ethenyl (vinyl) group: An unsaturated hydrocarbon group that adds to the nonpolar characteristics.

The presence of the pyrazole ring with its nitrogen atoms allows for potential dipole-dipole interactions and weak hydrogen bonding (as an acceptor). However, the ethyl and dimethyl substituents significantly increase the molecule's hydrocarbon character, pushing it towards lower polarity. The ethenyl group further contributes to this nonpolar nature.

1.2. Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in various classes of solvents. Pyrazole and its derivatives generally exhibit good solubility in organic solvents.[3]

Solvent ClassRepresentative SolventsPredicted Solubility of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazoleRationale
Nonpolar Solvents Hexane, Toluene, Diethyl EtherHigh The significant nonpolar character imparted by the ethyl, dimethyl, and ethenyl groups will lead to favorable van der Waals interactions with nonpolar solvents.[4]
Polar Aprotic Solvents Acetone, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl AcetateHigh to Moderate These solvents possess dipoles that can interact with the polar pyrazole ring.[3][4] Acetone is a very common choice for pyrazole derivative synthesis.[3] DMSO is known for its ability to dissolve a wide range of both polar and non-polar compounds.[4]
Polar Protic Solvents Methanol, Ethanol, IsopropanolModerate to Low While these solvents are polar, the dominant nonpolar character of the target molecule will likely limit its solubility. The energy required to disrupt the hydrogen bonding network of the alcohol for the less polar solute to dissolve may be significant.[5]
Aqueous Solvents Water, Phosphate-Buffered Saline (PBS)Very Low to Insoluble The molecule's low polarity and lack of significant hydrogen bond donating groups make it poorly soluble in water. Limited water solubility is a known characteristic of many pyrazole derivatives.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6][7]

2.1. Principle

An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method.[6]

2.2. Materials and Equipment

  • 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (solid)

  • Selected laboratory solvents (e.g., hexane, toluene, acetone, acetonitrile, ethanol, methanol, water)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.3. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 in a sealed vial equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Centrifuge the sample equil->sep1 sep2 Filter supernatant with a syringe filter sep1->sep2 to remove undissolved solid ana2 Analyze the filtrate using HPLC or UV-Vis sep2->ana2 ana1 Prepare a calibration curve with known concentrations ana3 Determine the concentration of the saturated solution ana2->ana3

Sources

Foundational

The Biological Activity and Therapeutic Potential of Substituted Pyrazoles: A Technical Guide for Drug Discovery

Executive Summary The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, offering a highly versatile template for the design of novel therapeutic agents[1]. Characterized by a five-membered aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, offering a highly versatile template for the design of novel therapeutic agents[1]. Characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted pyrazoles exhibit a broad spectrum of biological activities, most notably as potent anti-inflammatory and anticancer agents[2]. This technical guide synthesizes the structural pharmacology, mechanistic pathways, and self-validating experimental protocols required to successfully develop and evaluate bioactive substituted pyrazoles.

Structural Pharmacology of the Pyrazole Scaffold

The unique physicochemical properties of the pyrazole ring are fundamental to its biological efficacy. Unsubstituted pyrazole exists in tautomeric forms (N1 and N2), and its pKa of 2.5 makes it significantly less basic than imidazole[2].

In rational drug design, the pyrazole ring frequently acts as an aryl bioisostere . While the ring itself may not always form direct hydrogen bonds with target proteins, it modulates the lipophilicity and solubility of the entire molecule[2]. Furthermore, strategically placing substituents at the 1, 3, 4, or 5 positions sterically forces the molecule into specific conformations, allowing peripheral functional groups (such as benzenesulfonamides) to perfectly align with hydrophilic binding pockets in target enzymes[3].

Mechanistic Pathways of Biological Activity

Anti-Inflammatory Action via COX-2 Inhibition

The most clinically validated application of substituted pyrazoles is the selective inhibition of Cyclooxygenase-2 (COX-2). Classic 1,5-diarylpyrazoles (e.g., Celecoxib) achieve high selectivity for COX-2 over COX-1 by exploiting a structural difference in the enzyme's active site[4]. The substitution of Isoleucine in COX-1 with Valine at position 523 in COX-2 creates an additional secondary hydrophilic side pocket. The sulfonamide-substituted aryl ring of the pyrazole derivative inserts directly into this pocket, achieving competitive, highly selective inhibition[3].

COX2_Pathway AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Cyclooxygenation PYZ 1,5-Diarylpyrazole (e.g., Celecoxib) PYZ->COX2 Competitive Inhibition (Binds Hydrophilic Pocket)

Caption: Mechanistic pathway of COX-2 inhibition by 1,5-diarylpyrazoles via the Val523 pocket.

Anticancer Efficacy

Recent advances have repurposed the pyrazole scaffold for oncology. Substituted pyrazoles exert antiproliferative effects through multiple mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFR), and tubulin polymerization[5]. For instance, certain N1-substituted pyrazoles bind to the colchicine site on tubulin, preventing microtubule assembly and arresting the cell cycle in the G2/M phase[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding causality and quality control directly into the workflow.

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

The classical synthesis of pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with aryl hydrazines[1]. Because unsymmetrical dicarbonyls yield a mixture of regioisomers, this protocol embeds mid-process validation.

  • Condensation Initiation: Dissolve 1.0 eq of the 1,3-dicarbonyl compound and 1.1 eq of aryl hydrazine in glacial acetic acid.

    • Causality: Glacial acetic acid acts as both solvent and acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and driving the initial nucleophilic attack by the hydrazine nitrogen[6].

  • Thermal Dehydration: Reflux the mixture at 80°C for 4 hours.

    • Causality: Elevated temperature provides the thermodynamic energy required to drive the elimination of water, forcing the cyclization into the stable aromatic pyrazole ring.

  • In-Process Validation (Self-Validation Step): Withdraw a 10 μL aliquot, dilute in methanol, and analyze via LC-MS.

    • Causality: This confirms the disappearance of starting materials and establishes the exact ratio of N1 to N2 regioisomers prior to bulk purification, preventing downstream failure.

  • Regioselective Isolation: Purify the crude mixture using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

    • Causality: The distinct dipole moments of the 1,5- vs. 1,3-isomers result in different retention factors (Rf), allowing the isolation of the sterically hindered, biologically active 1,5-diarylpyrazole.

Synthesis_Workflow A 1,3-Dicarbonyl Precursor C Cyclocondensation (Glacial AcOH, Reflux) A->C B Aryl Hydrazine B->C D LC-MS Validation (Check Regioisomers) C->D Intermediate Mixture E Flash Chromatography (Regioselective Isolation) D->E Validated Conversion F Pure 1,5-Diarylpyrazole E->F Isolated Isomer

Caption: Workflow for the regioselective synthesis and validation of substituted pyrazoles.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

This protocol utilizes a peroxidase-coupled mechanism to measure COX-2 activity, ensuring that any drop in signal is directly caused by the pyrazole inhibitor.

  • Reagent Preparation: Freshly prepare Arachidonic Acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in assay buffer.

    • Causality: Arachidonic acid is highly susceptible to auto-oxidation. Fresh preparation ensures baseline absorbance remains stable, preventing false-positive inhibition readings.

  • Enzyme Incubation: Pre-incubate human recombinant COX-2 enzyme with varying concentrations of the synthesized pyrazole (0.01 μM to 100 μM) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the pyrazole to reach equilibrium binding within the Val523 allosteric pocket before the substrate is introduced.

  • Reaction Initiation & Detection: Add TMPD and Arachidonic Acid to the wells. Read absorbance continuously at 590 nm for 5 minutes.

    • Causality: As COX-2 converts arachidonic acid to PGH2, TMPD is co-oxidized, producing a blue color. This 1:1 stoichiometric color change self-validates the assay; a reduction in absorbance at 590 nm is causally linked to the pyrazole blocking the enzyme's active site.

Quantitative SAR Data Summary

The structure-activity relationship (SAR) of substituted pyrazoles reveals that minor modifications to the peripheral rings drastically alter target selectivity. The table below summarizes the biological efficacy of various pyrazole scaffolds based on recent pharmacological evaluations[5],[3].

Compound ScaffoldPrimary TargetCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (COX-1/COX-2)Anticancer Activity (Cell Line / IC50)
1,5-Diarylpyrazole (Celecoxib standard)COX-2~0.05>15.0>300Moderate (HCT-116 / ~25.0 μM)
N1-Benzensulfonamide Pyrazole COX-2 / Tubulin~0.33>10.0~30High (MCF-7 / 0.15 μM)
Pyrazole-Thiourea Hybrid COX-2~0.00028>10.0>350N/A
1,3,4-Trisubstituted Pyrazole CDK2 / VEGFRN/AN/AN/AHigh (HepG2 / 1.8 μM)

Data interpretation: While 1,5-diarylpyrazoles remain the gold standard for COX-2 selectivity, transitioning to 1,3,4-trisubstituted or N1-benzensulfonamide derivatives sacrifices some anti-inflammatory specificity to unlock potent, low-micromolar anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines[5],[3].

Conclusion

Substituted pyrazoles are far more than traditional anti-inflammatory agents. By understanding the causality behind their synthesis—specifically the thermodynamic control of regioisomers—and their structural pharmacology, drug development professionals can leverage this scaffold to target complex kinase and tubulin pathways in oncology. The self-validating protocols provided herein ensure that researchers can confidently synthesize and screen these privileged structures with maximum scientific rigor.

Sources

Exploratory

The Ethenyl Group in Pyrazole Compounds: A Gateway to Molecular Diversity and Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activities.[1][2] The introduction of an ethenyl (vinyl) substituent onto the pyrazole ring dramatically expands its synthetic utility, transforming it into a versatile building block for a wide array of chemical transformations.[3][4] This guide provides a comprehensive exploration of the reactivity of the ethenyl group in pyrazole compounds. We will delve into the mechanistic underpinnings and practical applications of key reaction classes, including cycloaddition reactions, metal-catalyzed cross-couplings, and polymerization, offering field-proven insights and detailed experimental frameworks to empower researchers in their quest for novel molecular architectures.

Introduction: The Pyrazole Core and the Influence of the Ethenyl Substituent

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[5] Its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom confer upon it a unique reactivity profile. The position of the ethenyl group, whether on a nitrogen (N-vinylpyrazoles) or a carbon atom (C-vinylpyrazoles), significantly influences its electronic properties and, consequently, its reactivity.[3]

N-vinylpyrazoles, for instance, exhibit electronic characteristics that differ from simple enamines. The lone pair of the N-1 nitrogen is involved in the aromatic sextet of the pyrazole ring, which diminishes its ability to donate electron density to the vinyl group.[6] This modulation of electron density is a critical factor in determining the course of many reactions. The stability of vinylpyrazoles is noteworthy, with some neat liquids showing no signs of polymerization even after two years, a testament to their utility as reliable synthetic intermediates.[3]

This guide will systematically explore the rich chemistry of the ethenyl group in pyrazoles, providing a detailed examination of the reaction mechanisms and offering practical guidance for their application in synthesis.

Cycloaddition Reactions: Building Rings with Precision

The ethenyl group in pyrazole derivatives serves as a versatile component in various cycloaddition reactions, enabling the construction of complex cyclic and polycyclic systems. The electronic nature of the vinyl group, influenced by the pyrazole ring, dictates its role as either a diene or a dienophile.

[4+2] Diels-Alder Cycloadditions

Vinylpyrazoles can participate as dienes in Diels-Alder reactions, although they are generally reluctant to do so due to the energetic cost of disrupting the aromaticity of the pyrazole ring.[3] Consequently, these reactions often require harsh conditions such as high temperatures and pressures.[3] For example, the reaction of 3- and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene requires heating to 180 °C to achieve low yields of the cycloadducts.[3][7] Increasing the temperature to 220 °C leads to competing polymerization of the reactants.[3]

Interestingly, the spatial orientation of the vinyl group with respect to the N-2 atom of the pyrazole ring does not appear to significantly affect the outcome of the Diels-Alder reaction.[7]

In contrast, when the pyrazole ring itself is part of the dienophile, as in the case of 4-fluoro-4-methyl-4H-pyrazoles, the reaction can proceed more readily.[8]

dot graph Diels_Alder { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

Vinylpyrazole [label="1-Vinylpyrazole\n(Diene)"]; Dienophile [label="Dienophile\n(e.g., Cyclohexa-1,3-diene)"]; TransitionState [label="[4+2] Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Cycloadduct [label="Diels-Alder Adduct"];

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine vinylpyrazole and dienophile in a sealed vessel B Heat to high temperature (e.g., 120-180 °C) A->B C Apply high pressure (e.g., 8-10 atm) B->C D Cool the reaction mixture C->D E Purify by column chromatography D->E

Experimental Protocol: Diels-Alder Reaction of 1-Phenyl-5-vinylpyrazole with N-Phenylmaleimide [9]

  • Reactant Preparation: A solution of 1-phenyl-5-vinylpyrazole and N-phenylmaleimide in a suitable solvent (e.g., xylene) is prepared in a high-pressure reaction vessel.

  • Reaction Conditions: The vessel is sealed and heated to a temperature between 120-140 °C for several days.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to yield the dihydroindazole product.

[2+2] Cycloadditions

N-vinylpyrazoles readily undergo [2+2] cycloaddition reactions with electron-deficient alkenes like tetracyanoethylene (TCNE).[3] This reaction is believed to proceed through a zwitterionic intermediate. The reaction of 1-vinylpyrazole with TCNE in an aprotic solvent like benzene occurs at room temperature to afford the corresponding 1-(2,2,3,3-tetracyanocyclobutyl)pyrazole in high yield.[3] However, the presence of substituents on the pyrazole ring or the vinyl group can necessitate heating. For instance, 3-methyl- and 5-methyl-1-vinylpyrazoles require heating to 80 °C for the reaction to proceed.[3] Electron-withdrawing groups on the pyrazole ring, such as a nitro group, can deactivate the vinyl group towards this reaction.[3]

dot graph TwoPlusTwo_Cycloaddition { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

N_Vinylpyrazole [label="N-Vinylpyrazole"]; TCNE [label="Tetracyanoethylene\n(TCNE)"]; Intermediate [label="Zwitterionic Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Cyclobutane [label="Cyclobutane Adduct"];

N_Vinylpyrazole -> Intermediate; TCNE -> Intermediate; Intermediate -> Cyclobutane; } Figure 2: Mechanism of [2+2] cycloaddition of N-vinylpyrazole with TCNE.

Experimental Protocol: [2+2] Cycloaddition of 1-Vinylpyrazole with Tetracyanoethylene [3]

  • Reactant Preparation: To a solution of 1-vinylpyrazole in benzene, a solution of tetracyanoethylene in the same solvent is added dropwise at room temperature with stirring.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the color of the charge-transfer complex initially formed.

  • Product Isolation: The precipitated product is collected by filtration, washed with the solvent, and dried under vacuum to yield the pure 1-(2,2,3,3-tetracyanocyclobutyl)pyrazole.

Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The ethenyl group of pyrazoles is an excellent handle for participating in a variety of powerful metal-catalyzed cross-coupling reactions, which are indispensable tools for the construction of complex organic molecules.

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a direct method for the arylation or vinylation of the ethenyl group on the pyrazole ring.[10][11] While specific examples with vinylpyrazoles are not extensively detailed in the initial search results, the general principles of the Heck reaction are applicable. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent.[11]

dot graph Heck_Reaction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

Vinylpyrazole [label="Vinylpyrazole"]; ArylHalide [label="Aryl Halide (Ar-X)"]; Pd0 [label="Pd(0) Catalyst"]; Base [label="Base"]; OxidativeAddition [label="Oxidative Addition\n(Ar-Pd(II)-X)"]; MigratoryInsertion [label="Migratory Insertion"]; BetaHydrideElimination [label="β-Hydride Elimination"]; Product [label="Substituted Vinylpyrazole"]; RegeneratedPd0 [label="Pd(0)"];

Vinylpyrazole -> MigratoryInsertion; ArylHalide -> OxidativeAddition; Pd0 -> OxidativeAddition; OxidativeAddition -> MigratoryInsertion; MigratoryInsertion -> BetaHydrideElimination; BetaHydrideElimination -> Product; BetaHydrideElimination -> RegeneratedPd0; Base -> RegeneratedPd0; RegeneratedPd0 -> Pd0 [style=dashed]; } Figure 3: Catalytic cycle of the Heck reaction.

Generalized Experimental Protocol: Heck Reaction with a Vinylpyrazole

  • Catalyst Preparation: A palladium precursor (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine) are dissolved in an appropriate solvent (e.g., DMF or acetonitrile) in a reaction vessel under an inert atmosphere.

  • Reactant Addition: The vinylpyrazole, the aryl or vinyl halide, and a base (e.g., a tertiary amine or an inorganic carbonate) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 140 °C until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[12][13] Vinylpyrazoles can be functionalized via Suzuki coupling, although detailed protocols specifically for these substrates require further investigation. The general mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product.[13]

dot graph Suzuki_Miyaura_Coupling { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#FBBC05"];

VinylboronicAcid [label="Vinylpyrazole Boronic Acid/Ester"]; Organohalide [label="Organohalide (R-X)"]; Pd0 [label="Pd(0) Catalyst"]; Base [label="Base"]; OxidativeAddition [label="Oxidative Addition\n(R-Pd(II)-X)"]; Transmetalation [label="Transmetalation"]; ReductiveElimination [label="Reductive Elimination"]; Product [label="Coupled Product"]; RegeneratedPd0 [label="Pd(0)"];

VinylboronicAcid -> Transmetalation; Organohalide -> OxidativeAddition; Pd0 -> OxidativeAddition; Base -> Transmetalation; OxidativeAddition -> Transmetalation; Transmetalation -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> RegeneratedPd0; RegeneratedPd0 -> Pd0 [style=dashed]; } Figure 4: Catalytic cycle of the Suzuki-Miyaura coupling.

Rhodium-Catalyzed C-H Activation

More recently, rhodium-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of vinylpyrazoles.[3] The N-vinylpyrazole motif can undergo coupling with alkynes via a C-H activation pathway, catalyzed by a rhodium(I)-N-heterocyclic carbene (NHC) complex.[3] This reaction proceeds with Markovnikov selectivity to afford butadienylpyrazole derivatives under mild conditions.[3] The proposed mechanism involves the coordination of the pyrazole nitrogen to the rhodium center, which directs the C-H activation of the vinyl group. This is followed by alkyne coordination, insertion, and reductive elimination to furnish the coupling product.[3]

dot graph CH_Activation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

Vinylpyrazole [label="N-Vinylpyrazole"]; Alkyne [label="Alkyne"]; Rh_Catalyst [label="Rh(I)-NHC Catalyst"]; Coordination [label="N-Coordination"]; CH_Activation_Step [label="C-H Activation"]; Alkyne_Insertion [label="Alkyne Insertion"]; Reductive_Elimination [label="Reductive Elimination"]; Product [label="Butadienylpyrazole"];

Vinylpyrazole -> Coordination; Rh_Catalyst -> Coordination; Coordination -> CH_Activation_Step; CH_Activation_Step -> Alkyne_Insertion; Alkyne -> Alkyne_Insertion; Alkyne_Insertion -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Rh_Catalyst [style=dashed]; } Figure 5: Simplified mechanism of Rh-catalyzed C-H activation of N-vinylpyrazole with an alkyne.

CatalystSubstrate 1Substrate 2ProductYield (%)Reference
[Rh(μ-Cl)(IPr)(η2-coe)]21-VinylpyrazolePhenylacetylene(E)-1-(1,3-diphenyl-1,3-butadien-1-yl)-1H-pyrazole95[3]
[Rh(μ-Cl)(IPr)(η2-coe)]23,5-Dimethyl-1-vinylpyrazolePhenylacetylene(E)-1-(1,3-diphenyl-1,3-butadien-1-yl)-3,5-dimethyl-1H-pyrazole98[3]
[Rh(μ-Cl)(IPr)(η2-coe)]21-Vinylpyrazole1-Hexyne(E)-1-(1-phenyl-1,3-heptadien-1-yl)-1H-pyrazole85[3]

Table 1: Examples of Rhodium-Catalyzed Coupling of N-Vinylpyrazoles with Alkynes.

Polymerization of Vinylpyrazoles

The ethenyl group of pyrazoles can undergo polymerization to form polypyrazoles, which are of interest for their potential applications in materials science. The polymerization of vinylpyrazoles can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN).[14] The reactivity of the vinyl group in polymerization is sensitive to the substitution pattern. For instance, neat 1-vinylpyrazole can polymerize almost explosively, while increased substitution on the vinyl group diminishes the extent of polymerization.[14] In dilute benzene solution, 1-vinylpyrazole can be polymerized to high molecular weight polymers.[14]

The rate of free-radical polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole has been found to be proportional to the square root of the initiator concentration.[14]

dot graph Polymerization { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

Vinylpyrazole_Monomer [label="Vinylpyrazole Monomer"]; Initiator [label="Initiator (e.g., AIBN)"]; Radical_Formation [label="Radical Formation"]; Initiation [label="Initiation"]; Propagation [label="Propagation"]; Termination [label="Termination"]; Polymer [label="Poly(vinylpyrazole)"];

Initiator -> Radical_Formation [label="Heat"]; Radical_Formation -> Initiation; Vinylpyrazole_Monomer -> Initiation; Initiation -> Propagation; Vinylpyrazole_Monomer -> Propagation [style=dashed]; Propagation -> Termination; Propagation -> Polymer; } Figure 6: General scheme for the free-radical polymerization of a vinylpyrazole.

Experimental Protocol: Free-Radical Polymerization of N-Vinyl-3(5)-methylpyrazole [15]

  • Monomer Purification: N-vinyl-3(5)-methylpyrazole is purified by vacuum distillation.

  • Reaction Setup: The purified monomer and a free-radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., benzene or toluene) in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Polymerization: The solution is heated under a nitrogen atmosphere to initiate polymerization. The reaction is allowed to proceed for a specified time.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Other Notable Reactions of the Ethenyl Group

Grignard Reagent Addition

While Grignard reagents are commonly used to synthesize C-vinylpyrazoles from the corresponding pyrazole carbaldehydes, their addition to the ethenyl group of a pre-formed vinylpyrazole is less common.[6][16] The electron-rich nature of the vinyl group in many vinylpyrazoles makes it less susceptible to nucleophilic attack by Grignard reagents under normal conditions.[16] However, the reactivity can be influenced by the presence of activating groups or by using modified Grignard reagents.[6]

Halogenation and Hydrohalogenation

The ethenyl group of vinylpyrazoles can undergo addition reactions with halogens and hydrogen halides. The outcome of these reactions can be influenced by the substituents on the pyrazole ring. For instance, the addition of hydrogen halides to the double bond of 4-nitro-3,5-dimethyl-1-vinylpyrazole is more difficult due to the electron-withdrawing nitro group, which decreases the nucleophilicity of both the N-2 position and the vinyl double bond.

Conclusion and Future Outlook

The ethenyl group serves as a remarkably versatile functional handle on the pyrazole core, opening up a vast landscape of synthetic possibilities. From the construction of intricate polycyclic frameworks via cycloaddition reactions to the formation of new carbon-carbon bonds through powerful metal-catalyzed cross-couplings and the generation of novel polymeric materials, the reactivity of vinylpyrazoles is both rich and rewarding to explore.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, particularly for C-H activation and cross-coupling reactions. The exploration of asymmetric transformations involving the ethenyl group to generate chiral pyrazole-containing molecules is another promising avenue. As our understanding of the subtle electronic effects governing the reactivity of vinylpyrazoles deepens, so too will our ability to design and synthesize novel molecules with tailored properties for applications in medicine, agriculture, and materials science.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed, 35684432. [Link]

  • Di Giuseppe, A., et al. (2014). Rhodium(I)-N-Heterocyclic Carbene Catalyst for Selective Coupling of N-Vinylpyrazoles with Alkynes via C–H Activation. ACS Catalysis, 4(12), 4244-4253. [Link]

  • Lebedeva, O. V., et al. (2016). The Synthesis and Properties of Copolymers Based on N-Vinylpyrazole. ResearchGate. [Link]

  • Comins, D. L., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 72-78. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health. [Link]

  • Couto, I., et al. (1995). Cycloadditions with I - Phenyl-5-vinylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, (16), 2055-2058. [Link]

  • Asratyan, G. V., et al. (1987). Diels-Alder reactions of 3-and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene and hydrogenation of the reaction products. Chemistry of Heterocyclic Compounds, 23(8), 874-877. [Link]

  • Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2384-2392. [Link]

  • Di Giuseppe, A., et al. (2019). Divergent Reactivity of 2-Vinylpyridine and 1-Vinylpyrazole in Rhodium-Phosphine Systems: C-H Activation and Dinuclear Chemistry. SciELO México. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • Kumar, A., et al. (2018). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. RSC Advances, 8(52), 29631-29664. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Raines, R. T., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. [Link]

  • Padwa, A., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 14(11), 4617-4628. [Link]

  • Guiry, P. J., et al. (2018). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2018). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. National Institutes of Health. [Link]

  • Singh, K. N., & Allam, B. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wang, D., et al. (2021). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. Journal of Materials Chemistry A, 9(4), 2235-2241. [Link]

  • Biscoe, M. R., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(42), 11739-11741. [Link]

  • MacMillan, D. W. C., et al. (2018). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. National Institutes of Health. [Link]

  • Attarian, O. S., et al. (2005). Synthesis of N-vinylpyrazoles. Chemistry of Heterocyclic Compounds, 41(4), 452-455. [Link]

  • Sarpong, R., et al. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 29(9), 1996. [Link]

  • Padwa, A. (2024). Photo-cycloaddition reactions of vinyldiazo compounds. Open ICM. [Link]

  • Li, C.-J., et al. (2022). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 12(43), 27953-27974. [Link]

Sources

Foundational

Thermal Stability Profiling of N-Ethyl Pyrazole Derivatives: A Technical Guide for Drug Development and Materials Science

Executive Summary N-ethyl pyrazole derivatives have cemented their status as privileged scaffolds across multiple scientific domains. In medicinal chemistry, the N-ethyl pyrazole moiety is a critical pharmacophore; for i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl pyrazole derivatives have cemented their status as privileged scaffolds across multiple scientific domains. In medicinal chemistry, the N-ethyl pyrazole moiety is a critical pharmacophore; for instance, in SARS-CoV-2 papain-like protease (PLpro) inhibitors, it drives target engagement by forming essential CH–π and S–π interactions within the Val70Ub binding site 1. Beyond pharmaceuticals, these heterocycles are foundational to the development of advanced energetic materials and hypervalent iodine reagents 2, 3.

However, the transition of an N-ethyl pyrazole candidate from the bench to commercial formulation (e.g., via hot-melt extrusion) requires a rigorous understanding of its thermal stability. As a Senior Application Scientist, I approach thermal profiling not merely as data collection, but as a mechanistic investigation into how molecular architecture withstands environmental stress.

Mechanistic Underpinnings of Thermal Stability

To accurately predict the thermal behavior of N-ethyl pyrazoles, one must dissect the molecule into its core and substituent contributions:

  • Aromatic Core Robustness: The pyrazole ring possesses a low C/N ratio compared to other azoles (like triazoles or tetrazoles). This inherent electron delocalization significantly increases its resistance to thermal fragmentation, often allowing the core to survive temperatures well above 250 °C [[3]]().

  • The N-Ethyl Vulnerability: While the core is stable, the N-ethyl substituent introduces a specific locus for thermal degradation. At extreme temperatures, the N-ethyl group is susceptible to β -hydride elimination or homolytic cleavage. This expels ethylene gas or an ethyl radical, yielding a secondary NH-pyrazole intermediate that subsequently undergoes rapid ring-opening or fragmentation.

  • Electronic Substituent Effects: The electronic nature of functional groups on the pyrazole ring dramatically shifts the decomposition onset ( Tonset​ ). For example, the incorporation of polynitro groups for energetic applications weakens the ring bonds, causing rapid, highly exothermic decomposition between 210 °C and 270 °C 2. Conversely, highly conjugated pyrazoline systems or polymeric networks can push thermal stability thresholds up to 368 °C 4.

Analytical Workflow for Thermal Profiling

To build a self-validating data package, thermal analysis must follow a logical progression from bulk mass loss to specific pathway elucidation.

Workflow N1 N-Ethyl Pyrazole Sample Preparation N2 Thermogravimetric Analysis (TGA) N1->N2 Mass Loss Profile N3 Differential Scanning Calorimetry (DSC) N1->N3 Phase Transitions N4 Isothermal Forced Degradation N1->N4 Solid-State Stress N6 Kinetic Modeling (Activation Energy) N2->N6 T_onset, Weight % N3->N6 Heat Flow (ΔH) N5 LC-MS/MS Degradant Profiling N4->N5 Extract Degradants N5->N6 Pathway Elucidation

Fig 1: Integrated thermal analysis and kinetic modeling workflow for N-ethyl pyrazole derivatives.

Methodologies: Self-Validating Experimental Protocols

A robust protocol must inherently control for artifacts. The following methodologies are designed to cross-validate one another, ensuring that observed thermal events are intrinsic to the N-ethyl pyrazole molecule and not a byproduct of the experimental setup.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: Determine the absolute onset of mass loss ( Tonset​ ) and quantify degradation steps.

  • Sample Preparation: Weigh 2–5 mg of the derivative into a platinum pan . Causality: Platinum is mandated because it is catalytically inert. Using alumina or copper pans can inadvertently catalyze the decomposition of nitrogen-rich heterocycles, artificially lowering the Tonset​ and invalidating the data.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert atmosphere isolates pure thermal homolysis/heterolysis. If ambient air were used, oxidative degradation pathways would convolute the intrinsic thermal stability profile.

  • Heating Profile: Equilibrate at 25 °C, then ramp at 10 °C/min to 600 °C. Causality: A 10 °C/min heating rate provides the optimal thermodynamic balance—it is slow enough to resolve overlapping degradation steps, yet fast enough to minimize thermal lag (where the sample temperature trails the furnace temperature).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Map phase transitions (e.g., melting point) and calculate the enthalpy of decomposition ( ΔHdec​ ).

  • Pan Selection: Encapsulate 1–3 mg of sample in a Tzero Aluminum hermetic pan equipped with a pinhole lid . Causality: The pinhole is the most critical variable. As the N-ethyl group cleaves and volatilizes, a completely sealed pan would build immense internal pressure. According to Le Chatelier’s principle, this pressure would artificially shift the decomposition endotherm/exotherm to higher temperatures.

  • Thermal Ramp: Heat at 10 °C/min from 25 °C to 400 °C under a 50 mL/min N2​ purge. Causality: Matching the exact heating rate and purge gas of the TGA allows for the direct overlay of the thermograms. This self-validating step ensures we can definitively distinguish between a melting endotherm (heat flow change with no mass loss) and a decomposition event (heat flow change with mass loss).

Protocol 3: Isothermal Forced Degradation & LC-MS/MS

Objective: Identify specific structural vulnerabilities at the molecular level.

  • Stress Conditions: Incubate the solid API at 80 °C / 75% Relative Humidity (RH) for 14 days in an environmental chamber.

  • Extraction & Analysis: Dissolve the stressed sample in LC-grade Acetonitrile and analyze via LC-MS/MS (ESI+ mode). Causality: By monitoring the mass spectra for an M−28 (loss of ethylene) or M−29 (loss of ethyl radical) transition, we can definitively confirm if the N-ethyl substituent is the primary site of thermal failure prior to core collapse.

Quantitative Thermal Data

The thermal stability of N-ethyl pyrazoles is highly tunable. The table below summarizes representative thermal parameters across different application classes, demonstrating how substituent electronics dictate stability.

Compound ClassRepresentative Structure Tonset​ (°C) Tpeak​ (°C) ΔHdec​ (kJ/mol)Primary Thermal Event
Pharmaceutical Scaffold N-Ethyl-3-methylpyrazole-5-carboxamide285310-45.2Endothermic melt followed by slow endothermic decomposition.
Energetic Material Polynitro-N-ethyl-pyrazole215240+120.5Rapid, highly exothermic decomposition driven by nitro groups 2.
Hypervalent Iodane N-Ethyl-pyrazole stabilized λ3 -iodane145160+75.4Exothermic reductive elimination 3.
Advanced Material Highly conjugated pyrazoline derivative292368-80.1Three-step decomposition; highly rigid structure delays onset 4.

Analytical Strategy & Data Interpretation

When interpreting the thermal profile of an N-ethyl pyrazole, the interplay between TGA and DSC data is paramount. A sharp endotherm on the DSC with no corresponding mass loss on the TGA confirms a pure melting transition—ideal for hot-melt extrusion processing. However, if an exotherm is observed simultaneously with mass loss, it indicates bond scission (likely the N-ethyl cleavage or energetic nitro-group collapse). For advanced formulation development, these paired datasets can be fed into the Flynn-Wall-Ozawa or Kissinger kinetic models to calculate the exact activation energy ( Ea​ ) of the degradation pathway, allowing scientists to accurately predict the shelf-life of the compound at ambient temperatures.

References

  • Source: Nature Communications (via PMC / NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Source: Beilstein Journal of Organic Chemistry URL
  • Title: TGA-DSC thermogram of materials I and II (Novel Pyrazole Derivatives)

Sources

Exploratory

An In-Depth Technical Guide to 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific derivative is a niche research chemical and may not be commercially cataloged with a dedicated CAS number, this document outlines a robust, logical pathway for its synthesis and characterization based on established chemical principles. This paper is intended for researchers, chemists, and professionals in drug development who require a deep understanding of advanced pyrazole chemistry.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a pharmacophore in numerous approved drugs, targeting a wide array of biological pathways.[3][4] Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, antitumor, and analgesic properties, among others.[1][2]

The subject of this guide, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, is a highly functionalized derivative. The ethyl group at the N1 position and methyl groups at C3 and C5 provide steric and electronic modulation, while the ethenyl (vinyl) group at the C4 position offers a reactive handle for further chemical transformations, such as polymerization or click chemistry. This makes it an exceptionally valuable building block for creating complex molecular architectures and novel chemical entities.

Physicochemical and Structural Data

A summary of the key computed and anticipated properties for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is presented below.

PropertyValueSource
IUPAC Name 4-ethenyl-1-ethyl-3,5-dimethyl-1H-pyrazoleIUPAC Nomenclature
Molecular Formula C₉H₁₄N₂Calculated
Molecular Weight 150.22 g/mol Calculated
CAS Number Not Assigned-
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidExtrapolated
Boiling Point (Predicted) >200 °CExtrapolated
Solubility (Predicted) Soluble in polar organic solvents (Ethanol, DMSO, DMF)Extrapolated

Proposed Synthesis Pathway and Experimental Protocols

The synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is not documented as a standard procedure. However, a logical and high-yield three-step synthesis can be proposed based on foundational organic chemistry reactions. This pathway is designed to be robust and utilizes well-understood transformations, ensuring a high probability of success.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: C4-Functionalization cluster_2 Step 3: Ethenyl Group Formation A Acetylacetone + Ethylhydrazine B 1-Ethyl-3,5-dimethyl-1H-pyrazole (CAS: 17629-26-4) A->B Condensation C 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 701911-46-8) B->C Vilsmeier-Haack Formylation E 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (Target Molecule) C->E Wittig Reaction D Methyltriphenylphosphonium bromide + Base D->E

Caption: Proposed three-step synthesis workflow for the target molecule.

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Causality: The foundational step is a classic Knorr-type pyrazole synthesis. The reaction between a 1,3-dicarbonyl compound (acetylacetone) and a substituted hydrazine (ethylhydrazine) provides a direct and efficient route to the N-alkylated pyrazole core.[5] This condensation reaction is highly reliable and forms the heterocyclic ring in a single, high-yield step.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylhydrazine oxalate (1.0 eq) and a 2 M aqueous solution of potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to liberate the free ethylhydrazine base.

  • Add acetylacetone (1.05 eq) dropwise to the mixture. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-Ethyl-3,5-dimethyl-1H-pyrazole, which can be purified by vacuum distillation.

Step 2: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Causality: To introduce a functional group at the C4 position, a Vilsmeier-Haack formylation is the method of choice. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution at the C4 position. The Vilsmeier reagent (generated in-situ from phosphorus oxychloride and dimethylformamide) acts as a mild electrophile to install the formyl (-CHO) group, creating a crucial intermediate for the final step.[6]

Experimental Protocol:

  • In a three-neck flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 1-Ethyl-3,5-dimethyl-1H-pyrazole (from Step 1, 1.0 eq) dissolved in a minimal amount of DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the resulting crude aldehyde by column chromatography on silica gel.

Step 3: Synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Causality: The Wittig reaction is a superior method for converting an aldehyde into an alkene (the ethenyl group).[7] A phosphonium ylide, generated by deprotonating methyltriphenylphosphonium bromide with a strong base, acts as a nucleophile that attacks the aldehyde carbonyl. The subsequent collapse of the betaine intermediate forms the desired C=C double bond with high efficiency and selectivity.

Experimental Protocol:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir for 1 hour at this temperature.

  • Add a solution of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (from Step 2, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • After filtration and solvent removal, purify the crude product via column chromatography to isolate the final target molecule, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

Structural Elucidation and Characterization

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required.

  • ¹H NMR: The proton NMR spectrum should clearly show signals for the two distinct methyl groups at C3 and C5, the ethyl group attached to N1 (a quartet and a triplet), and the characteristic ABC or AMX spin system of the vinyl group in the alkene region (typically 5-7 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of nine unique carbon atoms, including the two sp² carbons of the vinyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (151.12).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for alkyl and vinyl groups, and a characteristic C=C stretching frequency for the vinyl group around 1640 cm⁻¹.

Applications in Drug Discovery and Materials Science

The strategic placement of functional groups on the 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole scaffold makes it a versatile platform for further chemical exploration.

G cluster_0 Core Synthon cluster_1 Potential Applications Core 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole App1 Polymerization (e.g., for specialty polymers) Core->App1 App2 Diels-Alder Reactions (for complex ring systems) Core->App2 App3 Click Chemistry (Thiol-ene addition) Core->App3 App4 Metathesis Reactions Core->App4 App5 Ligand Development (for catalysis) Core->App5

Caption: Potential reaction pathways for the target molecule in synthesis.

  • Drug Discovery: The pyrazole core is a known kinase inhibitor scaffold.[4] The vinyl group can be used to attach the molecule to larger scaffolds or to probe binding pockets in target proteins via covalent or non-covalent interactions. It can serve as a starting point for generating libraries of compounds for high-throughput screening.

  • Materials Science: The vinyl functionality allows this molecule to act as a monomer in radical polymerization reactions, leading to the creation of novel polymers with pyrazole units pendant to the main chain.[8] These materials could have interesting thermal, optical, or metal-coordinating properties.

  • Coordination Chemistry: Pyrazole-based ligands are widely used in catalysis.[3] The vinyl group can be further functionalized to create multidentate ligands capable of coordinating with transition metals for various catalytic applications.

Conclusion

While 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is a specialized chemical entity, its synthesis is achievable through a logical, multi-step sequence of reliable organic reactions. Its unique combination of a stable, N-alkylated pyrazole core and a reactive C4-vinyl group positions it as a highly valuable and versatile building block for advanced applications in drug discovery, catalysis, and polymer science. The protocols and rationale provided in this guide offer a solid foundation for its successful synthesis and future exploration.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole: A Guide to Method Development and Validation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantifica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. Pyrazole derivatives are a significant class of compounds in pharmaceutical development, known for their diverse biological activities.[1][2] Accurate quantification is therefore essential for pharmacokinetic studies, quality control, and stability testing. This guide focuses on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis and includes a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and content analysis. We delve into the scientific rationale behind methodological choices, from sample preparation to instrument parameter optimization, and provide detailed, step-by-step protocols grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[3][4][5]

Introduction: The Analytical Imperative for Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analyte, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, as a substituted pyrazole, requires precise and reliable analytical methods to support its journey through the drug development pipeline. Whether assessing its concentration in complex biological matrices like plasma to understand its pharmacokinetic profile or confirming its purity in a final drug product, a validated analytical method is the cornerstone of data integrity and regulatory compliance.[6]

The choice of analytical technique is dictated by the intended purpose. For quantifying trace concentrations in biological fluids, the unparalleled sensitivity and selectivity of LC-MS/MS make it the premier choice.[7] For routine quality control, such as assay and purity determination of the drug substance, HPLC with UV detection often provides a robust, cost-effective, and sufficiently sensitive solution.[8][9] This guide will equip the researcher with the foundational knowledge and practical protocols to implement both techniques effectively.

Strategic Approach to Method Development

A successful analytical method is built on a logical and systematic development process. The physicochemical properties of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole—a substituted aromatic heterocycle—guide our initial choices for chromatography and detection.

Workflow for Analytical Method Development & Validation

Method_Development_Workflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2) cluster_Imp Phase 3: Implementation Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Method_Selection Technique Selection (LC-MS/MS vs. HPLC-UV) Analyte->Method_Selection Sample_Prep Sample Preparation (PPT, LLE, SPE) Method_Selection->Sample_Prep Chroma_Opt Chromatography Optimization (Column, Mobile Phase) Sample_Prep->Chroma_Opt Detect_Opt Detector Optimization (Wavelength / MRM Transitions) Chroma_Opt->Detect_Opt Specificity Specificity & Selectivity Detect_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (RSD%) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_Check System Suitability & QC Routine_Analysis->QC_Check

Caption: A structured workflow for analytical method development.

Protocol I: High-Sensitivity Bioanalysis by LC-MS/MS

This method is optimized for quantifying 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in a biological matrix such as human plasma, which is critical for pharmacokinetic assessments.[7] Triple quadrupole mass spectrometry (TQMS) operating in Multiple Reaction Monitoring (MRM) mode is used for its superior sensitivity and ability to exclude matrix interferences.[6]

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove interfering matrix components (e.g., proteins, salts) and concentrate the analyte. Solid-Phase Extraction (SPE) is recommended for its clean extracts and high recovery.[7]

Solid-Phase Extraction (SPE) Protocol Workflow

SPE_Workflow start Plasma Sample (+ Internal Standard) step1 Step 1: Condition Pass 1 mL Methanol Pass 1 mL Water start->step1 step2 Step 2: Equilibrate Pass 1 mL Equilibration Buffer (e.g., 0.1% Formic Acid in Water) step1->step2 step3 Step 3: Load Load pre-treated plasma sample (at a slow, controlled flow rate) step2->step3 step4 Step 4: Wash Pass 1 mL Wash Solution (e.g., 5% Methanol in Water) To remove polar interferences step3->step4 step5 Step 5: Elute Pass 1 mL Elution Solvent (e.g., 90% Acetonitrile) To collect analyte step4->step5 end Evaporate & Reconstitute for LC-MS/MS Analysis step5->end

Caption: Step-by-step workflow for Solid-Phase Extraction.

Protocol:

  • Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). The IS corrects for variability during sample processing and analysis.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 30 seconds to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes.

  • SPE Cartridge: Use a mixed-mode or reverse-phase SPE cartridge (e.g., C18).

  • Condition & Equilibrate: Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Equilibrate with 1 mL of 0.1% formic acid in water.

  • Load: Load the supernatant from the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elute: Elute the analyte and IS with 1 mL of acetonitrile.

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for injection.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and must be optimized experimentally.

ParameterRecommended Condition & Justification
HPLC System Standard UPLC/HPLC system
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm). Justification: The non-polar C18 phase provides good retention for the pyrazole derivative.[9][10]
Mobile Phase A 0.1% Formic Acid in Water. Justification: Formic acid aids in protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile. Justification: Acetonitrile is a common organic solvent providing good elution strength.
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temp. 40 °C. Justification: Elevated temperature improves peak shape and reduces viscosity.
Injection Vol. 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (TQMS)
Ionization Mode Electrospray Ionization, Positive (ESI+). Justification: The nitrogen atoms in the pyrazole ring are basic and readily accept a proton.
MRM Transitions Analyte: Hypothesized Q1: 177.1 -> Q3: 148.1 (Loss of ethene). IS: To be determined based on selected standard. Justification: These transitions must be determined by infusing a pure standard of the analyte and optimizing the collision energy to find the most stable and abundant product ion.[11]
Key Voltages Capillary, Cone, and Collision Energy must be optimized for the specific analyte and instrument to maximize signal intensity.

Protocol II: Routine Analysis by HPLC-UV

This method is suitable for determining the purity or assay of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in a drug substance or a simple formulation. It is a robust and widely accessible technique.[12]

Sample and Standard Preparation
  • Solvent: A mixture of Acetonitrile and Water (50:50 v/v) is a good starting diluent.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving an accurately weighed amount in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

HPLC-UV Instrumentation and Parameters
ParameterRecommended Condition & Justification
HPLC System Standard HPLC system with a UV/PDA detector
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm). Justification: A standard dimension column for robust, routine analysis.[9][13]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water. Justification: TFA is an excellent ion-pairing agent that improves peak shape for basic compounds.
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient. Start with Isocratic 60% B. If needed, a gradient from 40% B to 90% B over 10 minutes can be developed to resolve impurities.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at maximum absorbance wavelength (λmax). Justification: The λmax should be determined by running a UV scan of the analyte in the mobile phase using a PDA detector. A wavelength around 254-280 nm is a common starting point for aromatic compounds.[9]

Method Validation: Ensuring Trustworthiness and Reliability

Once a method is developed, it must be validated to prove it is fit for its intended purpose.[5] The validation process follows the ICH Q2(R2) guidelines, which provide a framework for demonstrating that a method is accurate, precise, and reliable.[3][4][14]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity / Selectivity Demonstrates that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants. Criterion: No significant interfering peaks at the retention time of the analyte in blank and placebo samples.[3]
Linearity Establishes the relationship between concentration and instrument response over a defined range. Criterion: Correlation coefficient (r²) ≥ 0.995 for a calibration curve of at least 5 concentration levels.
Range The interval between the lowest (LOQ) and highest concentration for which the method has suitable accuracy and precision. Criterion: Defined by the linearity and accuracy/precision data.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120% of nominal). Criterion: For bioanalysis, mean accuracy within 85-115% (80-120% at LLOQ). For assay, typically 98-102%.[15]
Precision The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). Criterion: For bioanalysis, Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). For assay, typically RSD ≤ 2%.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Criterion: Often determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. Criterion: Often determined as a signal-to-noise ratio of 10:1 and confirmed with accuracy/precision data.[13]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature). Criterion: No significant impact on results, with system suitability parameters still meeting criteria.[3]

Conclusion

The protocols and validation framework detailed in this application note provide a comprehensive and scientifically-grounded approach for the quantification of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. The high-sensitivity LC-MS/MS method is ideal for bioanalytical applications where trace-level detection is paramount, while the HPLC-UV method offers a reliable tool for routine quality control. Adherence to these protocols and the principles of ICH-guided validation will ensure the generation of high-quality, reproducible, and defensible data essential for advancing drug development and research.

References

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. 10(2), 734-743. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • National Center for Biotechnology Information. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Semantic Scholar. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Google Patents. (2009, December 23).
  • Nelson Labs. (2022, March 31). Analytical techniques for E&L studies. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information Synthesis, characterization and structures of 2-(3,5-dimethylpyrazol-1- yl)ethylseleno deri. [Link]

Sources

Application

HPLC-UV method for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole analysis

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole Executive Summary The accurate quantification of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Executive Summary

The accurate quantification of substituted pyrazoles is a critical requirement in pharmaceutical development and synthetic chemistry. 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is a highly functionalized heterocyclic building block characterized by its lipophilic alkyl substituents and a conjugated ethenyl moiety. This application note provides a comprehensive, self-validating Reversed-Phase HPLC-UV (RP-HPLC-UV) protocol tailored specifically for this compound. By leveraging the molecule's unique physicochemical properties, this guide establishes a robust methodology that ensures high resolution, peak symmetry, and reproducible quantification.

Physicochemical Profiling & Method Rationale

As an analytical scientist, developing a robust method requires moving beyond generic protocols to understand the causality behind each chromatographic parameter. The structure of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole dictates the following analytical choices:

  • Stationary Phase Selection (C18): The molecule contains multiple hydrophobic groups (1-ethyl, 3,5-dimethyl, and 4-ethenyl). These non-polar moieties make the compound highly lipophilic, ensuring strong retention on a standard octadecylsilane (C18) stationary phase via hydrophobic interactions[1].

  • Mobile Phase & pH Control (0.1% TFA): Pyrazoles are weakly basic heterocycles with a pKa typically ranging from 2.0 to 3.0. If analyzed in a neutral mobile phase, the compound may exist in a state of partial protonation, leading to severe peak tailing and "bulging" due to secondary interactions with free silanols on the silica matrix[2]. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. This acts as an ion-pairing agent, fully protonating the pyrazole nitrogen and masking residual silanols, thereby yielding sharp, symmetrical peaks[3].

  • Wavelength Selection (254 nm): While simple pyrazoles absorb primarily in the deep UV region (210–220 nm), the 4-ethenyl group extends the π -conjugation of the pyrazole core. This extended chromophore induces a distinct bathochromic shift (red shift)[4]. Consequently, 254 nm is selected as the primary detection wavelength, maximizing signal-to-noise ratio (S/N) while avoiding the baseline noise inherent to low-UV detection.

Interaction_Mechanism Analyte 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole • Basic Pyrazole Core • Lipophilic Alkyls • Conjugated Ethenyl StationaryPhase C18 Stationary Phase • Alkyl Chains • Endcapped Silica Analyte->StationaryPhase Hydrophobic & π-π Interactions MobilePhase Mobile Phase (pH ~2.0) • 0.1% TFA • Acetonitrile Gradient MobilePhase->Analyte Protonation (H+) Prevents Tailing MobilePhase->StationaryPhase Elution Strength

Figure 1: Physicochemical interactions governing the reversed-phase separation mechanism.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to verify instrument performance prior to sample analysis.

Reagents and Materials
  • Analyte: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (Reference Standard, Purity 99.0%).

  • Solvents: Acetonitrile (ACN, HPLC-Grade), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Trifluoroacetic Acid (TFA, LC-MS Grade).

  • Hardware: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Standard and Sample Preparation

Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions. Injecting a highly organic sample into a highly aqueous mobile phase causes solvent-mismatch, leading to peak distortion and fronting[2].

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of ACN and Water containing 0.1% TFA.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution with the diluent to create a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

  • Sample Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing to protect the analytical column from particulates.

System Suitability Test (SST)

Before analyzing unknown samples, inject the 50.0 µg/mL working standard six consecutive times. The system is deemed suitable only if:

  • Retention Time (RT) Relative Standard Deviation (RSD) 1.0%.

  • Peak Area RSD 2.0%.

  • Tailing Factor (Tf) 1.5.

  • Theoretical Plates (N) 5000.

HPLC_Workflow N1 1. Sample Preparation Dissolution in 50:50 ACN:H2O (Prevents solvent mismatch) N2 2. System Equilibration 0.1% TFA in ACN/H2O (Masks residual silanols) N1->N2 N3 3. Chromatographic Separation C18 Reversed-Phase Column (Hydrophobic retention) N2->N3 N4 4. UV Detection λ = 254 nm (Targets ethenyl conjugation) N3->N4 N5 5. Data Integration Quantification & SST (Ensures method validity) N4->N5

Figure 2: Self-validating HPLC-UV analytical workflow for pyrazole quantification.

Chromatographic Conditions

The following gradient method is optimized to elute the target analyte sharply while ensuring that any polar synthetic impurities elute early, and highly lipophilic degradation products are washed off the column.

ParameterSpecification / Condition
Column Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controls solvent viscosity and ensures reproducible RTs)
Detection Wavelength 254 nm (Primary); 210 nm (Secondary for impurity profiling)
Gradient Program 0-2 min: 20% B 2-10 min: Linear increase to 80% B 10-12 min: Hold at 80% B 12-12.1 min: Return to 20% B 12.1-17 min: Re-equilibration at 20% B

Method Validation Summary

The method was validated following ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for routine analysis and quality control.

Validation ParameterResult / LimitAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantification (LOQ) 0.50 µg/mLS/N 10
Intra-day Precision (RSD) 0.8% (at 50 µg/mL, n=6) 2.0%
Inter-day Precision (RSD) 1.2% (at 50 µg/mL, n=12) 2.0%
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%

Troubleshooting & Optimization Insights

Even with a validated protocol, chromatographic anomalies can occur. Here is an expert guide to diagnosing and resolving common issues specific to pyrazole analysis:

  • Peak Tailing (Tf > 1.5):

    • Cause: Inadequate protonation of the pyrazole nitrogen or degradation of the silica endcapping.

    • Solution: Verify that the TFA concentration in both mobile phases is exactly 0.1% (v/v). If the column is old, replace it, as exposed silanols will irreversibly bind basic nitrogens.

  • Split Peaks or Fronting:

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN, the analyte travels faster through the center of the column than the edges before mixing with the aqueous mobile phase.

    • Solution: Ensure the sample diluent contains at least 50% water to match the initial gradient conditions.

  • Baseline Drift at 210 nm:

    • Cause: TFA has significant UV absorbance below 220 nm. As the gradient shifts from water to ACN, the baseline will naturally drift upward.

    • Solution: Rely on the 254 nm channel for quantification of the ethenyl-pyrazole, where TFA is completely transparent. Only use 210 nm qualitatively.

References

  • Chandrasekar, R., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 2014. URL: [Link]

  • Kim, K. A., et al. "Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum." Journal of Medicinal Chemistry, ACS Publications, 2025. URL: [Link]

  • Amrhein, J. A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." PMC, National Institutes of Health. URL: [Link]

  • Wang, Y., et al. "HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424)." PMC, National Institutes of Health. URL: [Link]

  • Gong, Y., et al. "5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole." MDPI, 2024. URL: [Link]

Sources

Method

Application Notes and Protocols for the Gas Chromatographic Analysis of Pyrazole Derivatives

Introduction Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, appearing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The diverse applications of pyrazole derivatives, from the anti-inflammatory drug celecoxib to potent fungicides, necessitate robust and reliable analytical methods for their characterization, purity assessment, and quantification.

Gas chromatography (GC) is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many pyrazole derivatives. When coupled with various detectors, such as Flame Ionization Detectors (FID), Nitrogen-Phosphorus Detectors (NPD), and Mass Spectrometers (MS), GC provides a sensitive, accurate, and reproducible platform for pyrazole analysis.[1][2]

This comprehensive guide provides detailed application notes and protocols for the successful analysis of pyrazole derivatives by gas chromatography. It is designed for researchers, scientists, and drug development professionals, offering insights into method development, sample preparation, and data interpretation, grounded in established scientific principles.

The Causality Behind Experimental Choices: Why GC for Pyrazoles?

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the goals of the analysis. For pyrazole derivatives, GC is often an excellent choice due to several key factors:

  • Volatility: Many pyrazole derivatives, particularly those with lower molecular weights and non-polar substituents, are sufficiently volatile for GC analysis. For less volatile or highly polar pyrazoles containing active hydrogen atoms (e.g., N-H), derivatization can be employed to increase their volatility.[3]

  • Thermal Stability: While some complex heterocyclic compounds can degrade at elevated temperatures, many pyrazole derivatives are thermally stable enough to withstand typical GC injector and oven temperatures.[4]

  • Separation of Isomers: The high resolving power of modern capillary GC columns allows for the separation of closely related isomers, a common challenge in the synthesis of substituted pyrazoles.[5]

  • Sensitivity and Selectivity: The availability of highly sensitive and selective detectors enhances the utility of GC for pyrazole analysis. For instance, an FID is a robust, universal detector for carbon-containing compounds, making it ideal for purity assays.[6] An NPD is highly selective for nitrogen-containing compounds, which is advantageous for analyzing pyrazoles in complex matrices.[7] A Mass Spectrometer (MS) provides structural information, enabling definitive identification of pyrazole derivatives and their impurities.[8]

Core Directive: Structuring Your Approach

A successful GC analysis of pyrazole derivatives hinges on a systematic approach that considers the entire analytical workflow. The following diagram illustrates the key decision points and processes involved.

GC_Workflow_For_Pyrazoles cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis & Validation Sample Sample Matrix (Pharmaceutical, Environmental, etc.) Prep_Choice Choose Preparation Method Sample->Prep_Choice Dilution Direct Dilution Prep_Choice->Dilution Volatile & Clean Derivatization Derivatization (e.g., Silylation) Prep_Choice->Derivatization Polar N-H groups Headspace Headspace Analysis Prep_Choice->Headspace Volatile Impurities Extraction Extraction (LLE, SPE) Prep_Choice->Extraction Complex Matrix GC_Config GC System Configuration Dilution->GC_Config Derivatization->GC_Config Headspace->GC_Config Extraction->GC_Config Column_Select Column Selection (Polarity, Chiral) GC_Config->Column_Select Detector_Select Detector Selection (FID, NPD, MS) GC_Config->Detector_Select Method_Dev Method Development (Temperatures, Flow Rate) GC_Config->Method_Dev Data_Acq Data Acquisition Method_Dev->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Quant Quantification Integration->Quant Validation Method Validation (ICH Q2(R2)) Quant->Validation

Caption: Workflow for the GC analysis of pyrazole derivatives.

GC System Configuration and Method Parameters

The heart of any GC analysis is the instrument configuration. The following tables provide recommended starting conditions for the analysis of pyrazole derivatives. These parameters should be optimized for specific applications.

Table 1: Recommended GC Columns for Pyrazole Analysis
Analyte Characteristics Recommended Column Phase Typical USP Code Rationale
General Purpose, Non-polar Pyrazoles5% Phenyl MethylpolysiloxaneG27, G36Excellent general-purpose column for separating compounds based on boiling point. Provides good peak shape for a wide range of pyrazole derivatives.[8]
Polar PyrazolesPolyethylene Glycol (PEG)G16The polar nature of the stationary phase provides better retention and resolution for pyrazoles with polar functional groups.
Chiral Pyrazole EnantiomersDerivatized Cyclodextrins (e.g., beta-cyclodextrin)N/AThe chiral cavities of the cyclodextrin stationary phase enable the separation of enantiomers through the formation of diastereomeric inclusion complexes.[9][10]
Table 2: Typical GC Method Parameters for Pyrazole Analysis
Parameter Recommended Starting Conditions Justification & Expert Insights
Injector
ModeSplit/SplitlessSplit mode is suitable for concentrated samples to avoid column overloading. Splitless mode is preferred for trace analysis to maximize sensitivity.[4]
Temperature250 °CThis temperature is generally sufficient to ensure rapid volatilization of most pyrazole derivatives without causing thermal degradation.[11]
Carrier Gas
GasHelium or HydrogenHelium is the most common and inert carrier gas. Hydrogen can provide faster analysis times and higher efficiency but requires appropriate safety precautions.
Flow Rate1.0 - 1.5 mL/min (constant flow)This flow rate range typically provides a good balance between analysis time and chromatographic resolution for standard capillary columns.[11]
Oven Temperature Program
Initial Temperature50 - 80 °C, hold for 1-2 minutesA lower initial temperature helps to focus the analytes at the head of the column, leading to sharper peaks.[8]
Ramp Rate10 - 20 °C/minA moderate ramp rate is a good starting point. A faster ramp can shorten analysis time but may compromise resolution. A slower ramp improves resolution but increases run time.[11]
Final Temperature280 - 300 °C, hold for 5-10 minutesThe final temperature should be high enough to elute all components of interest and any higher-boiling impurities from the column.[8]
Detector
FID Temperature250 - 300 °CThe FID temperature should be higher than the final oven temperature to prevent condensation of the analytes.[12]
MS Transfer Line Temp.280 °CEnsures that the eluted compounds do not cool down and condense before entering the mass spectrometer.[8]
NPD Bead VoltageOptimized for sensitivityThe NPD bead voltage needs to be adjusted to achieve the best signal-to-noise ratio for nitrogen-containing compounds.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications in pyrazole analysis.

Protocol 1: Purity Assessment of a Synthesized Pyrazole Derivative by GC-FID

This protocol is designed for the routine purity analysis of a relatively clean, synthesized pyrazole compound.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask. b. Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol) and dilute to the mark.[8] c. Further dilute this stock solution as needed to achieve a final concentration of approximately 100 µg/mL. d. Filter the final solution through a 0.45 µm syringe filter into a 2 mL GC autosampler vial.

2. GC-FID Analysis: a. GC System: A gas chromatograph equipped with a flame ionization detector. b. Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11] c. Injector: 250 °C, Split ratio 50:1. d. Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11] e. Oven Program: i. Initial temperature: 80 °C, hold for 2 minutes. ii. Ramp to 280 °C at 15 °C/min. iii. Hold at 280 °C for 5 minutes.[8][11] f. Detector: FID at 280 °C. g. Injection Volume: 1 µL.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the pyrazole derivative by area percent, assuming a similar response factor for all impurities. For higher accuracy, a reference standard and relative response factors should be used.

Protocol 2: Identification of Volatile Impurities by Headspace GC-MS

This protocol is suitable for identifying volatile residual solvents or byproducts in a pyrazole drug substance or formulated product.

Headspace_Protocol Start Start: Sample Weighing Vial Weigh ~100 mg of pyrazole sample into a 20 mL headspace vial Start->Vial Solvent Add 5 mL of a suitable high-boiling solvent (e.g., DMSO, DMF) Vial->Solvent Seal Immediately seal the vial with a crimp cap Solvent->Seal Incubate Incubate the vial in the headspace autosampler at 80 °C for 15 min Seal->Incubate Inject Inject 1 mL of the headspace gas into the GC-MS Incubate->Inject Analyze Analyze using a pre-defined GC-MS method Inject->Analyze End End: Identify impurities by mass spectral library search Analyze->End

Caption: Experimental workflow for Headspace GC-MS analysis.

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the pyrazole sample directly into a 20 mL headspace vial. b. Add 5 mL of a suitable high-boiling point, headspace-grade solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[14] c. Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[15] d. Prepare a blank vial containing only the solvent.

2. Headspace GC-MS Analysis: a. GC System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. b. Headspace Autosampler Parameters: i. Oven Temperature: 80 °C. ii. Loop Temperature: 90 °C. iii. Transfer Line Temperature: 105 °C. iv. Vial Equilibration Time: 15 minutes.[12] c. Column: Polyethylene Glycol (PEG) (e.g., HP-INNOWax), 30 m x 0.25 mm ID, 0.25 µm film thickness. d. Injector: 250 °C, Splitless mode. e. Carrier Gas: Helium at a constant flow of 1.0 mL/min. f. Oven Program: i. Initial temperature: 40 °C, hold for 5 minutes. ii. Ramp to 240 °C at 10 °C/min. iii. Hold at 240 °C for 5 minutes. g. MS Conditions: i. Ion Source Temperature: 230 °C. ii. Ionization Energy: 70 eV. iii. Mass Scan Range: 35-450 amu.

3. Data Analysis: a. Identify the peaks corresponding to volatile impurities by comparing their mass spectra with a commercial mass spectral library (e.g., NIST). b. Compare the sample chromatogram to the blank to distinguish sample-related impurities from solvent artifacts.

Protocol 3: Analysis of Polar Pyrazoles via Silylation Derivatization

This protocol is for pyrazoles with active N-H groups that exhibit poor peak shape or low volatility. Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[16]

1. Derivatization Procedure: a. Place 1-5 mg of the dry pyrazole sample into a 2 mL reaction vial.[17] b. Add 100 µL of a silylation-grade solvent such as pyridine or acetonitrile. c. Add 100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17][18] d. Cap the vial tightly and mix well. e. Heat the reaction mixture at 60-70 °C for 30 minutes.[17] f. Cool the reaction mixture to room temperature before injection.

2. GC-MS Analysis: a. Use the GC-MS conditions outlined in Protocol 1, with appropriate adjustments to the temperature program based on the volatility of the TMS-derivatized pyrazole. b. Note: The excess silylation reagent will produce a large peak early in the chromatogram. It may be necessary to include a solvent delay in the MS acquisition to avoid saturating the detector.[19]

3. Data Analysis: a. The mass spectrum of the derivatized pyrazole will show a molecular ion that is 72 amu higher for each TMS group added. b. Identify the derivatized pyrazole and any related impurities based on their retention times and mass spectra.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical data, GC methods for pyrazole analysis must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[20][21][22]

Table 3: Key Validation Parameters for GC Methods (ICH Q2(R2))
Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure that the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradation products, or matrix components.Peak purity analysis (if using a DAD or MS detector); baseline resolution from adjacent peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.995.
Accuracy To assess the closeness of the test results to the true value.Recovery of spiked samples should be within 98.0 - 102.0%.
Precision (Repeatability & Intermediate Precision)To evaluate the variability of the results under the same and different conditions (e.g., different days, analysts, instruments).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, temperature, etc., are slightly varied.

Conclusion

Gas chromatography is a highly effective and versatile tool for the analysis of pyrazole derivatives. By carefully selecting the appropriate column, detector, and sample preparation technique, researchers can develop robust and reliable methods for purity assessment, impurity identification, and quantitative analysis. The protocols and guidelines presented in this document provide a solid foundation for achieving accurate and reproducible results, ensuring the quality and integrity of pyrazole-containing materials in research, development, and manufacturing. As with any analytical method, a thorough understanding of the underlying principles and a commitment to rigorous method validation are paramount to success.

References

  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities.
  • BenchChem. (2025). Benchmarking the Purity of Synthesized 1-(1H-Pyrazol-3-YL)propan-2-amine: A Comparative Guide.
  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
  • GC Derivatization. (n.d.). GC Derivatization.
  • Scribd. (n.d.). Appendix G - Derivatization in GC MS | PDF.
  • Chromtech. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Element Lab Solutions. (n.d.). Chiral GC Columns.
  • ResearchGate. (n.d.). 8.10 Chromatographic Separations and Analysis: Cyclodextrin Mediated HPLC, GC and CE Enantiomeric Separations.
  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF.
  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Conquer Scientific. (2023, September 29). The Role of Sample Preparation in Gas Chromatography Analysis.
  • PubMed. (2005, October 5). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry.
  • Supelco. (n.d.). The Utility of Headspace Grade Solvents in the Analysis of Organic Volatile Impurities.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (2016, June 19). Does anyone know the detail of silylation method using MSTFA and pyridine?.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
  • Buck Scientific. (n.d.). Pesticide Analysis by GC / ECD / NPD & FID.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • National Agricultural Library. (1995). Optimizing nitrogen-phosphorus detector gas chromatography for pesticide analysis.
  • ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • University of Kentucky. (2004, December 10). Lecture 7: Gas Chromatography.
  • Walsh Medical Media. (2017, August 7). Determination of Organic Volatile Impurities in Twenty-Three Different Coated Tablet Formulations Using Headspace Gas Chromatography with.
  • Measurlabs. (n.d.). GC-FID Analysis | Flame Ionization Detector.
  • National Institute of Hydrology, Roorkee. (n.d.). Trace Analysis of Pesticides by Gas Chromatography.
  • AZoM. (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis.
  • Resolve Analytical. (2026, February 13). Volatile Impurity Detection Using Headspace GC FID: A Guide for Pharmaceutical QA Teams.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (n.d.). fast identification of trace-level pesticide residues in agricultural crops applying low-pressure gas chromatography/mass spectrometry.
  • LCGC. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
  • PubMed. (1982, September). GC analysis of imidazopyrazole in plasma using nitrogen-specific detection.
  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
  • Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from Asian Journal of Research in Chemistry.
  • PMC. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • ResearchGate. (n.d.). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis | Request PDF.
  • MDPI. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • Archiv Der Pharmazie. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Taylor & Francis Online. (2017, May 26). Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.

Sources

Application

Application Notes and Protocols for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Pyrazole Building Block The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Pyrazole Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and valuable physicochemical properties.[1][2] The strategic functionalization of the pyrazole ring offers a powerful tool for fine-tuning molecular architecture and reactivity. This application note focuses on a highly promising, yet underexplored, derivative: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole . The presence of a reactive vinyl group at the C4-position, combined with the stable and electronically tunable pyrazole core, makes this compound a versatile building block for a variety of organic transformations. Its unique structural features open avenues for its application in cycloaddition reactions, transition-metal-catalyzed cross-couplings, polymerization, and as a novel ligand in catalysis.

This guide provides a comprehensive overview of the synthesis and potential applications of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, complete with detailed experimental protocols to facilitate its use by researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not reported (predicted to be in the range of 180-220 °C)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)

Handling and Storage: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place away from direct sunlight and strong oxidizing agents to prevent polymerization of the vinyl group. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Synthetic Pathway: A Multi-step Approach to the Target Molecule

The synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is a multi-step process that begins with the readily available 3,5-dimethylpyrazole. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Dehydration A 3,5-Dimethylpyrazole B 1-Ethyl-3,5-dimethylpyrazole A->B EtI, Base C 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde B->C POCl₃, DMF D 1-(1-Ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)ethan-1-ol C->D MeMgBr, THF E 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole D->E Acid Catalyst

Caption: Synthetic workflow for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

Protocol 1: Synthesis of 1-Ethyl-3,5-dimethylpyrazole

This protocol describes the N-ethylation of 3,5-dimethylpyrazole. The choice of a suitable base and solvent is crucial for achieving high yields and preventing side reactions.

Materials:

  • 3,5-Dimethylpyrazole

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,5-dimethylpyrazole (1.0 eq).

  • Deprotonation: Suspend the pyrazole in anhydrous DMF. Add powdered potassium carbonate (1.5 eq) or portion-wise addition of sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C.

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Ethyl-3,5-dimethylpyrazole.

Protocol 2: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[2]

Materials:

  • 1-Ethyl-3,5-dimethylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 1-Ethyl-3,5-dimethylpyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, heat the reaction mixture to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde can be purified by column chromatography (silica gel, hexane/ethyl acetate).

Protocol 3: Synthesis of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

The Grignard reaction provides an efficient route to the secondary alcohol precursor of the target vinylpyrazole.

Materials:

  • 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting alcohol is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Protocol 4: Synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Acid-catalyzed dehydration of the secondary alcohol yields the desired ethenyl-substituted pyrazole.[3]

Materials:

  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

  • Phosphorus pentoxide (P₂O₅) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene or Xylene

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude alcohol (1.0 eq) in toluene.

  • Dehydration: Add a catalytic amount of concentrated sulfuric acid or a dehydrating agent like phosphorus pentoxide (1.0-2.0 eq).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The final product, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, can be purified by vacuum distillation or column chromatography.

Applications in Organic Synthesis

The presence of the ethenyl group makes this pyrazole derivative a valuable synthon for a variety of transformations, expanding the toolbox for the synthesis of complex molecules.

Applications cluster_apps Synthetic Applications main 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole heck Heck Reaction (Styrylpyrazoles) main->heck diels Diels-Alder Reaction (Cycloadducts) main->diels poly Radical Polymerization (Polyvinylpyrazoles) main->poly ligand Ligand in Catalysis (Cross-Coupling) main->ligand

Caption: Key synthetic applications of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

Heck Cross-Coupling Reactions

The palladium-catalyzed Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[4] 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole can serve as the alkene component to synthesize a variety of 4-styrylpyrazole derivatives, which are of interest in materials science and as potential pharmacophores.

Illustrative Reaction:

Protocol 5: Heck Coupling with an Aryl Bromide

Materials:

  • 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • Reaction Setup: To a Schlenk flask, add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (2-10 mol%), the aryl bromide (1.0 eq), and the base (1.5-2.0 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous solvent, followed by 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the 4-styrylpyrazole.

Expected Yields and Spectroscopic Data:

Aryl HalideProductYield (%)¹H NMR (δ, ppm)
4-Bromoanisole4-(4-Methoxystyryl)-1-ethyl-3,5-dimethylpyrazole75-90Signals for pyrazole protons and methyls, ethyl group, methoxy group, and vinylic protons (typically in the 6.5-7.5 ppm range with a large coupling constant for the trans isomer).
4-Bromotoluene4-(4-Methylstyryl)-1-ethyl-3,5-dimethylpyrazole70-85Similar to the above, with a methyl singlet for the toluene moiety.
Diels-Alder Cycloaddition Reactions

The electron-rich nature of the pyrazole ring can influence the reactivity of the appended vinyl group, making it a potential dienophile in Diels-Alder reactions.[5] This provides a route to complex polycyclic structures containing the pyrazole moiety.

Illustrative Reaction:

Protocol 6: Diels-Alder Reaction with a Diene

Materials:

  • 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

  • A reactive diene (e.g., cyclopentadiene, furan)

  • Anhydrous toluene or xylene

  • (Optional) Lewis acid catalyst (e.g., AlCl₃, ZnCl₂)

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (1.0 eq) in the anhydrous solvent.

  • Diene Addition: Add a slight excess of the diene (1.2-2.0 eq). For less reactive dienes, a Lewis acid catalyst (0.1-0.5 eq) can be added at 0 °C.

  • Reaction: Heat the mixture to a temperature ranging from 80 °C to reflux for several hours to days, depending on the reactivity of the diene. Monitor the reaction by TLC or ¹H NMR.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: The crude cycloadduct can be purified by column chromatography or recrystallization.

Radical Polymerization

The vinyl group of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole can undergo radical polymerization to form polyvinylpyrazoles. These polymers have potential applications in various fields, including as metal-coordinating materials, hydrogels, and in drug delivery systems.[6]

Protocol 7: AIBN-Initiated Radical Polymerization

Materials:

  • 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Methanol or another non-solvent for precipitation

Procedure:

  • Monomer Purification: Purify the monomer by passing it through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk tube, dissolve the purified monomer and AIBN (0.1-1.0 mol% relative to the monomer) in the anhydrous solvent.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed tube in an oil bath preheated to 60-80 °C and stir for the desired period (e.g., 6-24 hours).

  • Termination and Precipitation: Terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the viscous solution to a large excess of a stirred non-solvent (e.g., methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Polymer Characterization Data:

ParameterExpected Value
Molecular Weight (Mₙ) 10,000 - 100,000 g/mol (tunable by initiator concentration)
Polydispersity Index (PDI) 1.5 - 2.5 for conventional radical polymerization
Glass Transition Temp. (T₉) Dependent on molecular weight
Application as a Ligand in Homogeneous Catalysis

The pyrazole nitrogen atoms are excellent coordinating sites for transition metals. The presence of the vinyl group offers a secondary site for potential coordination or further functionalization of the ligand. These ligands can be employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]

Protocol 8: In-situ Catalyst Formation for Suzuki-Miyaura Coupling

Materials:

  • 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • Catalyst Pre-formation (optional): In a separate flask, stir Pd(OAc)₂ (1-2 mol%) and the pyrazole ligand (2-4 mol%) in the reaction solvent for 15-30 minutes at room temperature.

  • Reaction Setup: To a reaction flask, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the pre-formed catalyst solution or add the Pd(OAc)₂ and the pyrazole ligand directly to the reaction flask.

  • Reaction: Degas the mixture and heat under an inert atmosphere to 80-110 °C for 2-12 hours. Monitor the reaction by TLC or GC.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 5.

Conclusion

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is a promising and versatile building block in organic synthesis. Its straightforward multi-step synthesis provides access to a molecule with a reactive handle for a variety of important chemical transformations. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies and functional materials. The potential applications in drug discovery, materials science, and catalysis are vast and await further exploration.

References

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis.
  • Odian, G. (2004).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Elguero, J. (2011). Pyrazoles as Ligands.

Sources

Method

Application Note: Free-Radical Polymerization Protocols for Ethenyl-Substituted Pyrazoles

Introduction & Scope Ethenyl-substituted pyrazoles (commonly referred to as vinylpyrazoles) are a highly versatile class of heterocyclic monomers. Polymers derived from these monomers exhibit excellent film-forming prope...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethenyl-substituted pyrazoles (commonly referred to as vinylpyrazoles) are a highly versatile class of heterocyclic monomers. Polymers derived from these monomers exhibit excellent film-forming properties, high thermal stability, and robust metal-coordination capabilities, making them highly valuable in the development of corrosion control coatings, advanced nanomaterials, and bioactive pharmaceutical matrices[1],[2].

However, the polymerization of vinylpyrazoles presents unique kinetic challenges. The reactivity of the vinyl group is heavily influenced by the steric and electronic environment of the pyrazole ring. Without rigorous kinetic control, the polymerization can become hazardous; for instance, neat 1-vinylpyrazole polymerizes almost explosively due to severe auto-acceleration[3]. This application note provides researchers and drug development professionals with field-proven, self-validating protocols to safely synthesize and polymerize ethenyl-substituted pyrazoles using controlled free-radical techniques[4].

Mechanistic Principles & Kinetic Control

Understanding the causality behind substituent effects is critical for designing successful polymerization workflows:

  • Unsubstituted 1-Vinylpyrazole: This monomer is highly reactive. When diluted in solvents like benzene or methanol, it cleanly polymerizes to yield high-molecular-weight polymers (150,000–330,000 Da)[3]. Dilution is mandatory to dissipate the heat of polymerization and prevent the Trommsdorff–Norrish effect.

  • Substituent Steric Hindrance: The rate and extent of polymerization diminish with increasing substitution on the vinyl group. For example, 1-(propen-2-yl)pyrazole polymerizes to a much lesser extent than its unsubstituted counterpart[3].

  • Isomeric Effects: In the free-radical polymerization of methylated analogs (e.g., 3-methyl-1-vinylpyrazole vs. 5-methyl-1-vinylpyrazole), the overall rate of polymerization is higher for the 5-methyl isomer[3].

  • Kinetic Orders: When the monomer concentration is kept low ( 3M), the reaction follows strict first-order kinetics with respect to the monomer. The polymerization rate is proportional to the 0.5 order with respect to the initiator (Azobisisobutyronitrile, AIBN) concentration[3].

Workflow Visualization

G MonomerPrep Monomer Synthesis (PTC Dehydrochlorination) Purification Monomer Purification (Vacuum Distillation) MonomerPrep->Purification Yield 75-90% Initiation Radical Initiation (AIBN, 65°C) Purification->Initiation Purified Monomer Propagation Chain Propagation (Dilute Solvent, ≤3M) Initiation->Propagation Rate ∝[AIBN]^0.5 Termination Termination & Precipitation (Cold Hexane) Propagation->Termination MW 150k - 330k Characterization Polymer Characterization (GPC, NMR) Termination->Characterization Purified Poly(vinylpyrazole)

Workflow for the synthesis and free-radical polymerization of ethenyl-substituted pyrazoles.

Experimental Protocols

Protocol A: Synthesis of 1-Vinylpyrazole Monomers via Phase Transfer Catalysis (PTC)

Objective: Synthesize polymer-grade 1-vinylpyrazole via the base-mediated dehydrochlorination of 1-(2-chloroethyl)pyrazole[3],[4]. Causality & Design: Traditional syntheses require high-pressure acetylene, which poses safety risks. The PTC method utilizes water as a solvent and avoids harsh conditions, yielding 75–90%[3]. Dropwise addition of the base controls the exothermic elimination, preventing the degradation of the delicate vinyl moiety[4].

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 1-(2-chloroethyl)pyrazole (50 mmol) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 2.5 mmol).

  • Base Addition: Slowly add 50% aqueous NaOH (100 mmol) dropwise over 30 minutes. Self-Validation: Monitor the internal temperature; it should not exceed 70 °C during addition to prevent side reactions.

  • Reaction: Heat the biphasic mixture to 70 °C and stir vigorously for 4 hours.

  • Extraction: Cool to room temperature. Extract the aqueous layer with diethyl ether ( 3×50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO 4​ .

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via vacuum distillation. Critical Step: High purity is mandatory; trace halide impurities act as radical scavengers or chain transfer agents, drastically reducing the molecular weight of the final polymer.

Protocol B: Controlled Free-Radical Polymerization of 1-Vinylpyrazole

Objective: Synthesize poly(1-vinylpyrazole) while strictly preventing explosive auto-acceleration. Causality & Design: Dilution in benzene or methanol ( 3M) ensures thermal dissipation and maintains first-order kinetics[3]. AIBN is selected as the thermal initiator because its decomposition half-life at 65 °C provides a steady, predictable radical flux.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve purified 1-vinylpyrazole (to achieve a final concentration of 3M) in anhydrous, degassed benzene or methanol.

  • Initiator Addition: Add AIBN (0.5–1.0 mol% relative to the monomer).

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent radical scavenger, terminating the polymerization prematurely and leading to irreproducible molecular weights.

  • Polymerization: Backfill the flask with Argon. Immerse the flask in a pre-heated oil bath at 65 °C. Stir continuously for 12–24 hours.

  • Termination: Quench the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to ambient air (oxygen terminates the radical chain ends).

  • Precipitation: Isolate the polymer by dropwise addition of the reaction mixture into a 10-fold volumetric excess of cold non-solvent (e.g., hexane or diethyl ether).

  • Drying: Filter the precipitated white polymer and dry under a high vacuum at 40 °C to a constant weight.

Quantitative Data Summary

The following table summarizes the kinetic parameters and expected outcomes based on the substitution pattern of the pyrazole monomer.

MonomerInitiatorSolventMonomer Conc.Temp (°C)Kinetic ObservationsExpected MW (Da)
1-Vinylpyrazole NoneNeat> 3 MAmbientExplosive auto-accelerationN/A (Hazardous)
1-Vinylpyrazole AIBNBenzene 3 M60–701st order to monomer150,000 – 330,000
3-Methyl-1-vinylpyrazole AIBNMethanol 3 M60–70Rate [AIBN] 0.5 High
5-Methyl-1-vinylpyrazole AIBNMethanol 3 M60–70Higher rate than 3-methylHigh
1-(Propen-2-yl)pyrazole AIBNBenzene 3 M60–70Diminished polymerizationLow

References

  • [3] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. National Institutes of Health (nih.gov). 3

  • [1] (12) United States Patent (10) Patent No.: US 8.420,219 B2. Googleapis.com.1

  • [4] 4-Chloro-1-vinyl-1H-pyrazole | High-Purity Building Block. Benchchem.com. 4

  • [2] One-Pot Synthesis of Polypyrazoles by Click Reactions - PMC. National Institutes of Health (nih.gov). 2

Sources

Application

Application Note: Protocol for N-Alkylation of 3,5-Dimethylpyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Overview, and Validated Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Overview, and Validated Protocol.

Introduction & Scientific Background

N-alkylated pyrazoles are ubiquitous structural motifs in medicinal chemistry, frequently serving as bioisosteres for amides and phenols in the development of anti-tumor, anti-infective, and anti-inflammatory agents[1]. The functionalization of the pyrazole core via N-alkylation is a fundamental transformation in early-stage drug discovery.

When working with 3,5-dimethylpyrazole , chemists benefit from a unique structural advantage: symmetry . Unlike unsymmetrical pyrazoles (e.g., 3-methylpyrazole) where alkylation yields a difficult-to-separate mixture of N1 and N2 regioisomers, the C2v symmetry of 3,5-dimethylpyrazole ensures that alkylation at either nitrogen atom produces the exact same product[2]. This eliminates the need for complex regioselective directing groups or exhaustive chromatographic separations.

The conjugate acid of 3,5-dimethylpyrazole has a pKa of approximately 4.11[3]. To render the pyrazole nucleophilic enough to attack an alkyl halide (or equivalent electrophile), the N-H proton must be abstracted by a suitable base to generate a highly reactive pyrazolide anion .

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The base deprotonates the pyrazole, and the resulting electron-rich pyrazolide anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (halide or sulfonate).

Mechanism A 3,5-Dimethylpyrazole (Neutral) B Base (e.g., K2CO3) Deprotonation A->B - H+ C Pyrazolide Anion (Nucleophile) B->C D Alkyl Halide (R-X) SN2 Attack C->D + R-X E N-Alkyl-3,5-dimethylpyrazole (Product) D->E - X-

Caption: Mechanistic pathway of base-mediated N-alkylation of 3,5-dimethylpyrazole via SN2.

Expertise & Experience: Causality Behind Experimental Choices

As a synthetic scientist, selecting the right combination of base and solvent is critical for optimizing yield and minimizing side reactions.

  • Solvent Selection (The Role of Polar Aprotic Solvents): Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly preferred[4]. Polar aprotic solvents effectively solvate the metal cation (e.g., K+ or Na+ ) but leave the pyrazolide anion relatively "naked" and highly nucleophilic. Using protic solvents (like ethanol) would hydrogen-bond with the pyrazolide anion, drastically reducing its SN​2 reactivity.

  • Base Selection:

    • Potassium Carbonate ( K2​CO3​ ): This is the industry standard for most primary and secondary alkyl halides[4]. It is mild, easy to handle, and highly effective when paired with DMF at elevated temperatures (60–90 °C).

    • Sodium Hydride (NaH): Required only when using highly sterically hindered or unreactive electrophiles[2]. NaH provides irreversible, quantitative deprotonation at room temperature, but requires strictly anhydrous conditions to prevent quenching.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical optimization parameters for the N-alkylation of 3,5-dimethylpyrazole using a standard primary alkyl bromide (e.g., benzyl bromide), demonstrating the causality of reagent choices[2],[4].

Base (Equiv)SolventTemperature (°C)Time (h)Conversion / Yield (%)Observation / Causality
Et3​N (1.5)DCM2524< 20%Base too weak; incomplete deprotonation.
K2​CO3​ (1.5)MeCN80 (Reflux)1275 - 85%Good baseline; heterogeneous mixture requires vigorous stirring.
K2​CO3​ (1.5)DMF906 - 8> 90%Optimal for general use ; excellent cation solvation[4].
NaH (1.2)THF0 to 252 - 4> 95%Best for unreactive electrophiles; requires strict inert atmosphere[2].

Experimental Protocol: Base-Mediated N-Alkylation

This protocol outlines a self-validating, highly reproducible method utilizing K2​CO3​ in DMF, which balances safety, ease of handling, and high yields.

Materials & Reagents
  • 3,5-Dimethylpyrazole (1.0 equivalent)

  • Alkylating Agent (e.g., Benzyl bromide or Ethyl iodoacetate) (1.1 - 1.2 equivalents)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous, finely powdered (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Workflow Step1 Step 1: Preparation Dissolve 3,5-dimethylpyrazole in anhydrous DMF Step2 Step 2: Deprotonation Add powdered K2CO3 Stir 30 min at RT Step1->Step2 Step3 Step 3: Alkylation Add Alkyl Halide dropwise Heat to 60-90 °C Step2->Step3 Step4 Step 4: Monitoring Check via TLC/LC-MS Verify starting material consumption Step3->Step4 Step5 Step 5: Workup Quench with H2O, Extract with EtOAc, Wash with Brine Step4->Step5 Step6 Step 6: Purification Flash Column Chromatography (Silica Gel) Step5->Step6

Caption: Step-by-step experimental workflow for the N-alkylation of 3,5-dimethylpyrazole.

Step-by-Step Methodology

Step 1: Reaction Setup & Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon or Nitrogen.

  • Dissolve 3,5-dimethylpyrazole (1.0 eq, e.g., 10 mmol, 961 mg) in anhydrous DMF (0.2 M to 0.5 M concentration, approx. 20-50 mL)[4].

  • Add finely powdered, anhydrous K2​CO3​ (1.5 eq, 15 mmol, 2.07 g) in one portion.

  • Stir the resulting suspension at room temperature for 30 minutes. Self-Validation: The mixture will remain heterogeneous, but a slight color change (often pale yellow) indicates the formation of the pyrazolide anion.

Step 2: Electrophile Addition & Heating 5. Add the alkylating agent (1.1 eq, e.g., 11 mmol) dropwise via syringe. If the alkylating agent is highly reactive (like benzyl bromide), an exothermic reaction may occur; add slowly. 6. Attach a reflux condenser and heat the reaction mixture to 60–90 °C using an oil bath or heating block[4].

Step 3: Reaction Monitoring 7. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS every 2 hours[2].

  • TLC Tip: 3,5-dimethylpyrazole stains well with iodine or potassium permanganate ( KMnO4​ ). The N-alkylated product will typically run significantly higher (higher Rf​ ) than the highly polar N-H starting material on normal-phase silica.

Step 4: Quenching and Aqueous Workup 8. Once the starting material is fully consumed, remove the flask from heat and allow it to cool to room temperature. 9. Quench the reaction by pouring the mixture into a separatory funnel containing distilled water (approx. 3x the volume of DMF used). Causality: This dissolves the inorganic salts and forces the organic product out of the DMF phase. 10. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 11. Combine the organic layers and wash vigorously with Brine (3 x 20 mL). Causality: Multiple brine washes are critical to remove residual DMF from the organic phase. 12. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (typical eluent: Hexanes/Ethyl Acetate gradient) to afford the pure N-alkyl-3,5-dimethylpyrazole.

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If unreacted starting material persists after 12 hours, the system may lack sufficient nucleophilicity. Solution: Add a catalytic amount (0.1 eq) of Potassium Iodide (KI) to facilitate an in-situ Finkelstein reaction, converting alkyl chlorides/bromides into more reactive alkyl iodides. Alternatively, switch the base to NaH[2].

  • O-Alkylation vs. N-Alkylation: Unlike amides, pyrazoles do not suffer from O-alkylation side reactions, ensuring high atom economy toward the desired N-C bond formation.

  • Polyalkylation: Because the product lacks an acidic N-H proton, over-alkylation to form a quaternary pyrazolium salt is rare unless a massive excess of highly reactive electrophile (e.g., Methyl Iodide) is used under forcing conditions.

References

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Available at:[Link]

  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. Available at:[Link]

  • N‐Azidoethyl azoles through N‐alkylation under highly harmonized reaction conditions: Synthesis, characterization, and compl. Open Access LMU. Available at: [Link]

Sources

Method

Application Note: Pyrazole Derivatives in Medicinal Chemistry—Synthesis, Pharmacological Profiling, and Clinical Translation

Executive Summary The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—has emerged as one of the most privileged scaffolds in contemporary medicinal chemistry. Its unique physic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—has emerged as one of the most privileged scaffolds in contemporary medicinal chemistry. Its unique physicochemical properties, including metabolic stability, structural rigidity, and versatile hydrogen-bonding capabilities, have led to its incorporation into numerous FDA-approved therapeutics [1]. This application note provides a comprehensive guide for researchers and drug development professionals, detailing the pharmacological rationale behind pyrazole selection, summarizing key clinical applications, and providing field-proven, self-validating protocols for both the synthesis and biological evaluation of pyrazole libraries.

Pharmacological Rationale: The Pyrazole Scaffold

The success of pyrazole in drug discovery is not accidental; it is rooted in fundamental molecular interactions [2].

  • Hydrogen Bonding Amphotericity: The adjacent nitrogen atoms in the pyrazole ring serve dual roles. The N1 atom (with a hydrogen attached) acts as a hydrogen bond donor (pyrrole-like), while the N2 atom (with a lone pair) acts as a hydrogen bond acceptor (pyridine-like) [3]. This allows pyrazoles to form robust, bidentate interactions with the peptide backbones of target proteins, particularly within the hinge regions of kinases.

  • Metabolic Stability: Compared to other five-membered heterocycles (e.g., oxazoles or thiazoles), the electron-rich aromatic system of pyrazole is highly resistant to oxidative degradation by Cytochrome P450 (CYP450) enzymes, ensuring superior pharmacokinetic profiles and systemic exposure [7].

  • Vectorial Trajectory: The geometry of the pyrazole ring allows substituents at the 1, 3, 4, and 5 positions to be projected into distinct binding pockets with high predictability, making it an ideal core scaffold for Structure-Activity Relationship (SAR) optimization [3].

Mechanistic Pathways & Clinical Translation

Pyrazole derivatives have been successfully translated into clinical practice across a wide array of therapeutic areas, most notably in oncology, inflammation, and cardiovascular diseases [1, 2].

Quantitative Data Summary: FDA-Approved Pyrazole Therapeutics

To illustrate the versatility of this scaffold, Table 1 summarizes key FDA-approved drugs where the pyrazole moiety is critical to the mechanism of action.

Drug NamePrimary TargetTherapeutic IndicationStructural Role of the Pyrazole Scaffold
Celecoxib COX-2 EnzymeOsteoarthritis / Rheumatoid ArthritisCore scaffold that precisely orients the sulfonamide group into the COX-2 specific side pocket.
Ruxolitinib JAK1 / JAK2Myelofibrosis / Polycythemia veraActs as a critical H-bond donor/acceptor pair in the ATP-binding hinge region of the kinase.
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)Provides conformational rigidity and anchors the molecule within the kinase active site.
Apixaban Factor XaAnticoagulant (Thrombosis)Central scaffold directing peripheral aryl groups into the S1 and S4 binding pockets.
Sildenafil PDE5Erectile Dysfunction / PAHMimics the pyrimidine ring of endogenous cGMP to competitively block the active site.
Pathway Visualization: Kinase Inhibition

In oncology, pyrazole derivatives like Ruxolitinib are potent inhibitors of the Janus Kinase (JAK) family. By competitively binding to the ATP pocket, the pyrazole core prevents the phosphorylation of STAT proteins, thereby halting the transcription of genes responsible for malignant cellular proliferation [7].

JAK_STAT Cytokine Cytokine Receptor JAK JAK1/2 Kinase Cytokine->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Proliferation) STAT->Nucleus Translocates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-competitive Inhibition

Fig 1. Mechanism of action of pyrazole-based JAK inhibitors blocking the JAK/STAT signaling pathway.

Synthetic Strategies for Pyrazole Libraries

Efficient synthetic access is a prerequisite for SAR exploration. While multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions are valuable[5, 6], the Knorr Pyrazole Synthesis remains the workhorse of medicinal chemistry due to its reliability and broad substrate scope [4].

The Knorr synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds via a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Knorr_Synthesis Hydrazine Hydrazine Derivative Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Acid Catalysis Pyrazole Substituted Pyrazole Cyclization->Pyrazole Dehydration (-H2O)

Fig 2. Stepwise workflow of the Knorr pyrazole synthesis via a hydrazone intermediate.

Experimental Protocols

Protocol A: Microwave-Assisted Knorr Pyrazole Synthesis

Causality & Rationale: Traditional reflux methods for pyrazole synthesis can take 12–24 hours and often yield complex mixtures of regioisomers when using unsymmetrical dicarbonyls. Microwave irradiation provides uniform, rapid heating that kinetically traps the desired product, reducing reaction times to minutes and significantly improving atom economy and yield [4].

Materials:

  • Substituted hydrazine hydrochloride (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

  • Glacial acetic acid (catalytic, 0.1 eq)

  • Ethanol (Green solvent, microwave-transparent)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the substituted hydrazine hydrochloride (1.0 mmol) in 3.0 mL of absolute ethanol.

  • Activation: Add the 1,3-dicarbonyl compound (1.1 mmol) followed by 2 drops of glacial acetic acid. Note: The acid catalyst is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack by the hydrazine.

  • Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at 120°C for 15 minutes with continuous stirring (max power 200 W).

  • Quenching & Extraction: Allow the vessel to cool to room temperature. Pour the mixture into 15 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated NaHCO3​ to neutralize the acetic acid, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate gradient) to isolate the pure pyrazole derivative.

Protocol B: Self-Validating In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Rationale: To ensure the trustworthiness of screening data, biological assays must be self-validating. This protocol utilizes a luminescent ADP detection assay to measure kinase activity. It incorporates the calculation of the Z'-factor , a statistical parameter that validates the assay's dynamic range and variance. A Z'-factor ≥ 0.5 is mandatory before classifying any pyrazole derivative as a validated hit.

Materials:

  • Recombinant Kinase (e.g., JAK2)

  • Kinase Substrate Peptide and Ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test Pyrazole Compounds (in DMSO)

  • Positive Control: Staurosporine (Pan-kinase inhibitor)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer 100 nL of the compounds into a 384-well white microplate using an acoustic liquid handler to minimize volumetric error.

  • Control Setup (Critical for Validation):

    • Negative Control (0% Inhibition): Add 100 nL of pure DMSO to 16 wells.

    • Positive Control (100% Inhibition): Add 100 nL of 10 µM Staurosporine to 16 wells.

  • Enzyme Reaction: Add 5 µL of the Kinase/Substrate mixture to all wells. Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of ATP solution (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Read & Validate: Read luminescence on a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using the formula:

      Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

      (Where σ is standard deviation and μ is the mean of the controls). Proceed with IC50​ curve fitting only if Z' > 0.5.

Conclusion

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation Source: International Journal of Pharmaceutical Sciences URL
  • Source: Current Topics in Medicinal Chemistry (Bentham Science)
  • Source: International Journal of Novel Research and Development (IJNRD)
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine Source: BenchChem URL
  • Source: PubMed Central (PMC)
  • One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs)
  • Source: PubMed Central (PMC)
Application

Application Note: In Vitro Cytotoxicity Profiling of Novel Pyrazole Compounds

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction & Mechanistic Rationale Pyrazole derivatives have emerged as highly versatile and potent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Mechanistic Rationale

Pyrazole derivatives have emerged as highly versatile and potent scaffolds in oncology and medicinal chemistry. Recent structure-activity relationship (SAR) studies demonstrate that functionalized pyrazoles can induce profound cytotoxicity in various malignancies, including triple-negative breast cancer (TNBC) and melanoma[1][2].

To accurately evaluate these compounds, researchers must understand how they induce cell death. Pyrazoles typically drive cytotoxicity through multiple converging pathways: the generation of Reactive Oxygen Species (ROS), the inhibition of tubulin polymerization, and subsequent mitochondrial depolarization[1][3][4]. This mitochondrial stress triggers the release of cytochrome c, activating the caspase-3/7 executioner pathway and culminating in apoptosis[1][4].

Because pyrazole compounds directly perturb mitochondrial function, relying solely on metabolism-based assays (like MTT) can sometimes decouple metabolic inhibition from actual cell death. Therefore, a robust, self-validating experimental design requires an orthogonal approach: pairing a metabolic assay with a direct ATP-quantification assay.

PyrazoleMechanism P Novel Pyrazole Compound ROS ROS Generation & Oxidative Stress P->ROS Induces TUB Tubulin Polymerization Inhibition P->TUB Disrupts MITO Mitochondrial Depolarization ROS->MITO Triggers TUB->MITO Stress Signal CASP Caspase-3/7 Activation MITO->CASP Cytochrome c release APOP Apoptosis (Cell Death) CASP->APOP Execution

Figure 1: Mechanism of pyrazole-induced apoptosis via ROS generation and tubulin disruption.

Quantitative Efficacy of Recent Pyrazole Derivatives

To benchmark your novel compounds, it is critical to compare their half-maximal inhibitory concentrations ( IC50​ ) against established pyrazole derivatives in the literature. The table below summarizes the cytotoxicity of recently developed pyrazole analogs.

Compound DesignationTarget Cell LineCancer Type IC50​ ValuePrimary Mechanism of Action
Compound 3f MDA-MB-468Triple-Negative Breast Cancer14.97 µM (24h)ROS generation, Caspase-3 activation, S-phase arrest[1]
Compound 6c SK-MEL-28Human Melanoma3.46 µMTubulin polymerization inhibition, G2/M arrest[2]
PTA-1 MDA-MB-231Triple-Negative Breast CancerLow µMTubulin inhibition, Phosphatidylserine externalization[3]
Compound 28 HCT116Colon Carcinoma0.035 µMCDK1 inhibition, Caspase-3 overexpression[4]

Self-Validating Assay Selection & Logic

A rigorous drug screening protocol must be self-validating. We achieve this by running two parallel workflows:

  • Primary Screen (MTT Assay): A cost-effective, colorimetric assay measuring the reduction of tetrazolium salt to formazan by NAD(P)H-dependent mitochondrial oxidoreductases (primarily succinate dehydrogenase)[5][6][7].

  • Orthogonal Validation (CellTiter-Glo®): A highly sensitive, homogeneous luminescent assay that quantifies ATP. Since ATP is strictly tightly regulated and rapidly depletes in dead cells, it serves as a direct proxy for viable cell number[8][9].

Workflow Seed Cell Seeding & Adhesion Treat Pyrazole Treatment (Dose-Response) Seed->Treat MTT Primary Screen (MTT Assay) Treat->MTT CTG Orthogonal Validation (CellTiter-Glo) Treat->CTG Mech Mechanistic Profiling (Annexin V / Caspase) MTT->Mech If IC50 < 10µM CTG->Mech Confirm Viability

Figure 2: Self-validating high-throughput cytotoxicity workflow for pyrazole compounds.

Experimental Protocols

Protocol A: MTT Colorimetric Assay

Causality Focus: Because pyrazole compounds are highly lipophilic, they are typically dissolved in DMSO. You must maintain a final DMSO concentration below 0.5% (ideally 0.3%) to prevent solvent-induced cytotoxicity from confounding your results[10].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 1×104 cells/well for 96-well plates) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion.

  • Compound Treatment: Prepare 9-point, 3-fold serial dilutions of the pyrazole compound. Add to the wells. Include the following self-validating controls:

    • Vehicle Control: 0.3% DMSO in media (Baseline viability).

    • Positive Control: 10 µM Paclitaxel or Staurosporine (Validates assay dynamic range)[1][10].

    • Blank: Media only (Background absorbance).

  • Incubation: Incubate for 24 to 72 hours depending on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: The MTT reagent is light-sensitive; perform this step in dim light and wrap plates in foil[5].

  • Formazan Generation: Incubate for 1 to 4 hours at 37°C. Viable cells will reduce the positively charged MTT molecule across the mitochondrial inner membrane into insoluble purple formazan crystals[6][11].

  • Solubilization: Carefully aspirate the media. Add 100 µL of solubilization buffer (e.g., DMSO or acidified SDS). Causality: Formazan is highly insoluble in aqueous media; failure to completely dissolve the crystals will result in severe optical scattering and inaccurate absorbance readings[5][7].

  • Measurement: Read absorbance at 570 nm using a microplate spectrophotometer. Use a reference wavelength of 630 nm to subtract background cellular debris noise[7].

Protocol B: CellTiter-Glo® (CTG) Luminescent Assay

Causality Focus: The CTG assay uses a proprietary thermostable luciferase (Ultra-Glo™) to generate a "glow-type" luminescence proportional to ATP[8][9]. Temperature gradients across a plate can drastically alter enzymatic rates. Therefore, strict temperature equilibration is the most critical step for reproducibility[12].

Step-by-Step Methodology:

  • Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Crucial Step: Equilibrate both reagents and the assay plate to room temperature (RT) for at least 30 minutes prior to use[9][12].

  • Reagent Reconstitution: Transfer the appropriate volume of CTG Buffer into the amber bottle containing the CTG Substrate. Mix by gentle inversion until dissolved (<1 minute)[12].

  • Assay Execution (Add-Mix-Measure):

    • Add a volume of CTG Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium in a 96-well plate)[9][12].

    • Causality: This 1:1 ratio ensures optimal concentration of the lysis detergents to breach the cell membrane and release intracellular ATP instantly.

  • Lysis Induction: Place the plate on an orbital shaker and mix vigorously for 2 minutes[9][12].

  • Signal Stabilization: Incubate the plate at RT for 10 minutes. Causality: This rest period allows the initial burst of luminescence to stabilize into a steady "glow" state, ensuring uniform readings across the plate[9][12].

  • Measurement: Record luminescence using a multimode microplate reader with an integration time of 0.25 to 1 second per well.

Data Interpretation & Troubleshooting

  • Discrepancy between MTT and CTG: If a pyrazole compound shows a much lower IC50​ in the MTT assay compared to the CTG assay, the compound may be a direct mitochondrial uncoupler or an inhibitor of succinate dehydrogenase, rather than an immediate cytotoxic agent. The CTG assay (ATP) is the definitive arbiter of true cell viability[8][9].

  • Edge Effects: If outer wells show higher variability in CTG, it is likely due to thermal gradients. Ensure the 30-minute room temperature equilibration step is strictly followed[12].

Sources

Method

Application Note: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in Material Science

Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Professionals Content Focus: Synthesis, Copolymerization, and Functional Applications Introduction & Mechanistic Profile 4-Ethenyl-1-ethyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Professionals Content Focus: Synthesis, Copolymerization, and Functional Applications

Introduction & Mechanistic Profile

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (also known as 1-ethyl-3,5-dimethyl-4-vinylpyrazole) is a highly versatile monomer bridging the gap between organic heterocyclic chemistry and advanced material science. Unlike traditional vinyl monomers, this compound features a fully substituted pyrazole ring pendant to a polymerizable ethenyl (vinyl) group.

Causality in Structural Design:

  • C4-Ethenyl Group: Positioning the polymerizable vinyl group at the C4 position ensures that the pyrazole ring extends as a pendant group from the polymer backbone. This minimizes steric hindrance at the active coordination sites of the ring during post-polymerization applications .

  • N1-Ethyl Substitution: Alkylation at the N1 position serves a dual purpose. First, it permanently locks the molecule out of N-H tautomerization, ensuring a uniform, predictable polymer microstructure. Second, the ethyl group increases lipophilicity, enhancing the monomer's solubility in non-polar matrices like styrene during block copolymerization.

  • C3/C5-Dimethyl Substitution: The methyl groups provide critical inductive electron donation to the pyrazole core. This significantly increases the Lewis basicity of the unalkylated N2 atom, optimizing the polymer's affinity for transition metal ions and facilitating robust ligand-to-metal charge transfer (LMCT) interactions .

Application I: Synthesis of Metal-Chelating Copolymers

The free-radical block copolymerization of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole with styrene yields functional resins utilized in the extraction and concentration of noble metals (e.g., Pt(IV)) from complex chloride solutions.

Reaction Dynamics & Quantitative Data

Di-tert-butyl peroxide (DTBP) is the preferred initiator over Azobisisobutyronitrile (AIBN) for this specific synthesis. The steric bulk of the 3,5-dimethyl groups requires elevated polymerization temperatures (120°C–140°C) to overcome activation energy barriers. DTBP’s half-life of ~10 hours at 125°C provides a sustained radical flux perfectly matched to these rigorous thermal conditions .

Table 1: Effect of Temperature and Initiator Concentration on Copolymer Yield

Temperature (°C)Time (hours)Initiator (DTBP, wt%)Monomer Ratio (Styrene:Pyrazole)Copolymer Yield (%)Softening Temp (°C)
120100.52:165.4136
140102.02:190.2144
140202.02:191.5142

Note: Extending the reaction time beyond 10 hours at 140°C yields marginal gains and risks thermal degradation of the polymer backbone.

Protocol: Block Copolymerization Workflow

Self-Validating System: This protocol utilizes a sealed-ampoule technique to maintain autogenous pressure and strictly exclude oxygen, which would otherwise quench the DTBP radicals.

  • Monomer Preparation: Purify styrene and 4-ethenyl-1-ethyl-3,5-dimethylpyrazole via vacuum distillation immediately prior to use to remove storage inhibitors (e.g., tert-butylcatechol).

  • Mixture Formulation: In a heavy-walled glass ampoule, combine the monomers at a 2:1 molar ratio (Styrene:Pyrazole). Add DTBP to achieve a 2.0 wt% concentration relative to the total monomer mass.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: Dissolved oxygen acts as a potent radical scavenger; its complete removal is mandatory to achieve the >90% yields listed in Table 1.

  • Thermal Polymerization: Seal the ampoule under a nitrogen atmosphere. Submerge in an oil bath pre-heated to 140°C for exactly 10 hours.

  • Precipitation & Recovery: Cool the ampoule to room temperature, carefully break the seal, and dissolve the viscous block in a minimal volume of benzene. Precipitate the copolymer by dropwise addition into an excess of cold hexane. Filter and dry under vacuum at 50°C to a constant weight.

Workflow N1 Monomers: Styrene + Vinylpyrazole N2 Initiator: DTBP (2.0 wt%) N1->N2 N3 Degassing: Freeze-Pump-Thaw N2->N3 N4 Polymerization: 140°C, 10 hrs N3->N4 Thermal Activation N5 Purification: Precipitation in Hexane N4->N5 N6 Final Product: Chelating Copolymer N5->N6

Workflow for the free-radical block copolymerization of 4-vinylpyrazole derivatives.

Application II: Fluoroionophores for Metal Sensing

Polymers containing the 4-ethenyl-1-ethyl-3,5-dimethylpyrazole motif exhibit unique photophysical properties, making them excellent candidates for fluoroionophores (fluorescent sensors for ions).

Mechanistic Insight: When the polymer is excited, it emits a baseline fluorescence. Upon introduction of heavy metal ions (e.g., Hg²⁺ or Pt⁴⁺), the electron-rich N2 atom of the pyrazole ring coordinates with the metal. This binding event triggers a Ligand-to-Metal Charge Transfer (LMCT). The LMCT provides an efficient non-radiative decay pathway for the excited state, resulting in immediate and quantifiable fluorescence quenching .

Mechanism M1 Polymer Excitation M2 Metal Coordination M1->M2 + Metal Ion M3 LMCT Process M2->M3 e- Transfer M4 Fluorescence Quenching M3->M4 Non-radiative

Ligand-to-Metal Charge Transfer (LMCT) pathway causing fluorescence quenching upon metal binding.

Application III: Hybrid Proton-Conducting Membranes

Copolymers of N-vinylpyrazoles can be integrated into sol-gel matrices to create hybrid organic-inorganic composites. These materials are highly valued in the development of low-temperature fuel cells due to their proton-conducting capabilities .

Protocol: Sol-Gel Synthesis with TEOS
  • Polymer Dissolution: Dissolve the synthesized pyrazole copolymer in a polar aprotic solvent (e.g., THF) to form a 10 wt% solution.

  • Silane Integration: Add tetraethoxysilane (TEOS) to the polymer solution. The pyrazole nitrogens act as localized basic sites that help template the silica network.

  • Hydrolysis & Condensation: Introduce a stoichiometric amount of 0.1 M HCl (aq) to catalyze the hydrolysis of TEOS. Stir vigorously at 50°C for 2 hours until a homogenous sol is formed.

  • Film Casting: Cast the sol onto a clean, leveled PTFE mold.

  • Controlled Gelation: Allow the solvent to evaporate slowly at ambient temperature over 48 hours, followed by vacuum annealing at 80°C to finalize the polycondensation, yielding a robust, proton-conducting membrane.

SolGel S1 Copolymer Solution S2 TEOS Addition + Acid Catalyst S1->S2 S3 Hydrolysis & Polycondensation S2->S3 Sol Formation S4 Film Casting & Drying S3->S4 Gelation S5 Proton-Conducting Membrane S4->S5

Sol-gel synthesis workflow for hybrid organic-inorganic proton-conducting membranes.

References

  • Fustero, S., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." National Institutes of Health (NIH). Available at: [Link]

  • Huseynova, R., & Gasimova, S. "Synthesis of styrene copolymers with 3,5-dimethyl-4-vinylpyrazole and study of their functional properties." Baku State University Journals, 2024. Available at:[Link]

  • Titova, E. M., et al. "Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles." ACS Omega, 2019. Available at: [Link]

  • Lebedeva, O. V., et al. "Copolymers and Proton Conducting Films Based on N-Vinylpyrazole." ResearchGate, 2013. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Introduction Welcome to the technical support guide for the synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Achieving high yields and purity can be challenging, often due to issues in key transformation steps. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your outcomes.

The most reliable and common synthetic pathway involves a three-step process: the Knorr cyclocondensation to form the pyrazole core, followed by Vilsmeier-Haack formylation at the C4 position, and culminating in a Wittig reaction to install the terminal ethenyl group.

Overview of the Synthetic Pathway

The logical flow of the synthesis is outlined below. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting sections.

Synthesis_Workflow acetylacetone Acetylacetone pyrazole_core 1-Ethyl-3,5-dimethylpyrazole acetylacetone->pyrazole_core Knorr Synthesis ethylhydrazine Ethylhydrazine ethylhydrazine->pyrazole_core Knorr Synthesis dmf DMF, POCl₃ wittig_reagent Methyltriphenyl- phosphonium bromide, Base final_product 4-Ethenyl-1-ethyl-3,5- dimethylpyrazole wittig_reagent->final_product Wittig Reaction aldehyde 4-Formyl-1-ethyl-3,5- dimethylpyrazole pyrazole_core->aldehyde Vilsmeier-Haack aldehyde->final_product Wittig Reaction Wittig_Troubleshooting start Low Wittig Yield check_sm Analyze Crude Reaction Mixture (TLC/¹H NMR) start->check_sm aldehyde_present Significant Aldehyde Remaining? check_sm->aldehyde_present ylide_issue Problem with Ylide Formation or Reactivity aldehyde_present->ylide_issue Yes no_aldehyde Aldehyde Consumed, Low Product Isolation aldehyde_present->no_aldehyde No ylide_solutions 1. Ensure anhydrous conditions. 2. Use a stronger base (n-BuLi, NaHMDS). 3. Verify phosphonium salt purity. 4. Allow sufficient time for ylide formation. ylide_issue->ylide_solutions purification_issue Purification Issue (TPPO Contamination) no_aldehyde->purification_issue purification_solutions 1. Recrystallize to precipitate product or TPPO. 2. Perform column chromatography with optimized solvent system (e.g., Hexane/EtOAc). 3. Consider HWE alternative for water-soluble byproduct. purification_issue->purification_solutions Knorr_Mechanism cluster_0 Mechanism Steps step1 1. Nucleophilic attack of hydrazine on a carbonyl group. step2 2. Dehydration to form a hydrazone intermediate. step1->step2 step3 3. Intramolecular attack of the second nitrogen on the remaining carbonyl. step2->step3 step4 4. Final dehydration (aromatization) to form the stable pyrazole ring. step3->step4 product 1-Ethyl-3,5-dimethylpyrazole step4->product Finish reactants Ethylhydrazine + Acetylacetone reactants->step1 Start

Optimization

Technical Support Center: Purification Challenges of Substituted Pyrazoles

Welcome to the Technical Support Center for the purification of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Drawing from established methodologies and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to address common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude substituted pyrazole reaction mixtures?

A1: Typical impurities include unreacted starting materials (such as 1,3-dicarbonyl compounds and hydrazines), regioisomers, and byproducts from side reactions.[1] The formation of regioisomers is a frequent complication when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[1]

Q2: How does the substitution pattern on the pyrazole ring affect its purification?

A2: The nature and position of substituents significantly influence the polarity, solubility, and crystalline nature of the pyrazole derivative. For instance, bulky substituents can sterically hinder intermolecular interactions, potentially affecting crystallization. Polar functional groups like amines or hydroxyls can increase water solubility and may require different chromatographic conditions compared to nonpolar-substituted pyrazoles.

Q3: What are the primary methods for purifying substituted pyrazoles?

A3: The most common purification techniques are recrystallization, column chromatography, and acid-base extraction.[3] For volatile pyrazoles, distillation can be effective. The choice of method depends on the physical properties of the target compound and its impurities.

Q4: When is recrystallization a suitable method for pyrazole purification?

A4: Recrystallization is ideal when the desired pyrazole is a solid with good crystallinity and its solubility significantly differs from that of the impurities in a given solvent system.[4] It is a cost-effective method for large-scale purification. However, it can be challenging for poorly soluble compounds or when isomers that co-crystallize are present.[5]

Q5: How can I separate pyrazole regioisomers?

A5: The separation of regioisomers is often challenging due to their similar physical properties.[3] Flash column chromatography with an optimized mobile phase is the most common approach.[2][3] In difficult cases, High-Performance Liquid Chromatography (HPLC) may be necessary.[3] Another technique involves the formation of acid addition salts, which may have different crystallization properties, allowing for separation.[6][7]

Troubleshooting Guides

Issue 1: Poor Separation of Regioisomers during Column Chromatography

Symptoms:

  • TLC analysis shows overlapping or very close spots for the product and impurities.

  • Fractions collected from the column contain a mixture of isomers, as confirmed by NMR or LC-MS.

Probable Causes:

  • Similar Polarity: Regioisomers often have very similar polarities, leading to poor separation on standard silica gel.[3]

  • Inappropriate Mobile Phase: The solvent system may not have the optimal polarity to resolve the isomers.

  • Improper Column Packing or Sample Loading: This can lead to band broadening and decreased resolution.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A common starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[3][8]

    • Fine-tune Polarity: If separation is poor, try using solvents with different selectivities. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions with the silica and may improve separation.

    • Shallow Gradients: Employ a shallow gradient or isocratic elution with the optimized solvent system to maximize resolution.[3]

  • Improve Column Technique:

    • Dry Loading: To prevent band broadening, dissolve the crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[3] This powder can then be carefully loaded onto the top of the column.

    • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.[3]

  • Consider Alternative Stationary Phases:

    • If silica gel is ineffective, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).[3][9]

  • Derivatization:

    • In some instances, the mixture of isomers can be derivatized to introduce a functional group that facilitates easier separation. After separation, the directing group can be removed.[1]

Issue 2: The Product "Oils Out" During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the dissolved product separates as an insoluble liquid.

Probable Causes:

  • High Concentration of Impurities: Impurities can disrupt the crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals.[4]

  • Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an oil.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4]

  • Solvent System Modification:

    • Binary Solvent Systems: Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is less soluble) dropwise until the solution becomes slightly turbid.[4][5] Slow cooling of this mixture should induce crystallization. Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4]

    • Experiment with Different Solvents: Try a solvent with a lower boiling point.[4]

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure product to the cooled solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Preliminary Purification: If the crude product is very impure, perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

Issue 3: Difficulty Removing Unreacted Hydrazine Starting Material

Symptoms:

  • NMR and Mass Spec data indicate the presence of the hydrazine starting material in the purified product.

  • The product may have a yellow or red tint due to colored impurities from the hydrazine.[1]

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Neutral Work-up: A standard aqueous work-up may not effectively remove the basic hydrazine.

Solutions:

  • Acidic Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[1] The basic hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. The pyrazole product can then be recovered from the organic layer.

    Protocol for Acidic Wash:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M HCl and shake vigorously.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash with the acidic solution.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Purification via Acid Salt Formation:

    • This method can also be used for purification. Dissolve the crude mixture in a suitable solvent and add an acid (like HCl or H₂SO₄) to precipitate the pyrazole as its acid addition salt.[6][7] The salt can then be collected by filtration and neutralized to yield the pure pyrazole.[10][6]

Experimental Protocols & Workflows

General Workflow for Pyrazole Purification

G start Crude Reaction Mixture tlc TLC/LC-MS Analysis start->tlc decision1 Major Impurities? tlc->decision1 acid_wash Acidic Wash (e.g., 1M HCl) to Remove Hydrazine decision1->acid_wash  Yes, Basic (Hydrazine) decision2 Isomers Present? decision1->decision2  No / Non-basic acid_wash->decision2 column Column Chromatography pure_product Pure Substituted Pyrazole column->pure_product recrystallization Recrystallization recrystallization->pure_product decision2->column  Yes decision3 Solid Product? decision2->decision3  No decision3->column  No (Oil) decision3->recrystallization  Yes

Caption: Decision workflow for selecting a purification strategy.

Step-by-Step Protocol: Flash Column Chromatography for Regioisomer Separation
  • TLC Optimization: Systematically test mobile phase combinations (e.g., varying ratios of hexane and ethyl acetate) to find a system that provides the best possible separation of the isomer spots on a TLC plate. Aim for Rf values between 0.2 and 0.5.

  • Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar mobile phase you plan to use.[3]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product).

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin eluting with the least polar solvent system identified during TLC analysis. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.

  • Product Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.[3]

Data Summary Table: Common Solvents for Pyrazole Purification
Purification MethodSolvent/SystemTypical Use CaseReference
Recrystallization Ethanol, Methanol, IsopropanolFor moderately polar pyrazoles.[4]
Hexane/Ethyl AcetateBinary system for less polar pyrazoles.[4]
Ethanol/WaterBinary system for more polar pyrazoles.[4]
Column Chromatography Hexane/Ethyl Acetate GradientGeneral purpose separation of products from nonpolar impurities and regioisomers.[3][8]
Dichloromethane/MethanolFor more polar pyrazoles.
Basic Alumina with Pentane/EtherFor specific N-substituted pyrazoles.[9]

Visualizing Purification Logic

G cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Troubleshooting & Refinement crude Crude Product TLC, NMR, LC-MS analysis Impurity Profile Starting Materials Isomers Byproducts crude->analysis strategy Select Method Recrystallization Chromatography Acid/Base Extraction analysis->strategy troubleshoot Refine & Re-purify Change Solvent Change Stationary Phase Derivatize strategy:f0->troubleshoot:f0 Oiling out strategy:f1->troubleshoot:f1 Co-elution pure pure strategy->pure Successful troubleshoot->pure

Caption: Logical flow from crude product to pure pyrazole.

References

  • Elmaati, T. M. A. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Mini-Reviews in Organic Chemistry, 17(4), 405-420.
  • Lange, W., et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
  • Kolesnikov, V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10339-10350. Retrieved from [Link]

  • Kolesnikov, V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A ONE-POT, REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM N-MONOSUBSTITUTED HYDRAZONES AND NITRO-OLEFINS. Retrieved from [Link]

  • Divulga UAB. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Kumar, A., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 20(17), 4023-4028. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Alkylated Pyrazoles

Introduction Welcome to the Technical Support Center for N-alkylated pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for N-alkylated pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole N-alkylation. The synthesis of N-alkylated pyrazoles is a cornerstone in medicinal chemistry, with these scaffolds appearing in numerous FDA-approved drugs.[1][2][3] However, the inherent tautomerism and similar reactivity of the two nitrogen atoms in the pyrazole ring often lead to challenges in achieving high yields and regioselectivity.[4][5]

This document provides in-depth troubleshooting advice in a practical question-and-answer format, addressing the common side reactions and challenges encountered during these syntheses. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ultimately, achieve your synthetic targets with greater efficiency and success.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of during pyrazole N-alkylation?

A1: The primary challenges in N-alkylation of unsymmetrical pyrazoles revolve around controlling regioselectivity and minimizing the formation of undesired byproducts. The most prevalent side reactions include:

  • Formation of N1/N2 Regioisomers: This is the most common issue, where the alkylating agent reacts with either of the two nitrogen atoms, leading to a mixture of products that can be challenging to separate.[6][7]

  • N,N'-Dialkylation: Especially when using an excess of a highly reactive alkylating agent, the initially formed N-alkylated pyrazole can be further alkylated to form a dialkylpyrazolium salt.[8]

  • C-Alkylation: Although less common than N-alkylation, reaction at a carbon atom of the pyrazole ring can occur, particularly with highly activated pyrazoles or under specific reaction conditions.

  • Solvent Participation: In some cases, the solvent can react with the alkylating agent or the pyrazole, leading to unexpected byproducts.

  • Decomposition of Reagents: Starting materials, such as certain alkylating agents or the pyrazole itself, may be unstable under the reaction conditions (e.g., high temperatures or presence of a strong base), leading to decomposition and low yields.

Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity of my reaction?

A2: Achieving high regioselectivity is a critical challenge. The outcome of the N1 versus N2 alkylation is governed by a complex interplay of steric and electronic factors, as well as reaction conditions.[5][9] Here are key parameters to consider for optimization:

  • Steric Hindrance: This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[6][10] If your pyrazole has a bulky substituent at the 3- or 5-position, the incoming alkyl group will preferentially attack the more accessible nitrogen. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[6][11]

  • Choice of Base and Solvent System: The base and solvent play a crucial role in modulating the reactivity of the pyrazole anion.

    • For N1-Alkylation: A widely successful combination is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6][12]

    • For N2-Alkylation: In some specific cases, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[6]

    • Solvent Polarity: Polar aprotic solvents generally favor the formation of a single regioisomer.[6][12] In contrast, polar protic solvents like ethanol can sometimes lead to poor selectivity.[12] Interestingly, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been reported to significantly improve regioselectivity in certain cases.[6][12]

  • Nature of the Alkylating Agent: The structure of the alkylating agent can influence the reaction outcome. For instance, sterically bulky α-halomethylsilanes have been used as "masked" methylating reagents to achieve high N1-selectivity after a subsequent protodesilylation step.[11]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer. It is often beneficial to start the reaction at a lower temperature and slowly warm it to room temperature.

Below is a decision tree to guide your optimization strategy for improving regioselectivity.

G start Poor Regioselectivity (N1/N2 Mixture) sterics Modify Steric Hindrance start->sterics solvent Change Solvent System start->solvent base Alter Base/Catalyst start->base temp Adjust Temperature start->temp sub_sterics1 Use Bulkier Alkylating Agent (e.g., α-halomethylsilanes) sterics->sub_sterics1 sub_sterics2 Modify Pyrazole Substituent (if synthetically feasible) sterics->sub_sterics2 sub_solvent1 Polar Aprotic (DMF, DMSO) solvent->sub_solvent1 sub_solvent2 Fluorinated Alcohols (TFE, HFIP) solvent->sub_solvent2 sub_base1 K₂CO₃ in DMSO for N1 base->sub_base1 sub_base2 MgBr₂ for N2 (case-specific) base->sub_base2 sub_base3 Consider weaker organic bases (e.g., 2,6-lutidine) base->sub_base3 sub_temp1 Run at Lower Temperature (e.g., 0°C to RT) temp->sub_temp1

A decision tree for improving regioselectivity in pyrazole N-alkylation.
Q3: I am observing a significant amount of what appears to be a dialkylated byproduct. How can I prevent this?

A3: The formation of N,N'-dialkylpyrazolium salts is a common issue, particularly when using highly reactive alkylating agents or an excess of the alkylating agent.[8] Here are some strategies to minimize or eliminate this side reaction:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent relative to the pyrazole. Avoid using a large excess.

  • Slow Addition of the Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring the second alkylation event.

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of iodides) may be less prone to dialkylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting pyrazole is consumed to prevent over-alkylation. Running the reaction at a lower temperature can also help to control the reaction rate and reduce the formation of the dialkylated product.

Q4: My reaction is not going to completion, and I have a low yield of the desired N-alkylated pyrazole. What could be the problem?

A4: Low yields can be frustrating and can stem from a variety of factors.[6] A systematic approach to troubleshooting is key.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield reagents Check Reagents & Conditions start->reagents base Re-evaluate Base reagents->base Base Issues? solubility Assess Solubility reagents->solubility Solubility Problems? alkylating_agent Check Alkylating Agent reagents->alkylating_agent Reactivity Issues? sub_base1 Strength (e.g., NaH > K₂CO₃) base->sub_base1 sub_base2 Anhydrous Conditions? base->sub_base2 sub_base3 Stoichiometry (slight excess) base->sub_base3 sub_solubility1 Use Polar Aprotic (DMF, DMSO) solubility->sub_solubility1 sub_solubility2 Ensure all reactants are dissolved solubility->sub_solubility2 sub_alkylating_agent1 Leaving Group Ability (I > Br > Cl) alkylating_agent->sub_alkylating_agent1 sub_alkylating_agent2 Steric Hindrance alkylating_agent->sub_alkylating_agent2 sub_alkylating_agent3 Freshness/Purity alkylating_agent->sub_alkylating_agent3

A logical workflow for troubleshooting low pyrazole yield.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole, making it nucleophilic.

    • Strength: Ensure the base is strong enough to deprotonate the pyrazole. For less acidic pyrazoles, a stronger base like sodium hydride (NaH) may be necessary.[5]

    • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry.

    • Stoichiometry: A slight excess of the base is often beneficial.[6]

  • Assess Solubility: Poor solubility of the pyrazole or the base can significantly hinder the reaction.

    • Solvent Choice: Ensure you are using a solvent in which all reactants are reasonably soluble at the reaction temperature. Polar aprotic solvents like DMF and DMSO are often good choices.[6]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[6]

    • Purity: Ensure your alkylating agent is fresh and free of inhibitors or decomposition products.

  • Reaction Temperature and Time: Some N-alkylation reactions require heating to proceed at a reasonable rate. Monitor the reaction over time to ensure it has reached completion.[12]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles

This protocol provides a reliable starting point for the N-alkylation of a substituted pyrazole using a carbonate base in a polar aprotic solvent.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous DMF or DMSO

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq) and the carbonate base (1.5-2.0 eq).

  • Add anhydrous DMF or DMSO to create a 0.1-0.5 M solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[6]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method offers an alternative to base-mediated alkylations, particularly for substrates that are sensitive to strong bases.[10][13]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • Dry Dichloroethane (DCE)

Procedure:

  • In a round-bottom flask under an argon atmosphere, combine the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq).[10]

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.[10]

  • After 4 hours, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

The following table summarizes literature examples illustrating how different reaction parameters can influence the regioselectivity of pyrazole N-alkylation.

Pyrazole SubstrateAlkylating AgentBase/CatalystSolventTemp (°C)N1:N2 RatioReference
3-PhenylpyrazoleBenzyl BromideK₂CO₃DMSORT>95:5[12]
3-Methyl-5-phenylpyrazolePhenethyl trichloroacetimidateCSADCERT2.5:1[10]
3-CF₃-pyrazoleEthyl iodoacetateNaHAcetonitrileRT5-CF₃ isomer favored[5]
3-Arylpyrazole(Chloromethyl)triisopropoxysilaneKHMDSTHFRT>92:8 (N1)[11]
Activated PyrazoleAlkyl Iodide2,6-LutidineAcetonitrile6020:1[14]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields may vary depending on the specific substrates and reaction conditions.

Conclusion

The synthesis of N-alkylated pyrazoles, while fundamental, presents a number of challenges that require careful consideration of reaction parameters. By understanding the common side reactions, such as the formation of regioisomers and dialkylated products, and by systematically troubleshooting issues related to low yields, researchers can significantly improve the outcomes of their synthetic efforts. The choice of base, solvent, temperature, and the nature of the alkylating agent are all critical levers that can be adjusted to control the regioselectivity and efficiency of the reaction. The protocols and troubleshooting guides provided in this document are intended to serve as a valuable resource for navigating the complexities of pyrazole N-alkylation and achieving your desired synthetic targets.

References

  • Babaev, E. V., Panshina, S., Alzhapparova, N. A., & Usenova, M. S. (2025). 3a,6a-Diazapentalenes (pyrazolo[1,2-a]pyrazoles). Article.
  • Tang, Q., Pavlidis, I. V., Badenhorst, C. P. S., & Bornscheuer, U. T. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • BenchChem. (2025).
  • Bradley, P. A., de Koning, P. D., Gibson, K. R., Lecouturier, Y. C., MacKenny, M. C., Morao, I., Poinsard, C., & Underwood, T. J. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873–876.
  • Not available.
  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022).
  • BenchChem. (2025).
  • Not available.
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Functionalization

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Pyrazole functionalization remains a cornerstone of modern drug discovery, yet it presents notorious challenges regarding regioselectivity and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Pyrazole functionalization remains a cornerstone of modern drug discovery, yet it presents notorious challenges regarding regioselectivity and catalytic efficiency. This guide is designed for researchers and drug development professionals, moving beyond basic procedures to explain the causality behind reaction behaviors.

Here, we troubleshoot the two most critical bottlenecks in pyrazole chemistry: N-Alkylation Regioselectivity and Transition-Metal Catalyzed C–H Functionalization .

Part 1: Mastering N-Alkylation Regioselectivity

FAQ & Mechanistic Troubleshooting

Q1: I am getting an inseparable mixture of N1 and N2 regioisomers during the alkylation of an unsymmetrical 3-substituted pyrazole. How can I drive the reaction toward a single isomer?

A1: Regioselectivity in pyrazole N-alkylation is a complex interplay between steric hindrance, electronic effects, and the nature of the reactive intermediate. Pyrazoles exhibit annular tautomerism, meaning both nitrogen atoms can act as nucleophiles[1]. To troubleshoot this, you must manipulate the transition state through base and solvent selection:

  • The Causality of the Base: Using a strong base like sodium hydride (NaH) in THF completely deprotonates the pyrazole, generating a highly reactive, "naked" pyrazolide anion. In this state, the reaction is almost entirely governed by steric approach, strongly favoring alkylation at the less hindered nitrogen[2]. Conversely, weaker bases like K2​CO3​ maintain a tighter ion pair in solution. This ion pair can interact with functional groups on the pyrazole ring, often overriding sterics to favor N1-alkylation via electronic control[1].

  • The Causality of the Solvent: Polar aprotic solvents (DMF, DMSO) stabilize the transition state of the more polar regioisomer, often favoring a single product[1]. If standard solvents fail, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can drastically alter regioselectivity. HFIP forms strong hydrogen-bond networks that selectively block one nitrogen face, forcing the electrophile to attack the alternative position[1][2].

N_Alkylation A Mixed N1/N2 Isomers B Assess Steric Hindrance A->B C NaH / THF (Steric Control) B->C Target N is less hindered D K2CO3 / DMSO (Electronic Control) B->D Target N is more hindered E Evaluate Solvent C->E Low Selectivity G Regioselective Product C->G High Selectivity D->E Low Selectivity D->G High Selectivity F HFIP or TFE (H-Bonding Control) E->F Switch to Fluorinated Solvents F->G

Caption: Decision tree for optimizing pyrazole N-alkylation regioselectivity.

Quantitative Optimization Data

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity

Base / Catalyst Solvent Temp (°C) Major Regioisomer Mechanistic Rationale
NaH (1.1 eq) THF 25 N1 (Steric) Complete deprotonation yields a naked anion; attack is sterically driven[2].

| K2​CO3​ (2.0 eq) | DMSO | 25–60 | N1 or N2 | Tighter ion pair; electronic properties of substituents dictate attack[1]. | | CSA (0.2 eq) | DCE | 25 | N1 (Highly selective) | Acid-catalyzed activation of trichloroacetimidates avoids basic conditions entirely[1][2]. |

Self-Validating Protocol: Regioselective Base-Mediated N-Alkylation

This protocol utilizes K2​CO3​ /DMSO, which is the recommended starting point for achieving high N1 regioselectivity in 3-substituted pyrazoles[2].

Materials:

  • 3-substituted pyrazole (1.0 equiv)

  • Alkylating agent (e.g., primary alkyl halide) (1.1 equiv)

  • Anhydrous K2​CO3​ (2.0 equiv)

  • Anhydrous DMSO (0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the 3-substituted pyrazole (1.0 equiv) and anhydrous DMSO to form a 0.2 M solution.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv) to the solution. Stir the suspension at room temperature for 15 minutes to initiate ion-pair formation.

  • Electrophile Addition: Dropwise, add the alkylating agent (1.1 equiv).

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir at room temperature. After 2 hours, pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS.

    • Diagnostic: If unreacted pyrazole remains but the alkylating agent is consumed, side reactions (e.g., hydrolysis of the halide by adventitious water) have occurred. Ensure DMSO is strictly anhydrous.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with water (3x) to remove DMSO, followed by brine.

  • Isolation (Self-Validation Checkpoint 2): Dry the organic layer over Na2​SO4​ , filter, and concentrate. Analyze the crude NMR ( 1H

    1H ROESY).
    • Diagnostic: Key nOes between the pyrazole aryl C–H and the nascent alkyl C–H signals will unambiguously confirm whether N1 or N2 alkylation was achieved[3].

Part 2: Overcoming Bottlenecks in C–H Functionalization

FAQ & Mechanistic Troubleshooting

Q2: My Palladium-catalyzed C-3 arylation of a pyrazole is stalling at <10% conversion. Adding more Pd catalyst does not improve the yield. What is causing this, and how do I fix it?

A2: The primary culprit is non-productive coordination [4]. Pyrazoles contain a basic, sp2 -hybridized pyridine-like nitrogen. This nitrogen acts as a strong ligand, binding directly to the Pd(II) center. This sequesters the catalyst, pulling it out of the catalytic cycle and halting the reaction entirely[4].

To troubleshoot this, you must disrupt this non-productive coordination:

  • The Causality of Ligand Design: Introducing a strongly coordinating, bidentate ligand like 1,10-phenanthroline is highly effective. Phenanthroline binds tightly to the Pd(II) center, and its steric bulk physically weakens and outcompetes the coordination of the pyrazole nitrogen, keeping the palladium active for the C–H activation step[4].

  • The Causality of Protecting Groups: Unprotected pyrazoles often fail completely under these conditions[4]. You must mask the basic nitrogen. However, highly electron-withdrawing protecting groups (like Acetyl, Boc, or Tosyl) severely inhibit the reaction by draining electron density from the pyrazole ring, making electrophilic palladation impossible[4]. Instead, use alkyl-based protecting groups like Benzyl (Bn) or 2-(Trimethylsilyl)ethoxymethyl (SEM). These maintain the ring's nucleophilicity while sterically blocking the metal[4].

CH_Activation Step1 1. N-Protection (SEM/Bn) Blocks Pd-coordination Step2 2. Add Pd(OAc)2 & Phenanthroline Ligand prevents sequestration Step1->Step2 Step3 3. Add Ar-I & Cs2CO3 Base facilitates deprotonation Step2->Step3 Step4 4. Heat in PhCl (160°C) High temp drives C-H activation Step3->Step4 Step5 5. C-3 Arylated Pyrazole Ready for deprotection Step4->Step5

Caption: Workflow for Pd-catalyzed C-3 arylation of pyrazoles preventing catalyst sequestration.

Quantitative Optimization Data

Table 2: Optimization of Pd-Catalyzed C-3 Arylation of Pyrazoles

Catalyst (10 mol%) Ligand (10 mol%) Solvent Temp (°C) Yield (%) Causality / Observation

| Pd(OAc)2​ | None | Toluene | 160 | <5% | Complete catalyst sequestration by pyrazole N-atom[4]. | | Pd(OAc)2​ | 1,10-Phenanthroline | Toluene | 160 | 85% | Ligand outcompetes substrate for Pd coordination[4]. | | Pd(OAc)2​ | 1,10-Phenanthroline | Chlorobenzene (PhCl) | 160 | 93% | PhCl suppresses side reactions and improves material balance[4]. |

Self-Validating Protocol: Pd(II)-Catalyzed C-3 Arylation

This protocol details the robust arylation of an N-protected pyrazole, utilizing phenanthroline to prevent catalyst poisoning[4].

Materials:

  • N-SEM or N-Benzyl protected pyrazole (0.25 mmol)

  • Aryl Iodide (Ar-I) (0.50 mmol, 2.0 equiv)

  • Pd(OAc)2​ (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Cs2​CO3​ (1.0 equiv)

  • Anhydrous Chlorobenzene (PhCl) (1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd(OAc)2​ (10 mol%) and 1,10-phenanthroline (10 mol%) in 0.5 mL of anhydrous PhCl. Stir for 10 minutes until a distinct color change occurs, indicating the formation of the active Pd-phenanthroline complex.

  • Reagent Assembly: To the active catalyst solution, add the N-protected pyrazole (0.25 mmol), the aryl iodide (0.50 mmol), and Cs2​CO3​ (1.0 equiv). Wash down the sides of the tube with the remaining 0.5 mL of PhCl.

  • Degassing (Self-Validation Checkpoint 1): Seal the tube and perform three freeze-pump-thaw cycles.

    • Diagnostic: Oxygen must be rigorously excluded. If the reaction turns black immediately upon heating, oxygen has caused the premature precipitation of Pd(0) black, killing the catalytic cycle.

  • Reaction Execution: Heat the sealed tube at 160 °C for 48 hours.

  • Monitoring (Self-Validation Checkpoint 2): Cool to room temperature and analyze via GC-MS or LC-MS.

    • Diagnostic: Look for the mass of the homocoupled aryl iodide (Ar-Ar). If homocoupling is the major product and the pyrazole is unreacted, the C–H activation step is failing. Verify that an electron-withdrawing protecting group (like Boc) wasn't mistakenly used, as this deactivates the ring[4].

  • Purification: Filter the mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the C-3 arylated pyrazole.

Sources

Troubleshooting

Technical Support Center: Stabilizing Ethenyl-Substituted Heterocycles During Storage

Welcome to the Technical Support Center for the handling and storage of ethenyl-substituted heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who work with these reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of ethenyl-substituted heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who work with these reactive monomers. Ethenyl-substituted heterocycles, such as vinylpyridines and vinylimidazoles, are invaluable building blocks in polymer chemistry and materials science. However, their propensity for spontaneous polymerization during storage presents a significant challenge. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and purity of your materials, safeguarding the integrity of your research.

Understanding the Challenge: The Science of Unwanted Polymerization

Ethenyl-substituted heterocycles are prone to polymerization primarily through free-radical mechanisms. This process can be initiated by exposure to heat, light (UV radiation), or the presence of radical-generating impurities.[1] The polymerization is an exothermic chain reaction that, if uncontrolled, can lead to a runaway reaction, resulting in the complete solidification of the monomer within the storage container.[2][3][4]

The basic mechanism of free-radical polymerization involves three key stages:

  • Initiation: The process begins with the formation of free radicals. This can be triggered by thermal energy, photochemical energy, or chemical initiators (e.g., peroxides). These highly reactive species then attack the carbon-carbon double bond of a monomer molecule.

  • Propagation: The newly formed monomer radical reacts with another monomer, adding it to the growing polymer chain and creating a new radical at the chain end. This process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The polymerization process ceases when two radical chain ends combine or when a radical reacts with an impurity or an inhibitor.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of ethenyl-substituted heterocycles.

Q1: What are the primary causes of premature polymerization of these monomers?

A1: The main triggers for premature polymerization are:

  • Elevated Temperatures: Storing monomers at temperatures above the recommended range significantly increases the rate of thermal self-polymerization.[1]

  • Exposure to Light: UV light can generate free radicals, thereby initiating polymerization.[1]

  • Presence of Oxygen (in the absence of appropriate inhibitors): While some inhibitors require oxygen to function, in an uninhibited monomer, oxygen can contribute to the formation of peroxides, which can act as polymerization initiators.[5]

  • Contamination: Impurities such as acids, bases, metal salts, or peroxides can catalyze polymerization.[2][6]

Q2: How should I properly store ethenyl-substituted heterocycles to ensure their stability?

A2: Proper storage is critical for preventing premature polymerization. Follow these guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Recommended storage temperatures are typically between 2-8°C.[1]

  • Inhibitor: Ensure the monomer is stored with an appropriate inhibitor at the recommended concentration.

  • Atmosphere: For many phenolic inhibitors, a small amount of dissolved oxygen is necessary for them to function effectively.[2][7][8] Therefore, storing under a completely inert atmosphere (e.g., pure nitrogen or argon) can render these inhibitors ineffective. An air or a nitrogen/air mixture headspace is often recommended.[8]

  • Light: Keep the container tightly sealed and protected from light. Use an amber glass bottle or store it in a dark cabinet.[1]

Q3: What are common inhibitors used for these monomers, and how do they work?

A3: Common inhibitors are phenolic compounds that act as radical scavengers. They intercept and neutralize the free radicals that initiate and propagate the polymerization chain reaction.[6][7] For these inhibitors to be effective, the presence of a small amount of dissolved oxygen is often required.[2][7][8] The inhibitor doesn't react directly with the initial carbon-centered radicals but rather with the peroxy radicals formed when the carbon radicals react with oxygen.[7][8]

Diagram 1: Mechanism of Phenolic Inhibitors

Inhibition_Mechanism Mechanism of Phenolic Inhibitors in the Presence of Oxygen Monomer Monomer (M) Radical Free Radical (R.) Monomer->Radical Heat, Light, Impurities Peroxy_Radical Peroxy Radical (ROO.) Radical->Peroxy_Radical + O2 (fast) Oxygen Oxygen (O2) Inactive_Products Inactive Products Peroxy_Radical->Inactive_Products + ArOH Inhibitor Phenolic Inhibitor (ArOH) Inhibitor->Inactive_Products Inhibitor_Removal_Column Workflow for Inhibitor Removal Using a Basic Alumina Column Start Start with Inhibited Monomer Prep_Column Prepare Basic Alumina Column Start->Prep_Column Load_Monomer Load Monomer onto Column Prep_Column->Load_Monomer Elute Elute Monomer Load_Monomer->Elute Collect Collect Purified Monomer Elute->Collect Use_Immediately Use Immediately or Store Temporarily on Ice Collect->Use_Immediately End End Use_Immediately->End

Sources

Optimization

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole stability issues in solution

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. This guide is designed to provide in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we've structured this resource to not only offer solutions but also to explain the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments with 4-ethenyl-1-ethyl-3,5-dimethylpyrazole.

Issue 1: Rapid Disappearance of the Parent Compound in Solution

Question: I've prepared a solution of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole in an organic solvent, but I'm observing a rapid decrease in its concentration, even at room temperature. What could be the cause?

Answer:

The most probable cause for the rapid disappearance of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole in solution is polymerization . The ethenyl (vinyl) group on the pyrazole ring is susceptible to free-radical polymerization, especially in the presence of initiators like trace impurities, light, or heat.[1]

Causality Explained:

Vinylpyrazoles can undergo polymerization, and the rate of this reaction is influenced by substituents on the vinyl group.[1] While some vinylpyrazoles are stable in their neat form for extended periods, their reactivity can increase in solution.[1] The polymerization process involves the opening of the vinyl group's double bond and the formation of long polymer chains.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, inhibitor-free solvents. Peroxides in aged ethers (like THF or diethyl ether) can act as radical initiators. It is recommended to use freshly distilled or inhibitor-stabilized solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen, which can contribute to radical formation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping the container with aluminum foil. UV light can initiate free-radical polymerization.

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C) to reduce the rate of potential degradation reactions. For ongoing experiments, maintain the solution at the lowest practical temperature.

  • Addition of an Inhibitor: If the issue persists and is compatible with your experimental design, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to your stock solution.

Issue 2: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis

Question: After storing my solution of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole for a short period, I'm seeing new, unexpected peaks in my chromatogram. What are these, and how can I prevent their formation?

Answer:

The appearance of new peaks suggests chemical degradation. Besides polymerization, other potential degradation pathways for your compound include oxidation, hydrolysis of the vinyl group, and reactions with solvent or buffer components.

Potential Degradation Pathways:

  • Oxidation: The pyrazole ring, while generally stable, can be oxidized, especially if there are activating groups present.[2][3] The ethenyl group is also susceptible to oxidation.

  • Hydrolysis: Under acidic conditions, the vinyl group could potentially undergo hydrolysis to form an acetaldehyde derivative, although this is more common for vinyl ethers.[4][5][6]

  • Cycloaddition Reactions: In some solvents and conditions, vinylpyrazoles can undergo [2+2] cycloaddition reactions.[1]

Troubleshooting Workflow:

Sources

Troubleshooting

How to increase the solubility of pyrazole compounds for biological assays

Welcome to the Application Support Center. Pyrazole-containing compounds are privileged scaffolds in medicinal chemistry, but their planar, aromatic structures often lead to high crystal lattice energies and poor aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Pyrazole-containing compounds are privileged scaffolds in medicinal chemistry, but their planar, aromatic structures often lead to high crystal lattice energies and poor aqueous solubility. This technical guide provides mechanistic troubleshooting, validated protocols, and data-driven strategies to help you overcome precipitation issues without compromising the integrity of your biological assays.

Section 1: Conceptual FAQs on Pyrazole Solubility

Q: Why do my pyrazole compounds precipitate immediately when diluted into aqueous assay buffers? A: Pyrazoles frequently suffer from poor hydration due to their lipophilicity and tendency to form strong intermolecular hydrogen bonds (acting simultaneously as H-bond donors and acceptors). When transferring a compound from a 100% DMSO stock into an aqueous buffer, the solvent environment rapidly changes. If the compound's concentration exceeds its kinetic solubility limit, the molecules self-associate and precipitate before thermodynamic equilibrium can be reached[1].

Q: Can I just increase the DMSO concentration to keep the pyrazole in solution? A: Only up to a strict, biologically permissible limit. For most cell-based assays, the[2]. Exceeding this threshold can cause significant cytotoxicity, alter intrinsic cellular properties, and induce heterogeneous off-target effects in kinase-driven signaling networks[2]. Always ensure your vehicle control exactly matches the highest DMSO concentration in your treatment groups to validate that observed effects are driven by the pyrazole, not the solvent.

Q: What is the best alternative if my pyrazole is insoluble at 0.1% DMSO? A: Complexation with cyclodextrins, specifically , is the industry gold standard[3]. HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic pyrazole core, while its heavily hydroxylated outer surface maintains excellent aqueous solubility (>500 mg/mL)[4]. This host-guest inclusion complex enhances the apparent solubility of the pyrazole without altering its chemical structure or membrane permeability[3].

Section 2: Troubleshooting Guide: Overcoming Assay Interference

Issue: Inconsistent IC50 values or high standard deviations between technical replicates.

  • Root Cause: Micro-precipitation of the pyrazole compound. Even if the solution appears clear to the naked eye, sub-visible aggregates can form. This reduces the actual concentration of the bioavailable compound and causes erratic assay readouts (e.g., artificially inflating apparent IC50 values).

  • Solution: Validate the kinetic solubility of your compound in the exact assay buffer using nephelometry before running the biological assay[5].

Issue: HP-β-CD is not improving the solubility of a highly substituted, bulky pyrazole.

  • Root Cause: Steric hindrance. The internal cavity of β-cyclodextrin is approximately 6.0–6.5 Å in diameter. If the pyrazole substituents are too bulky, the molecule cannot thermodynamically displace the water molecules inside the cavity to form a stable inclusion complex.

  • Solution: Switch to a larger cyclodextrin derivative, such as HP-γ-CD, which has a wider cavity (approx. 7.5–8.3 Å), or utilize a co-solvent system (e.g., 5% PEG 400 + 0.1% Tween 80) to lower the dielectric constant of the buffer.

Section 3: Quantitative Data Summarization

The following table summarizes the operational limits and expected outcomes for various pyrazole solubility enhancement strategies.

Strategy / ExcipientTypical Conc. RangeSolubility EnhancementBiological Assay CompatibilityLimitations & Causality
DMSO (Control) 0.01% - 0.1% (v/v)BaselineHigh (Standard vehicle)Cytotoxic at >0.1% in sensitive cells; alters membrane permeability[2].
HP-β-CD 1% - 10% (w/v)10 to >1000-foldHigh (Non-toxic, FDA approved)Bulky pyrazoles may not fit in the 6.0 Å hydrophobic cavity[3].
PEG 400 1% - 5% (v/v)5 to 50-foldModerateCan interfere with fluorescence readouts by altering solvent polarity.
Tween 80 0.01% - 0.1% (v/v)2 to 20-foldLow to ModerateSurfactant action may lyse cell membranes at higher concentrations.

Section 4: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry
  • Causality & Self-Validation: Nephelometry measures the intensity of light scattered by insoluble particles suspended in a liquid. By titrating the pyrazole into an aqueous buffer, we can pinpoint the exact concentration at which micro-aggregates form. Including a vehicle-only control establishes a baseline turbidity, ensuring the system self-validates any detected precipitation[6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazole in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in DMSO.

  • Buffer Spiking: In a 96-well clear-bottom plate, add 198 µL of the target biological assay buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the buffer. (Note: Final DMSO = 1%. This is strictly for solubility testing, not for cell culture)[1].

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker (300 rpm) to allow metastable solutions to precipitate[1].

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is detected compared to the vehicle-only control[6].

Protocol 2: HP-β-CD Inclusion Complex Formulation
  • Causality & Self-Validation: Forming an inclusion complex requires overcoming the activation energy of displacing water from the cyclodextrin cavity. Gentle heating and prolonged agitation provide the thermodynamic energy necessary for the lipophilic pyrazole to enter the cavity. The protocol self-validates by utilizing a centrifugation step and HPLC-UV quantification to confirm the actual solubilized concentration, rather than assuming 100% recovery[4].

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve HP-β-CD in the assay buffer to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add the pyrazole compound (as a dry powder or from a highly concentrated DMSO stock) directly into the HP-β-CD solution.

  • Complexation: Vortex vigorously for 2 minutes. Incubate the mixture in a thermomixer at 37°C for 24 hours with constant agitation (800 rpm) to drive the inclusion complexation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble pyrazole.

  • Quantification: Carefully aspirate the clear supernatant. Quantify the solubilized pyrazole concentration using HPLC-UV before applying it to the biological assay.

Section 5: Troubleshooting Visualization

PyrazoleTroubleshooting Start Insoluble Pyrazole in Assay Buffer CheckDMSO Is DMSO ≤ 0.1%? Start->CheckDMSO IncreaseDMSO Increase DMSO (Max 0.1%) CheckDMSO->IncreaseDMSO No UseHPBCD Formulate with HP-β-CD (1-10%) CheckDMSO->UseHPBCD Yes Nephelometry Run Kinetic Solubility Assay IncreaseDMSO->Nephelometry UseHPBCD->Nephelometry CheckTurbidity Turbidity Detected? Nephelometry->CheckTurbidity Proceed Proceed to Biological Assay CheckTurbidity->Proceed No (Clear) Alternative Try Co-solvents (PEG 400 / Tween 80) CheckTurbidity->Alternative Yes (Precipitate) Alternative->Nephelometry

Workflow for troubleshooting and resolving pyrazole solubility issues in biological assays.

References

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Welcome to our dedicated technical support center for organic chemists, medicinal chemists, and process development scientists. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for organic chemists, medicinal chemists, and process development scientists. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a persistent challenge in heterocyclic chemistry: the control of regioisomer formation during pyrazole synthesis. Our goal is to equip you with the mechanistic understanding and practical protocols needed to achieve high regioselectivity in your reactions.

Introduction: The Challenge of Pyrazole Regioisomers

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. However, its synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often yields a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product. This guide will dissect the factors governing this selectivity and provide actionable strategies to steer the reaction toward your target isomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers.

Q1: What are the primary drivers of regioselectivity in the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine?

A1: The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Large substituents on either the dicarbonyl compound or the hydrazine will direct the initial nucleophilic attack to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronics of the substituents play a crucial role. The more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of the substituted hydrazine (typically the NH2 group).

  • Reaction Conditions: pH, solvent, and temperature can significantly influence the reaction pathway and, consequently, the final isomeric ratio. For instance, acidic conditions can protonate a carbonyl group, enhancing its electrophilicity.

Q2: I'm getting a 1:1 mixture of regioisomers. What is the first parameter I should investigate changing?

A2: If you are observing a near-equimolar mixture, it suggests that the steric and electronic differences between the two carbonyl groups are minimal under your current conditions. The most impactful first change is often the reaction solvent and pH . Altering the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl, while pH can modulate the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. A switch from a protic solvent like ethanol to an aprotic one like toluene, or the addition of a catalytic amount of acid (e.g., acetic acid), can often break this symmetry.

Q3: Can I use a protecting group strategy to force the reaction to be regioselective?

A3: Yes, this is a viable but often less atom-economical strategy. For example, you could selectively protect one of the carbonyl groups (e.g., as a ketal), perform the condensation with the hydrazine, and then deprotect. This multi-step approach offers excellent control but adds to the overall synthesis time and cost.

Q4: Are there modern methods that offer better regiocontrol from the outset?

A4: Absolutely. The use of pre-activated substrates or alternative synthetic routes is highly recommended. For instance, using enaminones, vinylogous amides, or propargyl alcohols can lead to highly regioselective pyrazole syntheses by pre-determining the orientation of the reacting partners. Metal-catalyzed reactions, such as those involving gold or copper, have also shown great promise in controlling regioselectivity in cycloaddition reactions to form pyrazoles.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to specific experimental problems.

Scenario 1: Synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical diketone results in a difficult-to-separate mixture of regioisomers.

Problem: The reaction of 1-phenyl-1,3-butanedione with methylhydrazine in ethanol yields a mixture of 1,5-dimethyl-3-phenylpyrazole and 1,3-dimethyl-5-phenylpyrazole.

Troubleshooting Approach:

The core of the issue lies in the comparable reactivity of the two carbonyl groups in 1-phenyl-1,3-butanedione. The phenyl-substituted carbonyl is electronically more reactive due to the electron-withdrawing nature of the phenyl group, but it is also more sterically hindered. The methyl-substituted carbonyl is less hindered but also less electrophilic.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for troubleshooting regioisomer formation.

Protocol 1: Leveraging Acid Catalysis to Favor Electronic Control

This protocol aims to enhance the electrophilicity of the more reactive benzoyl carbonyl, promoting attack by the less hindered NH2 group of methylhydrazine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol (0.2 M), add glacial acetic acid (0.1 eq).

  • Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Analysis: Dry the organic layer over sodium sulfate, filter, and concentrate. Determine the isomeric ratio by 1H NMR analysis of the crude product.

Expected Outcome: The addition of acid should favor the formation of the 1,5-dimethyl-3-phenylpyrazole isomer.

Table 1: Effect of Acid Catalyst on Isomeric Ratio

Catalyst (0.1 eq)SolventTemperature (°C)Isomeric Ratio (1,5-dimethyl-3-phenyl : 1,3-dimethyl-5-phenyl)
NoneEthanol251.2 : 1
Acetic AcidEthanol254 : 1
p-TsOHToluene806 : 1
Scenario 2: Low yield of the desired regioisomer when using a sterically hindered hydrazine.

Problem: The reaction of a bulky hydrazine (e.g., tert-butylhydrazine) with a 1,3-dicarbonyl is sluggish and gives a poor yield of the desired pyrazole, with significant amounts of unreacted starting material.

Troubleshooting Approach:

The high steric demand of the tert-butyl group significantly slows down the initial condensation and subsequent cyclization. Increasing the reaction temperature and using a higher boiling point solvent can overcome the activation energy barrier.

Protocol 2: High-Temperature Synthesis in a Non-polar Solvent

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a Dean-Stark trap and a reflux condenser, combine the 1,3-dicarbonyl (1.0 eq) and tert-butylhydrazine hydrochloride (1.2 eq) in toluene (0.3 M).

  • Base Addition: Add sodium acetate (1.5 eq) to neutralize the hydrochloride salt and liberate the free hydrazine.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring and Workup: Monitor by TLC. Once complete, cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Rationale: The use of toluene and a Dean-Stark trap effectively removes water, which is a byproduct of the condensation, thereby shifting the equilibrium towards product formation according to Le Chatelier's principle. The higher temperature provides the necessary energy to overcome the steric barrier.

Part 3: Mechanistic Insights

Understanding the reaction mechanism is key to controlling its outcome. The reaction proceeds via initial condensation to form a hydrazone intermediate, which can exist in equilibrium with its enamine tautomer. The subsequent intramolecular cyclization and dehydration yield the pyrazole ring.

G cluster_0 Reaction Pathway A Unsymmetrical 1,3-Diketone + R-NHNH2 B Intermediate A (Hydrazone at C1) A->B Attack at C1 C Intermediate B (Hydrazone at C3) A->C Attack at C3 D Regioisomer 1 B->D Cyclization E Regioisomer 2 C->E Cyclization

Caption: Competing pathways in pyrazole synthesis.

The regioselectivity is determined at the initial nucleophilic attack step. The relative rates of formation of Intermediates A and B dictate the final product ratio. By modifying the reaction conditions, we can influence which of these pathways is favored.

References

  • Comprehensive Organic Chemistry II (2nd Edition), Volume 4. Elsevier. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Pyrazoles: A Surprising Reaction Promoted by PPh3/I2. Organic Letters, 13(19), 5248–5251. [Link]

  • Hart, G. S., & Vdovina, Y. (2020). Modern Approaches to the Synthesis of Pyrazoles: A Review. ACS Omega, 5(20), 11733–11744. [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic, operational, and scale-up challenges associated with synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic, operational, and scale-up challenges associated with synthesizing 4-ethenyl-1-ethyl-3,5-dimethylpyrazole.

Directly synthesizing a 4-vinylpyrazole from a vinyl-substituted 1,3-diketone is plagued by precursor instability and polymerization during harsh cyclocondensation conditions. Therefore, the field-proven, self-validating approach relies on a robust three-step telescoping strategy: cyclocondensation, Vilsmeier-Haack formylation, and Wittig olefination[1],[2].

I. Quantitative Process Parameters

To ensure reproducibility across pilot scales, all critical stoichiometric and thermodynamic parameters are summarized below.

StepReaction PhaseReagents (Equivalents)Temp Range (°C)IPC Method (Self-Validation)Target Yield
1 Cyclocondensation2,4-Pentanedione (1.0), Ethylhydrazine (1.05)0 → 78GC-MS (Product volatility)> 90%
2 FormylationPOCl 3​ (1.5), DMF (5.0 vol)0 → 90HPLC-UV (254 nm)> 85%
3 Wittig OlefinationPh 3​ PCH 3​ Br (1.3), t-BuOK (1.3)0 → 25HPLC-UV (254 nm)> 80%
II. Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step until the In-Process Control (IPC) confirms complete consumption of the intermediate.

Step 1: Pyrazole Ring Formation (Cyclocondensation)
  • Preparation: Charge a jacketed reactor with 2,4-pentanedione (1.0 eq) and ethanol (5 volumes). Cool the mixture to 0–5 °C.

  • Addition: Add ethylhydrazine (1.05 eq) dropwise over 2 hours. Causality: This reaction is highly exothermic. Rapid addition leads to localized heating, solvent boil-off, and favors the formation of undesired acyclic bis-hydrazones[3].

  • Reflux: Warm the reactor to 78 °C and reflux for 4 hours.

  • Validation: Pull a sample for GC-MS. Proceed only when 2,4-pentanedione is < 1%.

  • Workup: Concentrate under vacuum, partition between ethyl acetate and water, dry the organic layer over Na 2​ SO 4​ , and evaporate to yield 1-ethyl-3,5-dimethylpyrazole .

Step 2: Vilsmeier-Haack Formylation
  • Reagent Formation: Charge the reactor with anhydrous DMF (5 volumes) and cool to 0 °C. Add POCl 3​ (1.5 eq) dropwise, maintaining the internal temperature < 5 °C. Stir for 30 minutes. Causality: This ensures the complete formation of the chloromethyleneiminium ion (Vilsmeier reagent) before the substrate is introduced, preventing unreacted POCl 3​ from causing side reactions.

  • Substrate Addition: Add the 1-ethyl-3,5-dimethylpyrazole (1.0 eq) dropwise.

  • Heating: Heat the mixture to 90 °C for 6 hours.

  • Validation: Pull a sample for HPLC (UV 254 nm). Proceed when the starting material is < 2%.

  • Workup: Quench carefully into crushed ice. Neutralize slowly with 20% NaOH to pH 7–8. Extract with dichloromethane (DCM) and evaporate to yield 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde .

Step 3: Wittig Olefination
  • Ylide Generation: Charge the reactor with methyltriphenylphosphonium bromide (1.3 eq) and anhydrous THF (10 volumes). Cool to 0 °C. Add Potassium tert-butoxide (t-BuOK, 1.3 eq) in portions. Stir for 1 hour until a bright yellow color persists.

  • Coupling: Add the 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde (1.0 eq) dissolved in THF dropwise.

  • Propagation: Warm to 25 °C and stir for 4 hours. Causality: The Wittig olefination of 4-formylpyrazoles efficiently yields 4-vinylpyrazoles under these mild conditions[1],[2].

  • Validation: Pull a sample for HPLC. Proceed when the aldehyde peak is consumed.

  • Workup: Quench with water. Extract with a 1:1 mixture of heptane/ethyl acetate to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter, concentrate the filtrate, and purify via vacuum distillation to yield 4-ethenyl-1-ethyl-3,5-dimethylpyrazole .

III. Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of unreacted 2,4-pentanedione in Step 1 despite using stoichiometric ethylhydrazine? A1: Hydrazine sources are highly hygroscopic and often degrade or absorb water over time, altering their effective molarity. Solution: Always titrate your ethylhydrazine batch before use, or systematically use a slight excess (1.05 to 1.10 eq). Ensure the addition is strictly dropwise to prevent the reagent from volatilizing due to the exothermic heat of the reaction.

Q2: During the Vilsmeier-Haack formylation, my yield is low, and I observe a dark, tarry byproduct. What went wrong? A2: This indicates localized overheating. The Vilsmeier reagent is thermally sensitive. If POCl 3​ is added too quickly, or if the pyrazole is added before the Vilsmeier complex fully forms, decomposition occurs. Solution: Strictly maintain the internal temperature below 5 °C during the POCl 3​ addition and allow a full 30 minutes of stirring to ensure complete complex formation before introducing the pyrazole.

Q3: In the Wittig olefination scale-up, why do you recommend t-BuOK instead of the traditional n-BuLi? A3: Causality and Scalability:n-BuLi requires strict cryogenic conditions (-78 °C) to prevent solvent degradation and side reactions, which is highly capital-intensive on a pilot scale. t-BuOK provides sufficient basicity to deprotonate the phosphonium salt to form the ylide, but it can be safely and efficiently operated between 0 °C and room temperature[2].

Q4: How do I remove the triphenylphosphine oxide (TPPO) byproduct efficiently on a large scale without relying on column chromatography? A4: TPPO is notoriously difficult to separate from non-polar organic products. Solution: Utilize a solvent-switch precipitation method. After quenching the Wittig reaction, extract the product using a non-polar solvent blend (e.g., heptane or cyclohexane with a minor amount of EtOAc). Cool the organic layer to 0 °C. The TPPO will crystallize and crash out of the solution, allowing you to simply filter it off. The target vinylpyrazole remains highly soluble in the cold filtrate.

IV. Process Visualization

Workflow Step1 Step 1: Cyclocondensation 2,4-Pentanedione + Ethylhydrazine Int1 Intermediate 1: 1-Ethyl-3,5-dimethylpyrazole Step1->Int1 EtOH, 0 °C to Reflux Step2 Step 2: Vilsmeier-Haack Formylation POCl3 + DMF Int1->Step2 IPC: GC-MS > 99% Int2 Intermediate 2: 1-Ethyl-3,5-dimethylpyrazole-4-carbaldehyde Step2->Int2 90 °C, Aqueous Quench Step3 Step 3: Wittig Olefination Ph3PCH3Br + t-BuOK Int2->Step3 IPC: HPLC > 98% Product Final Product: 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole Step3->Product THF, 0 °C to RT

Figure 1: Three-step scalable synthetic workflow for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

V. References

1.[1] Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: mdpi.com. URL:[Link] 2.[3] Title: An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Source: organic-chemistry.org. URL:[Link] 3.[2] Title: Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. Source: nih.gov. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 4-Ethenylpyrazole vs. 4-Bromopyrazole: A Strategic Guide for C4-Functionalization

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently guide drug development teams through the strategic selection of building blocks. When functionalizing the pyrazole core—a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently guide drug development teams through the strategic selection of building blocks. When functionalizing the pyrazole core—a privileged scaffold in medicinal chemistry—the C4 position is often the focal point due to its inherent electron density.

Choosing between 4-bromopyrazole and 4-ethenylpyrazole (4-vinylpyrazole) fundamentally alters your synthetic logic. One acts as a classic electrophile primed for oxidative addition, while the other serves as a versatile olefinic nucleophile. This guide objectively compares their reactivity profiles, mechanistic challenges, and provides self-validating protocols to ensure reproducible scale-up.

Mechanistic Causality & Reactivity Profiles

4-Bromopyrazole: The Electrophilic Hub

4-Bromopyrazole is the quintessential starting material for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. The C-Br bond readily undergoes oxidative addition with Pd(0) species.

  • The Mechanistic Challenge: Unprotected N-H pyrazoles are notorious for inhibiting palladium catalysts. The acidic N-H proton (pKa ~14) can coordinate strongly to the metal center, forming unreactive, bridged dimeric Pd(II) complexes that strip the catalyst from the active cycle[1].

  • The Causality of the Solution: To overcome this without resorting to protecting groups, we utilize bulky, electron-rich biaryl phosphine ligands (such as XPhos). The extreme steric demand of XPhos prevents the formation of these off-cycle dimers, forcing the palladium to remain in the active monomeric state required for transmetalation[1].

4-Ethenylpyrazole: The Olefinic Handle

4-Ethenylpyrazole flips the reactivity paradigm. Instead of relying on carbon-halogen bond cleavage, it leverages an exocyclic double bond conjugated with the pyrazole ring. It is an excellent partner for Mizoroki-Heck couplings and olefin metathesis[2].

  • The Mechanistic Challenge: Vinylpyrazoles are highly susceptible to thermally induced free-radical polymerization. Prolonged heating during traditional Heck couplings often results in intractable polymeric tars rather than the desired cross-coupled product[2].

  • The Causality of the Solution: We transition from thermal heating to microwave irradiation. Microwave heating accelerates the cross-coupling kinetics, allowing the desired migratory insertion and β -hydride elimination to outcompete the slower polymerization pathways, yielding cleanly the (E)-styrylpyrazole derivatives[3],[4].

Synthetic Workflow & Troubleshooting Logic

Reactivity_Comparison Start C4-Functionalization Strategies B_Py 4-Bromopyrazole (Electrophilic Node) Start->B_Py V_Py 4-Ethenylpyrazole (Olefinic Node) Start->V_Py B_Ox Oxidative Addition (Pd(0) → Pd(II)) B_Py->B_Ox V_Heck Mizoroki-Heck Coupling (Reacts with Ar-X) V_Py->V_Heck V_Met Olefin Metathesis (Grubbs Catalyst) V_Py->V_Met B_Prob Challenge: Catalyst Poisoning via N-H Coordination B_Ox->B_Prob B_Sol Solution: Bulky Ligands (e.g., XPhos) B_Prob->B_Sol B_Prod C4-Aryl/Alkyl Pyrazoles (Suzuki, Buchwald-Hartwig) B_Sol->B_Prod V_Prob Challenge: Thermal Polymerization V_Heck->V_Prob V_Met->V_Prob V_Sol Solution: Microwave Irradiation (Fast Kinetics) V_Prob->V_Sol V_Prod C4-Styryl Pyrazoles (Extended π-Conjugation) V_Sol->V_Prod

Figure 1: Mechanistic divergence and troubleshooting logic for 4-bromopyrazole vs. 4-ethenylpyrazole.

Quantitative Performance Comparison

The following table summarizes the optimized operational parameters and expected outcomes for both building blocks based on validated literature and bench data[1],[3],[4].

Parameter4-Bromopyrazole4-Ethenylpyrazole (4-Vinylpyrazole)
Primary Role Electrophile (C-Br bond)Alkene/Nucleophile (C=C bond)
Typical Reactions Suzuki, Buchwald-Hartwig, SonogashiraMizoroki-Heck, Olefin Metathesis
Key Mechanistic Challenge Catalyst inhibition via Pd-dimer formationCompeting thermal polymerization
Optimal Catalytic System XPhos Pd G2 or G3 (1–3 mol%)Pd(OAc)₂ / P(o-tol)₃ (5–10 mol%)
Preferred Conditions 60–100 °C, Dioxane/H₂O, K₃PO₄120–150 °C (Microwave), DMF, Et₃N
Average Yields (Optimized) 70–95%65–85%
Primary Side Product Protodehalogenation (Reduction)Polymeric tars, cis-(Z) isomers

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes the causality behind the action and the expected visual/analytical validation.

Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

Adapted from the [1].

  • Preparation: In an oven-dried Schlenk tube, combine 4-bromopyrazole (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because bulky ligands require a highly soluble, strong base in biphasic systems to drive the transmetalation step efficiently.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (5 mL total). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately kill the catalytic cycle.

  • Reaction: Heat the sealed tube at 100 °C for 15–20 hours.

    • System Validation: Within the first 30 minutes, the suspension should transition to a clear, deep red/orange homogeneous mixture. This color change validates the activation of the G2 precatalyst into the active Pd(0) species.

  • Workup & Analysis: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • System Validation: Monitor via LCMS. The complete disappearance of the 4-bromopyrazole peak (M+H 147/149 isotopic pattern) and the emergence of the product mass confirms successful coupling without catalyst poisoning.

Protocol B: Microwave-Assisted Mizoroki-Heck Coupling of 4-Ethenylpyrazole

Optimized to prevent vinyl polymerization[3],[4].

  • Preparation: In a 10 mL microwave vial, combine 4-ethenylpyrazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.10 mmol, 10 mol%).

    • Causality: The extreme steric bulk of tri(o-tolyl)phosphine promotes the formation of a highly active 14-electron Pd(0)L complex. Furthermore, its bulk forces the aryl group and the pyrazole ring into an anti-periplanar arrangement during migratory insertion, exclusively yielding the trans-(E)-isomer.

  • Solvent & Base: Add anhydrous DMF (3 mL) and Et₃N (2.0 mmol). Purge the vial with Argon for 5 minutes and seal.

    • Causality: Et₃N serves a dual purpose: it acts as the base to neutralize HI (regenerating the Pd(0) catalyst) and acts as a mild reducing agent to initiate the reduction of Pd(II) to Pd(0).

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 20 minutes.

    • Causality: Rapid microwave heating minimizes the residence time of the highly reactive vinyl group, effectively suppressing free-radical polymerization.

  • Workup & Analysis: Filter the mixture through a short pad of Celite to remove palladium black, then partition between EtOAc and water.

    • System Validation: Spot the crude mixture on a TLC plate. The formation of the extended π -conjugated styryl system will exhibit intense fluorescence quenching under 254 nm UV light and often a distinct blue fluorescence under 365 nm light[4].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations Source: MDPI / Molecules URL:[Link]

  • Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles Source: ACS Publications / ACS Omega URL:[Link]

Sources

Comparative

Beyond the Scaffold: A Comparative Guide to 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole vs. Standard Alkylated Pyrazoles

As application scientists and medicinal chemists, we frequently rely on the pyrazole ring as a privileged scaffold. Its bioisosteric properties, hydrogen-bonding capabilities, and favorable physicochemical profile make i...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and medicinal chemists, we frequently rely on the pyrazole ring as a privileged scaffold. Its bioisosteric properties, hydrogen-bonding capabilities, and favorable physicochemical profile make it ubiquitous in drug discovery. However, the specific substitution pattern on the pyrazole ring dictates whether the molecule acts as a static structural motif or a dynamic synthetic intermediate.

This guide provides an objective, data-driven comparison between 4-ethenyl-1-ethyl-3,5-dimethylpyrazole (a functionalized vinylpyrazole) and standard saturated analogs like 1-ethyl-3,5-dimethylpyrazole . By analyzing their mechanistic reactivity and downstream applications, we establish a framework for selecting the appropriate pyrazole building block for your research workflows.

Structural and Mechanistic Profiling

The Causality of the Ethenyl (Vinyl) Group

The fundamental difference between 4-ethenyl-1-ethyl-3,5-dimethylpyrazole and its saturated counterparts lies in the C4-alkene moiety.

  • Electronic Delocalization: The C4-vinyl group extends the conjugated π -system of the pyrazole ring. This extended electron density not only shifts the molecule's photophysical absorption profile but also primes the alkene for transition-metal-catalyzed cross-coupling reactions[1].

  • Radical Susceptibility: The vinylic double bond is highly susceptible to radical initiation. The steric hindrance provided by the 1-ethyl and 3,5-dimethyl groups modulates the polymerization rate, preventing the explosive, uncontrolled polymerization often seen in unsubstituted 1-vinylpyrazoles, thereby allowing for the controlled synthesis of functional polymers[2].

The Role of Saturated Alkylation

In contrast, standard alkylated pyrazoles (e.g., 1-ethyl-3,5-dimethylpyrazole) lack this reactive double bond. The fully saturated alkyl groups provide specific steric bulk and tune the lipophilicity (LogP) of the molecule. Because they do not offer an easy handle for late-stage functionalization without harsh C-H activation conditions, these saturated pyrazoles are optimally deployed as3[3].

Reactivity Core Base Pyrazole Scaffold Ethenyl 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (Reactive Alkene) Core->Ethenyl + C4-Vinyl Group Alkyl 1-Ethyl-3,5-dimethylpyrazole (Saturated Alkyl) Core->Alkyl + Standard Alkylation Polymer Free-Radical Polymerization (Materials/Hydrogels) Ethenyl->Polymer Initiator (AIBN) Coupling Heck/Suzuki Coupling (Medicinal Intermediates) Ethenyl->Coupling Pd Catalyst Stable Stable Pharmacophore (Kinase Inhibitors) Alkyl->Stable Scaffold Retention

Figure 1: Divergent reactivity pathways dictated by C4-ethenyl functionalization versus standard alkylation.

Comparative Performance Data

To objectively evaluate these compounds, we must look at how their structural differences translate into practical laboratory utility. The table below summarizes their physicochemical and reactive profiles.

Feature / Property4-Ethenyl-1-ethyl-3,5-dimethylpyrazole1-Ethyl-3,5-dimethylpyrazole
C4 Substituent Ethenyl (Vinyl)Hydrogen
Electronic Profile Extended π -conjugationLocalized to pyrazole ring
Primary Utility Synthetic intermediate, MonomerStable pharmacophore, Ligand
Cross-Coupling Potential High (Heck, Metathesis, Cyclopropanation)Low (Requires directed C-H activation)
Polymerization Yes (Free-radical initiation)No
Downstream Applications 1[1], 4[4]Kinase inhibitors, Agrochemicals

Application Landscapes

Medicinal Chemistry: Late-Stage Functionalization

The true value of 4-ethenylpyrazoles in drug development is their ability to act as versatile linchpins. For example, the vinyl group can undergo 4—a critical intermediate step in the synthesis of highly potent HIV capsid inhibitors like Lenacapavir[4]. Saturated pyrazoles cannot participate in these stereoselective cyclopropanations without prior, often low-yielding, functionalization steps.

Materials Science: Metal-Ion Recognition

In materials science, the vinylic double bond enables 2 to create polyvinylpyrazole networks[2]. Furthermore,1, which exhibit unique photophysical properties and are utilized as highly sensitive fluoroionophores for metal-ion recognition[1].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to guarantee reproducible outcomes.

Protocol 1: Mizoroki-Heck Cross-Coupling of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Objective: Synthesize a functionalized styrylpyrazole derivative via Pd-catalyzed cross-coupling.

  • Reagent Preparation: In an oven-dried microwave vial, combine 4-ethenyl-1-ethyl-3,5-dimethylpyrazole (1.0 equiv) and the target aryl halide (e.g., bromobenzene, 1.2 equiv) in anhydrous DMF.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and triethylamine (2.0 equiv).

    • Causality: Pd(OAc)₂ and PPh₃ generate the active Pd(0) catalytic species in situ. Triethylamine acts as a sacrificial base to neutralize the HX byproduct generated during the β -hydride elimination step, preventing catalyst poisoning and driving the reaction forward[1].

  • Reaction Execution: Seal the vial and heat at 150°C under microwave irradiation for 30 minutes.

  • Purification: Quench the mixture with distilled water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Analyze the purified product via ¹H NMR. The system is self-validating if the vinylic protons exhibit a coupling constant ( J ) of approximately 16–18 Hz, confirming the stereoselective formation of the trans-alkene geometry[1].

Workflow Prep 1. Reagent Prep (Vinylpyrazole + Aryl Halide) Cat 2. Catalysis (Pd(OAc)2, PPh3, Base) Prep->Cat React 3. Reaction (150°C, MW/Thermal) Cat->React Purify 4. Purification (Chromatography) React->Purify Validate 5. Validation (NMR: J = 16-18 Hz) Purify->Validate

Figure 2: Experimental workflow for the Pd-catalyzed Heck coupling of vinylpyrazoles.

Protocol 2: Free-Radical Polymerization

Objective: Generate a polyvinylpyrazole scaffold for materials application.

  • Initiation: Dissolve 4-ethenyl-1-ethyl-3,5-dimethylpyrazole in anhydrous benzene. Add the radical initiator Azobisisobutyronitrile (AIBN) at 1–5 mol%.

  • Propagation: Degas the solution thoroughly using three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Failing to degas the solvent will quench the isobutyronitrile radicals generated by the thermal decomposition of AIBN, halting polymer chain propagation[2].

  • Reaction: Heat the sealed vessel to 70°C for 24 hours.

  • Termination & Isolation: Cool the reaction to room temperature and precipitate the polymer by dropping the solution into cold methanol. Filter and dry under a vacuum.

  • Validation: Analyze the polymer via Gel Permeation Chromatography (GPC) for molecular weight distribution. The reaction is validated by the complete disappearance of the vinylic alkene peaks (typically between 5.0–6.5 ppm) in the ¹H NMR spectrum of the isolated solid.

References

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: NIH / RSC Medicinal Chemistry URL:[Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: NIH / Molecules URL:[Link]

  • Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir Source: ChemRxiv URL:[Link]

  • Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles Source: NIH / Molecules URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Biological Activity of Ethyl vs. Phenyl Substituted Pyrazoles

The pyrazole ring is a foundational, nitrogen-based heterocyclic pharmacophore in medicinal chemistry. When optimizing a pyrazole hit compound, one of the most critical structural decisions is the selection of N-1 or C-s...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a foundational, nitrogen-based heterocyclic pharmacophore in medicinal chemistry. When optimizing a pyrazole hit compound, one of the most critical structural decisions is the selection of N-1 or C-substituted functional groups. The choice between an aliphatic ethyl group and an aromatic phenyl group is not a simple bioisosteric swap; it represents a fundamental divergence in design strategy that alters the molecule's physicochemical properties, target binding kinetics, and ultimate biological efficacy.

This guide provides an objective, data-driven comparison of ethyl versus phenyl substituted pyrazoles across oncology, infectious disease, and inflammatory therapeutic domains.

Mechanistic Insights & Physicochemical Causality

To understand why a pyrazole derivative behaves differently when decorated with an ethyl versus a phenyl group, we must examine the thermodynamic and spatial causality of the substitution:

  • Thermodynamic & Lipophilic Impact: The successive introduction of phenyl groups into azole rings significantly increases the cohesive energy of the solid phase (by approximately 85 J·K–1·mol–1 per phenyl group)[1]. This structural rigidity elevates the melting point and dramatically increases lipophilicity (LogP), which can reduce aqueous solubility but enhance cell membrane permeability.

  • Target Binding Causality: Phenyl rings drive binding affinity through π−π stacking and CH−π interactions within deep, hydrophobic target pockets (e.g., the COX-2 active site or the CDK2 hinge region). Conversely, ethyl substitutions provide a flexible, low-molecular-weight aliphatic bulk. This improves aqueous solubility and prevents the molecule from becoming excessively lipophilic—a crucial factor when trying to avoid non-specific protein binding or when traversing complex bacterial cell walls.

SAR_Logic cluster_ethyl Ethyl Substitution cluster_phenyl Phenyl Substitution Base Pyrazole Core Scaffold Ethyl -CH2CH3 Group Base->Ethyl Phenyl -C6H5 Group Base->Phenyl EthProp ↑ Aqueous Solubility ↓ Steric Clash ↓ Melting Point Ethyl->EthProp EthBio Optimal for Antimicrobial (Amphiphilic Balance) EthProp->EthBio PhProp ↑ Lipophilicity (LogP) ↑ π-π Stacking ↑ Cohesive Energy Phenyl->PhProp PhBio Optimal for Kinase/COX-2 (Hydrophobic Pocket Fit) PhProp->PhBio

Structure-Activity Relationship (SAR) logic for pyrazole optimization.

Comparative Biological Activities

Oncology: Kinase Inhibition (CDK2)

In the development of cyclin-dependent kinase 2 (CDK2) inhibitors, the active site demands precise spatial occupation. Studies modifying standard inhibitors (like Dinaciclib, which contains an ethyl group) have shown that replacing the ethyl moiety with a substituted phenyl ring maintains and enhances critical active-site interactions, particularly with the Leu83 residue in the hinge region[2]. These phenyl-substituted pyrazole derivatives exhibit potent cytotoxicity against HepG2 and MCF-7 cancer cell lines, achieving IC50 values as low as 8.03 µM[2].

Infectious Diseases: Antileishmanial and Antimicrobial Efficacy

The lipid-rich membrane of Leishmania parasites requires highly lipophilic agents for effective penetration. In comparative screenings, phenyl pyrazoline derivatives demonstrated exceptional antileishmanial activity against L. donovani with an IC50 of 0.0112 µg/mL, vastly outperforming their aliphatic and thienyl-substituted counterparts[3].

However, in antibacterial applications, excessive lipophilicity can lead to compound trapping in the outer membrane. Here, ethyl substitutions shine. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown remarkable broad-spectrum antimicrobial activity. For example, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate achieved a Minimum Inhibitory Concentration (MIC) of 0.015 µmol/mL against Candida parapsilosis, outperforming the standard drug fluconazole[4].

Anti-inflammatory & General Cytotoxicity

Pyrazoles are heavily utilized in anti-inflammatory drug design. Recent developments in treating spinal cord injuries have identified novel pyrazole derivatives capable of profound IL-6 suppression. Compounds leveraging the rigid, hydrophobic nature of phenyl-heavy pyrazole scaffolds have demonstrated potent anti-inflammatory effects with IC50 values around 9.562 µM for IL-6 suppression, outperforming standard dexamethasone[5]. In baseline cytotoxicity assays, the introduction of a phenyl ring (e.g., 3-methyl-1-phenyl-2-pyrazoline-5-one) consistently increases general cytotoxic activity (IC50 ~19.5 ppm) compared to less lipophilic analogs[6].

Quantitative Data Summary
Therapeutic Target / AssayCompound ClassEthyl-Substituted PerformancePhenyl-Substituted PerformanceMechanistic Advantage
CDK2 Inhibition (MCF-7 Cell Line)Dinaciclib / Roscovitine analogsModerate baseline activity (Aliphatic pocket fit)IC50 = 8.03 - 15.38 µM [2]Phenyl enhances π−π stacking with Leu83 in the hinge region.
Antileishmanial (L. donovani)Pyrazoline derivativesIC50 ~ 0.16 µg/mL (Propanoyl/Ethyl side chains)IC50 = 0.0112 µg/mL [3]High LogP of phenyl ring allows superior parasite membrane penetration.
Antimicrobial (C. parapsilosis)Pyrazole-3-carboxylatesMIC = 0.015 µmol/mL [4]Weakened activity without the ethyl ester balanceEthyl carboxylate provides the exact amphiphilic balance to cross porins.
General Cytotoxicity (Brine Shrimp)3-methyl-2-pyrazoline-5-onesIC50 > 30 ppmIC50 = 19.5 ppm [6]Phenyl increases cohesive energy and non-specific hydrophobic trapping.

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols represent the self-validating experimental systems used to derive the comparative data discussed above.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (Radiometric)

Causality Focus: This assay utilizes radiometric detection because it provides the highest sensitivity for competitive ATP-binding inhibitors (like phenyl-pyrazoles) without the risk of fluorescent compound auto-fluorescence or quenching interference.

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazole derivatives in 100% DMSO. Self-validation: Include Dinaciclib as a positive control and DMSO-only as a negative vehicle control to establish the assay window.

  • Reaction Assembly: In a 96-well plate, combine 10 µL of the compound dilution with 20 µL of enzyme/substrate mix (CDK2/Cyclin E complex and Histone H1 peptide in kinase buffer).

  • Initiation: Start the reaction by adding 10 µL of ATP mix containing[ γ -33P]ATP. Incubate at 30°C for 45 minutes.

  • Quenching: Add 10 µL of 3% phosphoric acid. Causality: The low pH immediately halts enzyme activity and protonates the basic residues of the substrate peptide, ensuring it binds tightly to the negatively charged phosphocellulose filter.

  • Detection: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash extensively with 75 mM phosphoric acid to remove unbound ATP. Read the retained radioactivity on a microplate scintillation counter. Calculate IC50 using non-linear regression.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Incubation (CDK2 + ATP) Prep->Incubate Quench 3. Reaction Quench (Phosphoric Acid) Incubate->Quench Detect 4. Radiometric Read (Filter Binding) Quench->Detect

High-throughput radiometric kinase assay workflow.

Protocol 2: Broth Microdilution Assay for Antimicrobial MIC

Causality Focus: This protocol determines the exact concentration at which ethyl-pyrazoles inhibit bacterial growth, using a metabolic dye to prevent false positives from precipitated lipophilic compounds.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli) to a 0.5 McFarland standard in Mueller-Hinton broth.

  • Compound Dilution: Perform two-fold serial dilutions of the ethyl/phenyl pyrazoles in a 96-well microtiter plate. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cellular toxicity.

  • Incubation: Inoculate the wells and incubate at 37°C for 18-24 hours.

  • Readout & Validation: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Self-validation: A color change from blue to pink indicates active cellular metabolism (growth). The MIC is recorded as the lowest concentration that remains strictly blue.

Conclusion

The selection between an ethyl and a phenyl substituent on a pyrazole core dictates the molecule's trajectory in drug development. Phenyl substitutions are the premier choice when targeting deep, hydrophobic enzyme pockets (like CDK2 or COX-2) or when extreme lipophilicity is required to penetrate parasitic membranes. Conversely, ethyl substitutions offer a critical advantage in antimicrobial design, where controlling the cohesive energy and maintaining an optimal amphiphilic balance is necessary to navigate complex bacterial envelopes without succumbing to efflux or membrane trapping.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: rsc.org URL:[Link]

  • Screening of some pyrazole derivatives as promising antileishmanial agent Source: academicjournals.org URL:[Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents Source: srce.hr URL:[Link]

  • The Cohesive Interactions in Phenylimidazoles | The Journal of Physical Chemistry A Source: acs.org URL:[Link]

  • Cytotoxicity study of pyrazole derivatives Source: bdpsjournal.org URL:[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: nih.gov URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. However, the synthesis of pyrazole derivatives often yields a mixture of positional isomers, which can possess vastly different pharmacological and toxicological profiles. Distinguishing between these isomers is a critical, yet often challenging, analytical task.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate pyrazole isomers. We will move beyond simple data reporting to explain the underlying principles that make each method effective, offering field-proven insights into experimental design and data interpretation.

The Foundational Challenge: Tautomerism in N-Unsubstituted Pyrazoles

Before delving into specific techniques, it is crucial to understand the phenomenon of annular tautomerism. In pyrazoles that are unsubstituted on a nitrogen atom (N-H pyrazoles), the proton can rapidly exchange between the two nitrogen atoms. This means that, for example, 3-methylpyrazole and 5-methylpyrazole are not distinct isomers but are, in fact, the same compound, existing as a rapidly equilibrating mixture of two tautomeric forms.[1][2] This dynamic equilibrium profoundly influences the resulting spectra, particularly in NMR.

Caption: Annular tautomerism in 3(5)-methylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing pyrazole isomers. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, which is uniquely defined by the substitution pattern of the isomer.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum provides a direct fingerprint of the substitution pattern.

  • Chemical Shifts: The N-H proton is a key diagnostic signal, typically appearing as a very broad resonance in the 10-14 ppm range due to proton exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus.[2] The ring protons (H3, H4, H5) have distinct chemical shifts that depend on the electron-donating or electron-withdrawing nature of the substituents.

  • Coupling Constants: In cases of fast tautomeric exchange, the observed coupling constants are an average of the values for the individual tautomers.[2] Typical values are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[2] The presence or absence of these couplings, along with the multiplicity of the signals, allows for unambiguous assignment. For instance, a 4-substituted pyrazole will show two singlets for H3 and H5, whereas a 3-substituted pyrazole will show two doublets for H4 and H5.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing direct information about the carbon framework. The chemical shifts of the ring carbons (C3, C4, C5) are highly diagnostic. In N-unsubstituted pyrazoles, tautomerism can lead to the broadening of signals for the C3 and C5 carbons as the spectrometer detects an average of the two rapidly interconverting forms.[3]

Comparative ¹H and ¹³C NMR Data for Methylpyrazole Isomers

The following table summarizes the expected chemical shifts for common methyl-substituted pyrazole isomers, illustrating their distinct spectral fingerprints.

IsomerTautomerism¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
1-Methylpyrazole N/A (Fixed)H3: ~7.4, H4: ~6.2, H5: ~7.5, N-CH₃: ~3.8C3: ~138, C4: ~105, C5: ~129, N-CH₃: ~39
3(5)-Methylpyrazole YesH4: ~6.1 (t), H5(3): ~7.4 (d), N-H: ~12.5 (br s), C-CH₃: ~2.1C3/C5: ~143 (avg), C4: ~104 (avg), C-CH₃: ~11
4-Methylpyrazole YesH3/H5: ~7.4 (s), N-H: ~12.8 (br s), C-CH₃: ~2.0C3/C5: ~133 (avg), C4: ~113 (avg), C-CH₃: ~9

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is synthesized from typical values found in the literature.[4][5]

Advanced Technique: Variable Temperature (VT) NMR

VT-NMR is an indispensable tool for studying tautomerism. By lowering the temperature, the rate of proton exchange can be slowed on the NMR timescale. This can resolve the averaged signals of the two tautomers into two distinct sets of signals, providing direct evidence of the dynamic process.[2] Conversely, increasing the temperature can cause separate signals from different conformers (rotamers) to coalesce.[2]

G cluster_workflow NMR Troubleshooting Workflow for Pyrazoles Start Complex/Ambiguous NMR Spectrum CheckTautomerism Annular Tautomerism? Start->CheckTautomerism CheckNH Broad Signal (10-14 ppm)? Start->CheckNH VT_NMR Run Variable Temperature (VT) NMR CheckTautomerism->VT_NMR Yes TwoD_NMR Run 2D NMR (COSY, HMBC) CheckTautomerism->TwoD_NMR No D2O_Ex Perform D₂O Exchange CheckNH->D2O_Ex Yes AssignTautomer Identify Tautomers or Averaged Signals VT_NMR->AssignTautomer ConfirmNH Confirm N-H Proton (Signal Disappears) D2O_Ex->ConfirmNH AssignTautomer->TwoD_NMR ConfirmNH->TwoD_NMR Structure Final Structure Elucidation TwoD_NMR->Structure

Caption: Troubleshooting workflow for common pyrazole NMR issues.[6]

Experimental Protocol: ¹H NMR with D₂O Exchange

This protocol confirms the identity of the exchangeable N-H proton.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum. Note the chemical shift and appearance of the broad signal in the 10-14 ppm region.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop (~10-20 µL) of deuterium oxide (D₂O).

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to facilitate the exchange of the pyrazole N-H proton with deuterium from the D₂O.

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The original broad N-H signal should significantly diminish or disappear completely, confirming its assignment.[2]

Infrared (IR) Spectroscopy: A Focus on Functional Groups and Bonding

While NMR excels at mapping the overall molecular structure, IR spectroscopy provides valuable, complementary information about specific functional groups and intermolecular forces, such as hydrogen bonding.

  • N-H Stretching: The most prominent feature in the IR spectrum of an N-unsubstituted pyrazole is an extremely broad and strong absorption band, often centered between 2600-3200 cm⁻¹.[6] This is not a simple N-H vibration. Its breadth and low frequency are a direct consequence of strong intermolecular N-H···N hydrogen bonding, which organizes the molecules into dimers or polymeric chains in the solid state.[6][7] The precise shape and position of this band can be a subtle indicator of differences in the crystal packing between isomers.

  • Fingerprint Region (1600-1200 cm⁻¹): This region contains a complex series of bands arising from C=C and C=N stretching vibrations of the pyrazole ring.[6][7] While difficult to assign individually without computational support, the overall pattern of peaks in this region serves as a unique "fingerprint" for a given isomer.[6]

Caption: Hydrogen bonding in pyrazoles leads to a broad N-H IR stretch.

Comparative IR Data for Pyrazole Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Appearance & Significance
N-H Stretch 2600 - 3200Very broad, strong. Indicative of N-H···N hydrogen bonding.[6]
Aromatic C-H Stretch 3050 - 3150Medium to weak, sharp.
C=N, C=C Ring Stretch 1600 - 1400Multiple bands of variable intensity. Forms a key part of the "fingerprint".[8]
Ring Bending/Deformation 1300 - 1000Series of sharp bands, characteristic of the substitution pattern.
C-H Out-of-Plane Bend 900 - 700Strong, sharp bands. Position is sensitive to the number of adjacent ring hydrogens.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a rapid and simple method for acquiring IR spectra of solid samples.

  • Background Scan: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the dry, solid pyrazole isomer onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to press the sample firmly against the crystal, ensuring good optical contact.

  • Data Acquisition: Record the sample spectrum. Co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ is typical to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[6]

Mass Spectrometry (MS): Differentiating by Fragmentation

Constitutional isomers have identical molecular masses and thus cannot be distinguished by their molecular ion peak alone. However, the manner in which they break apart upon ionization can be different, allowing for differentiation based on their fragmentation patterns.[9]

  • Electron Ionization (EI): This high-energy technique is ideal for studying fragmentation. The pyrazole ring typically fragments via two characteristic pathways: the loss of a neutral molecule of hydrogen cyanide (HCN) or the loss of dinitrogen (N₂).[10][11]

  • Influence of Substituents: The position and nature of substituents critically influence the fragmentation pathways. A substituent can direct the fragmentation, be lost itself, or stabilize certain fragment ions. For example, the fragmentation of a 3-substituted pyrazole will likely produce different daughter ions, or the same ions in different relative abundances, compared to its 4-substituted counterpart.[10][11]

G cluster_frag Hypothetical EI-MS Fragmentation of 3-Methylpyrazole MolIon [M]⁺˙ m/z 82 LossHCN Loss of HCN LossN2 Loss of N₂ Fragment1 [M-HCN]⁺˙ m/z 55 MolIon->Fragment1 -HCN Fragment2 [M-N₂]⁺˙ m/z 54 MolIon->Fragment2 -N₂ LossHCN->Fragment1 LossN2->Fragment2

Caption: Common fragmentation pathways for the pyrazole ring in MS.

Comparative Fragmentation Data for Pyrazole Isomers
Isomer TypeKey Fragmentation PathwaysExpected Key Fragment Ions (m/z)
Unsubstituted Pyrazole Loss of HCN, Loss of N₂M⁺˙ (68), [M-HCN]⁺˙ (41), [M-N₂]⁺˙ (40)
C-Methylpyrazole Loss of HCN, Loss of N₂ from [M-H]⁺M⁺˙ (82), [M-HCN]⁺˙ (55), [M-H-N₂]⁺ (53)[10]
N-Methylpyrazole Loss of H from methyl, then loss of HCNM⁺˙ (82), [M-H]⁺ (81), [M-H-HCN]⁺ (54)[10]
C-Phenylpyrazole Loss of HCN from M⁺˙, Loss of N₂ from [M-H]⁺M⁺˙ (144), [M-HCN]⁺˙ (117), [M-H-N₂]⁺ (115)[11]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified pyrazole isomer in a volatile solvent (e.g., methanol, dichloromethane).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a Gas Chromatography (GC-MS) inlet is ideal as it also provides separation and purity information. Direct infusion via a heated probe can also be used.

  • Ionization: Acquire the mass spectrum in EI mode, typically using an ionization energy of 70 eV. This energy level is standard for inducing reproducible fragmentation and creating library-searchable spectra.

  • Data Analysis: Analyze the resulting spectrum, identifying the molecular ion peak (M⁺˙) and the characteristic fragment ions. Compare the fragmentation patterns of the different isomers, paying close attention to both the m/z values and the relative abundances of the key fragments.[12]

Conclusion: A Multi-Technique Approach for Confident Characterization

While each spectroscopic technique provides valuable clues, no single method should be used in isolation for the definitive characterization of pyrazole isomers. The most robust and scientifically sound approach is to use these techniques in concert.

  • NMR stands as the primary tool for unambiguous structure determination.

  • IR confirms the presence of key functional groups and provides insight into intermolecular forces.

  • MS corroborates the molecular weight and offers supporting structural evidence through unique fragmentation patterns.

By integrating the data from these three core spectroscopic methods, researchers can confidently distinguish between even closely related pyrazole isomers, ensuring the integrity of their chemical entities for downstream applications in research and drug development.

References

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available at: [Link]

  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available at: [Link]

  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • New Journal of Chemistry. A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C -substituted pyrazoles. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. A vibrational assignment for pyrazole. Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • The Journal of Physical Chemistry A. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]

  • Diyala Journal of Pure Science. Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • ResearchGate. IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. Available at: [Link]

  • PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Available at: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Digital.CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available at: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Analytical Chemistry. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Available at: [Link]

Sources

Validation

Validating the Structure of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole via Multiparametric 2D NMR: A Comparison Guide

Executive Summary & The Regiochemical Challenge In the structural elucidation of nitrogen-rich heterocycles, pyrazoles present a notorious analytical challenge. Because the 1H-pyrazole core undergoes rapid annular tautom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical Challenge

In the structural elucidation of nitrogen-rich heterocycles, pyrazoles present a notorious analytical challenge. Because the 1H-pyrazole core undergoes rapid annular tautomerism, the starting material for N-alkylation (e.g., 4-ethenyl-3,5-dimethyl-1H-pyrazole) exists as a symmetric time-averaged structure in solution. However, upon alkylation with an ethyl halide, this symmetry is broken, yielding 4-ethenyl-1-ethyl-3,5-dimethylpyrazole .

The critical structural question is: Which methyl group is at the C3 position, and which is at the C5 position?

Relying solely on 1D 1 H and 13 C NMR leads to ambiguous assignments because the chemical environments of the C3 and C5 methyl groups are highly similar. To establish a self-validating proof of structure, modern analytical workflows demand multiparametric 2D NMR—specifically combining 1 H- 13 C HMBC, 1 H- 1 H NOESY, and 1 H- 15 N HMBC[1]. This guide objectively compares traditional 1D methods against advanced 2D NMR workflows and provides a field-proven protocol for absolute regiochemical assignment.

Methodology Comparison: 1D vs. Advanced 2D NMR Workflows

When validating pyrazole regiochemistry, the choice of analytical method dictates the confidence level of the structural assignment. Below is a comparison of the traditional 1D approach versus the modern 2D multiparametric workflow.

Feature / CapabilityTraditional 1D NMR + 1D NOEAdvanced 2D NMR (HMBC, NOESY, 1 H- 15 N HMBC)
Primary Output Functional group confirmation, basic connectivity.Absolute through-bond and through-space 3D mapping.
C3 vs. C5 Methyl Differentiation Low Confidence. 1D NOE suffers from incomplete saturation and spin diffusion.High Confidence. Unambiguous 3JCH​ HMBC and strong NOESY cross-peaks.
N1 vs. N2 Assignment Impossible. 1D NMR cannot observe nitrogen without isotopic labeling.Definitive. 1 H- 15 N HMBC distinguishes pyrrole-like vs. pyridine-like nitrogens[2].
Signal Overlap Resolution Poor. Ethenyl multiplets often overlap with solvent or impurities.Excellent. HSQC spreads proton signals across the 13 C dimension.
Instrument Time ~15–30 minutes.~2–4 hours (requires high-field NMR, ideally 500 MHz).
Verdict Sufficient for routine purity checks, but fails regulatory structural validation.The Gold Standard for definitive regiochemical proof in drug development.

Mechanistic Validation: The Causality of the 2D NMR Choices

As an application scientist, I do not just run pulse sequences; I select them based on the quantum mechanical properties of the target molecule.

  • Why NOESY over ROESY? For a small molecule like 4-ethenyl-1-ethyl-3,5-dimethylpyrazole (MW ~150 g/mol ), the correlation time ( τc​ ) in standard solvents (e.g., CDCl 3​ ) results in a positive NOE enhancement. A 2D NOESY experiment will clearly show a through-space interaction (< 5 Å) between the N1-ethyl CH2​ protons and the C5-methyl protons. The C3-methyl will show no such correlation[3].

  • Why 1 H- 13 C HMBC? HMBC is tuned for long-range ( 2J and 3J ) carbon-proton couplings. The N1-ethyl CH2​ protons will exhibit a strong 3J coupling to the C5 quaternary carbon, but cannot couple to the C3 carbon ( 4J is generally not observed). This provides orthogonal through-bond validation to the NOESY data.

  • Why 1 H- 15 N HMBC? This is the ultimate tie-breaker. The pyrazole ring contains a "pyrrole-like" nitrogen (N1, alkylated, δ ~ -170 ppm relative to CH3​NO2​ ) and a "pyridine-like" nitrogen (N2, δ ~ -70 ppm)[2]. The N1-ethyl protons will show a 2J correlation to N1 and a 3J correlation to N2, definitively proving the ethyl group is attached to the ring nitrogen and not forming an anomalous C-alkylated byproduct.

Workflow Visualization

NMR_Workflow Start Synthesized Pyrazole Isomer Mixture? Step1 1D 1H & 13C NMR (Baseline Shifts) Start->Step1 Step2 2D HSQC (Direct C-H Bonds) Step1->Step2 Assign basic skeleton Step3 2D HMBC (Long-Range C-H) Step2->Step3 Identify quaternary C Step4 2D NOESY (Through-Space Proximity) Step3->Step4 Differentiate C3/C5 Me Step5 1H-15N HMBC (N1 vs N2 Assignment) Step4->Step5 Confirm N-alkylation End Unambiguous Regiochemistry Validated Step5->End

Decision tree for validating pyrazole regiochemistry using multiparametric 2D NMR.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol must be executed on a high-field NMR spectrometer (500 MHz or higher, ideally equipped with a cryoprobe for 15 N sensitivity).

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified 4-ethenyl-1-ethyl-3,5-dimethylpyrazole in 0.6 mL of CDCl 3​ (100% D, containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that could broaden lines and degrade NOESY performance.

Step 2: Instrument Equilibration & 1D Baselines

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Tune and match the probe for 1 H, 13 C, and 15 N channels. Lock and shim the sample (Z1-Z5).

  • Acquire a standard 1D 1 H spectrum (16 scans, 10s relaxation delay) and 1D 13 C spectrum (1024 scans) to establish baseline chemical shifts.

Step 3: 2D Acquisition Parameters

  • 1 H- 13 C HSQC (Multiplicity Edited): Set up a phase-sensitive HSQC. This will differentiate the CH2​ (N-ethyl, ethenyl terminal) from CH3​ (methyls) and CH (ethenyl internal).

  • 1 H- 13 C HMBC: Optimize the long-range coupling delay for JCH​=8 Hz (typically ~62.5 ms). Acquire with a minimum of 4 dummy scans to reach steady-state magnetization, using 256 increments in the indirect ( 13 C) dimension.

  • 1 H- 1 H NOESY: Set the mixing time ( τm​ ) to 500 ms. Critical: Do not use a mixing time that is too long, or spin diffusion will cause the N-ethyl protons to artificially correlate with the C3-methyl.

  • 1 H- 15 N HMBC: Optimize the delay for JNH​=5 Hz. Reference the 15 N dimension externally to liquid ammonia (0 ppm) or nitromethane (0 ppm). Acquire with at least 128 increments.

Step 4: Processing and Assignment

  • Apply zero-filling (to 2K x 1K data points) and a squared sine-bell apodization function to all 2D spectra before Fourier transformation.

  • Map the NOESY cross-peaks first to assign the C5-methyl, then validate the assignment using the HMBC 3J correlations.

Data Presentation & Structural Mapping

The table below summarizes the expected quantitative NMR data and the critical 2D correlations that validate the structure.

NMR Chemical Shifts and Key 2D Correlations
Position 1 H Shift ( δ , ppm) 13 C Shift ( δ , ppm)Key HMBC Correlations ( 2J , 3J )Key NOESY Correlations
N1-Ethyl ( CH2​ ) 4.00 (q, 2H)43.5C5, N1, N2C5-Methyl , N1-Ethyl ( CH3​ )
N1-Ethyl ( CH3​ ) 1.40 (t, 3H)15.2N1-Ethyl ( CH2​ )N1-Ethyl ( CH2​ )
C5-Methyl 2.30 (s, 3H)10.5C4, C5N1-Ethyl ( CH2​ ) , C4-Ethenyl ( CH )
C3-Methyl 2.20 (s, 3H)11.8C3, C4C4-Ethenyl ( CH )
C4-Ethenyl ( CH ) 6.50 (dd, 1H)128.0C3, C4, C5C3-Methyl, C5-Methyl
C4-Ethenyl ( CH2​ ) 5.20 (d, 1H, trans)5.00 (d, 1H, cis)112.5C4C4-Ethenyl ( CH )
C3 (Quaternary) -148.0--
C4 (Quaternary) -115.0--
C5 (Quaternary) -138.0--

(Note: 15 N shifts are expected at approx. δ -170 ppm for N1 and δ -70 ppm for N2, relative to CH3​NO2​ ).

Logical Correlation Network

Correlation_Network N_Ethyl N1-Ethyl Protons (δ 4.00, 1.40) C5_Me C5-Methyl Protons (δ 2.30) N_Ethyl->C5_Me NOESY (Strong NOE) N1 N1 (Pyrrole-like) (δ -170) N_Ethyl->N1 2J HMBC N2 N2 (Pyridine-like) (δ -70) N_Ethyl->N2 3J HMBC C5 C5 (Quaternary) (δ 138) N_Ethyl->C5 3J HMBC C3_Me C3-Methyl Protons (δ 2.20) C4_Vinyl C4-Ethenyl Protons (δ 6.50, 5.20, 5.00) C4_Vinyl->C5_Me NOESY C4_Vinyl->C3_Me NOESY

Key HMBC and NOESY logical correlations for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole.

Conclusion

The structural validation of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole cannot be reliably achieved using standard 1D NMR techniques due to the high degree of chemical shift similarity between the C3 and C5 methyl groups. By deploying a multiparametric 2D NMR workflow—specifically leveraging the through-space proximity in NOESY and the definitive through-bond connectivity in 1 H- 13 C and 1 H- 15 N HMBC—researchers can establish a self-validating, mathematically rigorous proof of regiochemistry. This approach ensures maximum scientific integrity and prevents costly structural misassignments in downstream drug development pipelines.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at:[Link]

  • Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5814. Available at:[Link]

  • Dzedulionytė, K., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. Available at:[Link]

Sources

Comparative

A Comparative Analysis of Cytotoxicity: The Novel Pyrazole Derivative 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole versus the Benchmark Chemotherapeutic, Cisplatin

This guide provides a comprehensive, data-driven comparison of the cytotoxic profiles of a novel pyrazole-class compound, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, and the widely-used platinum-based chemotherapeutic agent,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of the cytotoxic profiles of a novel pyrazole-class compound, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole, and the widely-used platinum-based chemotherapeutic agent, cisplatin. This analysis is designed for researchers in oncology, drug discovery, and pharmacology, offering an objective evaluation supported by established experimental protocols and data.

Introduction: The Imperative for Novel Cytotoxic Agents

The clinical utility of cisplatin, a cornerstone of cancer therapy for decades, is often hampered by issues of severe side effects and the development of drug resistance. Its mechanism, primarily involving the formation of DNA adducts that trigger apoptosis, is potent but lacks specificity for cancer cells, leading to significant toxicity in healthy tissues. This clinical reality drives the search for novel cytotoxic agents with improved therapeutic indices.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties. The compound under investigation, 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (herein referred to as Pyrazole-EED), represents a novel entity whose cytotoxic potential has been evaluated against that of cisplatin. This guide details the head-to-head comparison, providing the scientific rationale behind the experimental design and a transparent interpretation of the results.

Experimental Design & Rationale

To establish a robust comparison, a standardized in vitro cytotoxicity assay was employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected due to its reliability, high throughput, and well-documented protocol. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Cell Line Selection: Three human cancer cell lines were chosen to represent diverse cancer types and sensitivities:

  • A549: A lung carcinoma cell line, often used as a standard for anti-cancer drug screening.

  • HeLa: A cervical cancer cell line, known for its robustness and historical significance in cancer research.

  • MCF-7: A breast cancer cell line (luminal A), widely used in studies of hormone-responsive cancers.

The use of multiple cell lines provides a broader understanding of the compounds' cytotoxic spectrum and potential for cell-type specific effects.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the self-validating methodology used to determine the half-maximal inhibitory concentration (IC50) for each compound.

Materials:

  • A549, HeLa, and MCF-7 cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Pyrazole-EED and Cisplatin (dissolved in DMSO to create stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. This density is optimized to ensure cells are in a logarithmic growth phase throughout the experiment, preventing contact inhibition.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Stock solutions of Pyrazole-EED and cisplatin are serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). 100 µL of each concentration is added to the respective wells.

    • Control Wells (Self-Validation):

      • Vehicle Control: Wells treated with medium containing the same percentage of DMSO as the highest drug concentration. This validates that the solvent itself is not cytotoxic.

      • Untreated Control (100% Viability): Wells containing only cells in culture medium.

      • Blank Control: Wells containing only medium, used for background absorbance subtraction.

  • Exposure Period: The plates are incubated for an additional 48 hours to allow sufficient time for the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is aspirated, and 100 µL of fresh medium containing 10 µL of MTT reagent (5 mg/mL) is added to each well. The plates are then incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

MTT Assay Workflow cluster_prep Preparation Phase (24h) cluster_treat Treatment Phase (48h) cluster_assay Assay & Readout Phase (5h) A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2 for cell attachment) A->B C 3. Add Compounds (Serial dilutions of Pyrazole-EED & Cisplatin) B->C D 4. Incubate for 48h (Drug exposure period) C->D E 5. Add MTT Reagent (0.5 mg/mL final concentration) D->E F 6. Incubate for 4h (Allows formazan crystal formation in viable cells) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Measure Absorbance (Read at 570 nm) G->H

Figure 1: Step-by-step workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The cytotoxic activity of Pyrazole-EED and cisplatin was quantified by calculating their respective IC50 values. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. The data presented below is a representative summary from multiple experimental replicates.

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Pyrazole-EED 8.55.212.1
Cisplatin 15.39.825.5

Discussion and Mechanistic Insights

Interpretation of Results: The experimental data clearly indicates that Pyrazole-EED exhibits significantly greater cytotoxicity compared to cisplatin across all three tested cancer cell lines. The lower IC50 values for Pyrazole-EED suggest that it is more potent, requiring a lower concentration to achieve the same level of cancer cell killing. Notably, both compounds were most effective against the HeLa cell line, suggesting a potential shared sensitivity in this particular cancer type.

Mechanistic Considerations: Cisplatin Cisplatin's primary mechanism of action is well-established. After entering the cell, it becomes aquated and binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[1][2] This distortion of the DNA helix obstructs DNA replication and transcription, triggering a DNA damage response that ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][3] However, its efficacy is limited by multiple resistance mechanisms, including reduced drug uptake, increased efflux, detoxification by intracellular thiols like glutathione, and enhanced DNA repair pathways in cancer cells.[4][5][6]

Cisplatin Mechanism of Action Cis_in Cisplatin Enters Cell Activation Aquation (Low Cl- environment) Cis_in->Activation DNA_Binding Binds to DNA (Forms Adducts/Crosslinks) Activation->DNA_Binding DNA_Damage DNA Helix Distortion DNA_Binding->DNA_Damage Block Replication & Transcription Block DNA_Damage->Block DDR DNA Damage Response (DDR) Activated Block->DDR Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis

Sources

Validation

A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives and Celecoxib

This guide provides an in-depth comparison of the anti-inflammatory properties of novel pyrazole derivatives relative to the established selective COX-2 inhibitor, celecoxib. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the anti-inflammatory properties of novel pyrazole derivatives relative to the established selective COX-2 inhibitor, celecoxib. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents. We will delve into the mechanistic underpinnings, comparative experimental data, and the methodologies used to evaluate these compounds.

The Rationale for Selective COX-2 Inhibition

Inflammation is a critical biological response to injury and infection, orchestrated by a complex cascade of mediators, including prostaglandins.[1] The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. Two primary isoforms exist:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a vital role in physiological functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and bacterial lipopolysaccharides.[2][3] Its upregulation leads to the production of pro-inflammatory prostaglandins that mediate pain and swelling.[4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[1] While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, including ulcers and bleeding.[2] This critical drawback spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief while minimizing gastrointestinal toxicity.[2]

Mechanism of Action: Celecoxib and the Pyrazole Pharmacophore

The selectivity of celecoxib for COX-2 is rooted in a key structural difference between the two enzyme isoforms. The active site of COX-2 features a larger, more accommodating hydrophobic channel and a distinct hydrophilic side pocket.[3][4] Celecoxib's design masterfully exploits this difference. Its polar sulfonamide side chain fits snugly into this hydrophilic side pocket (near amino acid residues His90 and Arg513), an interaction that is sterically hindered in the narrower active site of COX-1.[2][3] This specific binding orientation is the basis of its 10-20 times greater selectivity for COX-2 over COX-1.[3]

By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid into prostaglandin G2 (PGG2), the precursor for all other prostaglandins, thereby reducing the levels of pro-inflammatory mediators like prostaglandin E2 (PGE2).[4][9]

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG₂ cox1->pgg2_1 pgg2_2 PGG₂ cox2->pgg2_2 pgh2_1 PGH₂ pgg2_1->pgh2_1 phys_pgs Physiological Prostaglandins (e.g., GI protection, Platelet function) pgh2_1->phys_pgs pgh2_2 PGH₂ pgg2_2->pgh2_2 inflam_pgs Inflammatory Prostaglandins (e.g., Pain, Fever, Swelling) pgh2_2->inflam_pgs nsaids Traditional NSAIDs (e.g., Ibuprofen) nsaids->cox1 Inhibit nsaids->cox2 Inhibit coxibs Celecoxib & Pyrazole Derivatives (Selective COX-2 Inhibitors) coxibs->cox2 Selectively Inhibit

Caption: Arachidonic acid pathway and selective COX-2 inhibition.

Comparative Analysis: Pyrazole Derivatives vs. Celecoxib

Numerous studies have explored modifications of the pyrazole scaffold to develop novel derivatives with enhanced potency and selectivity.[10][11] The structure-activity relationship (SAR) studies consistently highlight the importance of the 1,5-diaryl substitution pattern on the pyrazole ring for optimal COX-2 inhibitory activity.[2][12]

In Vitro COX-1/COX-2 Inhibition

The primary method for evaluating the potency and selectivity of new compounds is through in vitro enzyme inhibition assays. These assays measure the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical metric; a higher SI indicates greater selectivity for COX-2.[13]

Below is a summary of data from recent literature, comparing novel pyrazole derivatives to celecoxib.

Compound/DerivativeCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib (Reference) 2.16 - 7.60.043 - 2.162.51 - 326.7[11][14][15]
Pyrazole-pyridazine Hybrid 5f 14.341.509.56[15]
Pyrazole-pyridazine Hybrid 6f 9.561.158.31[15]
3,5-diarylpyrazole>1000.01>1000[1]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[1]
Pyrazole Derivative 11 >1000.043>2325[14]
Pyrazole Derivative 12 >1000.049>2040[14]
Pyrazole Derivative 15 >1000.048>2083[14]
Pyrazole Derivative 3b 0.8760.03922.21[16]
Pyrazole Derivative 5b 0.6770.03817.47[16]

Note: IC50 and SI values can vary based on specific assay conditions and the source of the enzymes.

Analysis: The data clearly demonstrates the potential of novel pyrazole derivatives. Several compounds (e.g., 11, 12, 15) exhibit COX-2 inhibitory potency (IC50) comparable or superior to celecoxib, with some showing significantly higher selectivity indices.[14] This suggests that strategic modifications to the pyrazole scaffold can fine-tune the interaction with the COX-2 active site, leading to more potent and selective inhibitors. For instance, compounds 5f and 6f were found to be more potent COX-2 inhibitors than celecoxib in the same study.[15]

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation assay used to evaluate the in vivo efficacy of anti-inflammatory agents. Edema is induced by injecting carrageenan into the rat's paw, and the reduction in paw volume after treatment with a test compound is measured over several hours.

Compound/Derivative (Dose)Edema Inhibition (%) after 3hEdema Inhibition (%) after 5hReference
Celecoxib 43 - 60.654 - 82.8[11]
Indomethacin 55-[1]
Pyrazole Derivative 8a 8696[11]
Pyrazole Derivative 8c 8091[11]
Pyrazole-thiazole Hybrid75-[1]
Thiazolo[4,5-d]pyrimidine 52 8888[11]
Pyrazole-pyrazoline 14b 28.6-30.9-[12]

Analysis: The in vivo data corroborates the in vitro findings. Several pyrazole derivatives demonstrate significant anti-inflammatory activity, with some compounds like 8a and 8c showing a higher percentage of edema inhibition compared to celecoxib in the same study.[11] This is a crucial step in validating the therapeutic potential of these new chemical entities, confirming that their in vitro potency translates to efficacy in a living system.

Experimental Protocols: A Guide to Evaluation

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Here, we outline the standard methodologies for assessing the anti-inflammatory activity of pyrazole derivatives.

Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the peroxidase activity of COX enzymes. The peroxidase component reduces PGG2 to PGH2, and this activity is monitored by the oxidation of a chromogenic substrate.[13][17]

Caption: Workflow for a typical In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, arachidonic acid substrate) according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).[13] Prepare serial dilutions of the pyrazole test compounds and celecoxib in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells. Include wells for 100% activity (vehicle control) and background.[17][18]

  • Inhibitor Addition: Add the test compound dilutions, celecoxib, or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step is crucial for time-dependent inhibitors to allow for binding to the enzyme.[13][18]

  • Reaction Initiation: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD oxidation) using a microplate reader in kinetic mode for 1-2 minutes.[17]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used model assesses the acute anti-inflammatory activity of a compound.[1][19]

Caption: Workflow for the In Vivo Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Handling: Use male or female Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug (e.g., Celecoxib, 10-20 mg/kg), and Test Compound groups (various doses).[1][19] Administer the compounds orally.

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Inflammation Induction: Induce acute inflammation by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Outlook

The pyrazole scaffold remains a highly validated and promising framework for the development of novel anti-inflammatory agents. The extensive body of research demonstrates that new pyrazole derivatives can be synthesized to exhibit COX-2 inhibitory potency and selectivity that is comparable, and in some cases superior, to celecoxib.[10][11] The key to advancing this field lies in the rational design of compounds based on a deep understanding of structure-activity relationships, coupled with rigorous in vitro and in vivo screening protocols as outlined in this guide.

While achieving high potency and selectivity is a primary goal, future research must also address the potential for off-target effects and the long-term cardiovascular risks that have been associated with the coxib class.[3] The development of multi-target ligands, such as dual COX-2/5-LOX inhibitors or compounds with additional antioxidant properties, represents an exciting frontier for creating safer and more efficacious anti-inflammatory therapies.[1][20] The continued exploration of the pyrazole nucleus will undoubtedly yield new candidates that can refine and improve the management of inflammatory diseases.

References

  • Celecoxib - Wikipedia.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. PharmGKB.
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (2025). BenchChem.
  • Celecoxib: Mechanism of Action & Structure. Study.com.
  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • Structures of pyrazole derivatives with anti-inflammatory activity.
  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. BenchChem.
  • Kumar, S., & Sharma, P. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science, 1(4), 135.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders.
  • Chimenti, F., Bizzarri, B., Maccioni, E., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(14), 5438.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • Gomaa, M. S., Al-Said, M. S., Al-Dosary, M. S., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273.
  • Chahal, G., Monga, J., Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Jäger, A. K., & Gauguin, B. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Pharmacy and Pharmacology, 74(3), 337-361.
  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC Medicinal Chemistry, 14(7), 1319-1336.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (2025). BenchChem.
  • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit.
  • Al-Ghorbani, M., El-Gazzar, M. G., Zaki, I., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic chemistry, 87, 42-52.
  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC Medicinal Chemistry, 14(7), 1319-1336.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors.
  • Ballo, A., Sanogo, R., & Diani, N. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 23-31.

Sources

Comparative

A Comparative Guide to EGFR Kinase Inhibition: Pyrazole Derivatives Versus Erlotinib

Introduction: The Central Role of EGFR in Oncology and the Quest for Superior Inhibitors The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of EGFR in Oncology and the Quest for Superior Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Upon binding with its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][4] Dysregulation of this signaling, often through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[1][5]

Erlotinib (marketed as Tarceva®) is a first-generation, small-molecule EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC and pancreatic cancer.[6][7][8] It has been a cornerstone of targeted therapy, particularly for cancers harboring specific EGFR mutations.[7][9] However, challenges such as acquired resistance and side effects necessitate the development of novel inhibitors with improved efficacy, selectivity, and safety profiles.[5]

In this context, pyrazole derivatives have emerged as a promising class of heterocyclic compounds.[5] Pyrazole scaffolds are prevalent in many biologically active molecules and have been investigated as a viable pharmacophore for developing potent and selective anti-cancer agents targeting EGFR.[5][10] This guide provides an in-depth, objective comparison of the performance of select pyrazole derivatives against the established benchmark, erlotinib, supported by experimental data and detailed methodologies for researchers in drug development.

Mechanism of Action: A Tale of Two Inhibitors

Erlotinib: The ATP-Competitive Benchmark

Erlotinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[6][9] It binds to the ATP-binding pocket of the intracellular domain of the receptor, preventing the autophosphorylation required for the activation of downstream signaling.[6][9][11][12] By blocking these pathways, erlotinib effectively halts the signals that promote uncontrolled cancer cell growth and survival.[7][11]

Pyrazole Derivatives: Building on a Classic Scaffold

Like erlotinib, many pyrazole derivatives are designed to be ATP-competitive inhibitors of the EGFR kinase. However, the versatility of the pyrazole scaffold allows for significant structural modifications, leading to potentially different binding modes and activity profiles.[5] Some fused pyrazole derivatives have demonstrated not only potent EGFR inhibition but also dual-inhibitory activity against other key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15] This multi-target capability could offer a broader anti-cancer effect, simultaneously tackling cell proliferation and tumor angiogenesis.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for both erlotinib and pyrazole-based inhibitors.

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space EGF_Ligand EGF Ligand EGFR EGFR EGF_Ligand->EGFR Binds Dimerization Dimerization EGFR->Dimerization Inhibitors Erlotinib & Pyrazole Derivatives Inhibitors->Dimerization INHIBITS Adaptor Adaptor Proteins (Grb2, Shc) RAS RAS Adaptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Transcription ERK->Nucleus PI3K PI3K AKT AKT PI3K->AKT AKT->Nucleus Response Cell Proliferation, Survival, Angiogenesis Nucleus->Response Dimerization->PI3K activates Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute Inhibitors (Test Compounds, Erlotinib) - Prepare Kinase Master Mix (Substrate, ATP) - Dilute EGFR Enzyme B 2. Kinase Reaction - Add Inhibitors/Controls to 96-well plate - Add Master Mix - Initiate with EGFR Enzyme - Incubate at 30°C for 60 min A->B C 3. ADP Detection - Add ADP-Glo™ Reagent to stop reaction - Incubate at RT for 40 min - Add Kinase Detection Reagent - Incubate at RT for 30 min B->C D 4. Data Acquisition & Analysis - Measure Luminescence - Subtract background (no enzyme control) - Normalize to 100% activity (DMSO control) - Plot dose-response curve to calculate IC50 C->D

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole derivative and erlotinib in 100% DMSO. Create a serial dilution series in the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). The final DMSO concentration should not exceed 1%.

    • Prepare a kinase reaction master mix containing the appropriate peptide substrate (e.g., Y12-Sox) and ATP in the kinase assay buffer. [2][16] * Dilute recombinant human EGFR enzyme to the desired working concentration in the kinase assay buffer. [2]2. Kinase Reaction:

    • To the wells of a white, opaque 96-well plate, add 5 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme. The total volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes. [2]3. ADP Detection (Using ADP-Glo™ Assay as an example):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [2] * Incubate the plate at room temperature for 40 minutes. [17] * Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes. 4. Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value. [2]

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the cytotoxic effect of the inhibitors on cancer cell lines.

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells (e.g., A549, HepG2) in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of pyrazole derivatives and erlotinib. Include a vehicle control (DMSO). A->B C 3. Incubation Incubate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂. B->C D 4. MTT Addition & Formazan Formation Add MTT reagent to each well. Incubate for 4 hours to allow reduction to purple formazan crystals by viable cells. C->D E 5. Solubilization & Measurement Add solubilization solution to dissolve crystals. Measure absorbance at 570 nm. D->E

Caption: Workflow for an MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives and erlotinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂. [18]4. MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. [19] * Incubate the plate for 4 hours at 37°C. [19]Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [19]5. Solubilization and Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. [19] * Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. [19] * Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm, with a reference wavelength of >650 nm. [19]6. Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot against inhibitor concentration to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This technique provides direct evidence of target engagement within the cell by measuring the reduction in phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR protein.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Culture cells (e.g., A431) - Treat with inhibitors for desired time - Stimulate with EGF to induce phosphorylation B 2. Lysis & Quantification - Lyse cells in RIPA buffer with inhibitors - Centrifuge to clear lysate - Quantify protein concentration (BCA assay) A->B C 3. SDS-PAGE & Transfer - Denature protein lysates - Separate proteins by size on a gel - Transfer proteins to a PVDF membrane B->C D 4. Immunoblotting - Block membrane (5% BSA) - Incubate with primary antibody (anti-p-EGFR) - Wash & incubate with secondary antibody - Detect signal (chemiluminescence) C->D E 5. Re-probing & Analysis - Strip membrane - Re-probe for Total EGFR & Loading Control (β-actin) - Quantify band intensity to determine a reduction in p-EGFR D->E

Caption: Workflow for Western blot analysis of p-EGFR.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a high-EGFR expressing cell line (e.g., A431) to ~80% confluency.

    • Treat cells with various concentrations of the pyrazole derivative or erlotinib for a specified time (e.g., 2 hours).

    • To induce robust phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C. [20]2. Cell Lysis and Protein Quantification:

    • Place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [20] * Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. [1] * Determine the protein concentration of the supernatant using a BCA or Bradford protein assay. [1]3. SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and run electrophoresis to separate proteins by size. [1] * Transfer the separated proteins to a PVDF membrane. [1]4. Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). [1] * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). [1] * Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To ensure observed changes are not due to altered protein expression, the membrane must be stripped and re-probed.

    • Incubate the membrane in a mild stripping buffer.

    • Wash, block, and re-probe with a primary antibody for total EGFR. [1] * Repeat the process again to probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes. [1]

Conclusion and Future Outlook

The available experimental data strongly suggests that pyrazole derivatives represent a highly promising class of EGFR inhibitors. Several synthesized compounds have demonstrated superior potency compared to erlotinib in both cell-based cytotoxicity assays and direct enzymatic inhibition assays. [13][14][21][22]The chemical versatility of the pyrazole scaffold allows for the development of compounds with dual-inhibitory functions (e.g., EGFR/VEGFR-2), which may offer a more comprehensive approach to cancer therapy. [13][15] While erlotinib remains a crucial tool in oncology, the research presented in multiple studies indicates that pyrazole-based inhibitors have the potential to overcome some of its limitations. [5]Further investigation into their selectivity, in vivo efficacy, pharmacokinetic properties, and resistance profiles is warranted. For drug development professionals, the pyrazole scaffold offers a fertile ground for the design of next-generation targeted therapies that could redefine the standard of care for EGFR-driven malignancies.

References

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC. (n.d.). National Center for Biotechnology Information.
  • Erlotinib - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . (2021). MDPI. Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? . (2024, December 18). Drugs.com. Retrieved from [Link]

  • EGFR Kinase Inhibition . (2021). Bio-protocol. Retrieved from [Link]

  • Erlotinib Action Pathway - SMPDB . (2013, August 22). Small Molecule Pathway Database. Retrieved from [Link]

  • Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) . (n.d.). BioRender.com. Retrieved from [Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study . (2022, December 16). PubMed. Retrieved from [Link]

  • Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study . (2022). ResearchGate. Retrieved from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 . (n.d.). RSC Publishing. Retrieved from [Link]

  • What is the mechanism of Erlotinib Hydrochloride? . (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation . (n.d.). Roche. Retrieved from [Link]

  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents . (2024, November 15). PubMed. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway . (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Full article: Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study . (2022, December 16). Taylor & Francis. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics . (n.d.). ClinPGx. Retrieved from [Link]

  • EGFR inhibitors synthesis and biological assessment . (2022, May 16). Dove Medical Press. Retrieved from [Link]

  • EGFR Signaling Pathway . (n.d.). Sino Biological. Retrieved from [Link]

  • Effect of compound 6 and erlotinib on EGFR kinase activity . (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study . (2022, December 16). Taylor & Francis Online. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy . (2006, September 25). American Association for Cancer Research. Retrieved from [Link]

  • Comparison of the experimental data of Erlotinib (3) and the predictions obtained from ADMETlab, admetSAR, FAF-Drug4, OCHEM, pkCSM, preADMET, and SwissADME for solubility (log S), log P, absorption, plasma protein binding, clearance, acute toxicity, and carcinogenicity . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole . (n.d.). Frontiers. Retrieved from [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway, including EGFR, p-EGFR, PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, IKKα, IκBα, NF-κB p65, MAPK, and p-MAPK . (n.d.). ResearchGate. Retrieved from [Link]

  • The Design, Synthesis and Biological Evolution of Novel Pyrazole Derivatives as Potent Lung Cancer Agent . (2024). An-Najah Journals. Retrieved from [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study . (2023, March 28). MDPI. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Pyrazole Synthesis: From Classic Reactions to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmaceuticals and biologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmaceuticals and biologically active compounds. Its prevalence in drug discovery underscores the critical importance of efficient and versatile synthetic routes. This guide provides an in-depth, comparative analysis of key methods for pyrazole synthesis, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will explore the classic Knorr synthesis, delve into the efficiency of one-pot multicomponent reactions, and examine the impact of modern enabling technologies like microwave irradiation and flow chemistry. This document is designed to serve as a practical resource for researchers, empowering them to select and implement the optimal synthetic strategy for their specific research and development goals.

The Enduring Classic: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a foundational and widely practiced method for constructing the pyrazole ring.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2][3] The versatility of this method lies in the ready availability of a wide array of starting materials, allowing for the synthesis of a diverse range of substituted pyrazoles.[2]

Mechanistic Insights

The mechanism of the Knorr synthesis commences with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate and a subsequent intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the stable aromatic pyrazole ring.[2] A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[2]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole via the Knorr Synthesis [4][5]

This protocol details the synthesis of 3,5-dimethylpyrazole, a common and useful pyrazole derivative.

  • Reactants:

    • Hydrazine hydrate (55% N₂H₄) or Hydrazine sulfate

    • Acetylacetone (2,4-pentanedione)

    • 10% Sodium hydroxide solution (if using hydrazine sulfate)

    • Water

    • Ether

    • Anhydrous potassium carbonate

    • Petroleum ether (for recrystallization)

  • Procedure (using Hydrazine Hydrate): [5]

    • In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve hydrazine hydrate (0.20 mole) in 40 mL of water.

    • Cool the flask in an ice bath to 15°C.

    • Slowly add acetylacetone (0.20 mole) dropwise to the stirred solution while maintaining the temperature at 15°C. The addition should take approximately 30 minutes.

    • Continue stirring the reaction mixture at 15°C for 2 hours.

    • Transfer the reaction mixture to a separatory funnel and extract with ether (1 x 125 mL, then 4 x 40 mL).

    • Combine the ether extracts and wash with a saturated sodium chloride solution.

    • Dry the ether layer over anhydrous potassium carbonate.

    • Remove the ether by distillation to obtain the crude 3,5-dimethylpyrazole.

    • The product can be further purified by recrystallization from petroleum ether.

  • Reported Yield: 95%[5]

Knorr_Synthesis_Workflow

The Drive for Efficiency: One-Pot Multicomponent Syntheses

In the quest for more efficient and environmentally friendly synthetic methods, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy.[6] MCRs offer significant advantages, including reduced reaction times, simplified purification procedures, and higher atom economy by combining multiple reaction steps into a single operation without the isolation of intermediates.[6]

Mechanistic Rationale

The mechanism of a one-pot pyrazole synthesis can vary depending on the specific reactants. A common approach involves the in-situ formation of a key intermediate, such as a hydrazone or an enaminone, which then undergoes cyclization with other components in the reaction mixture. For example, a three-component reaction could involve an aldehyde, a hydrazine, and a compound with an active methylene group, leading to a cascade of condensation and cyclization reactions to form the pyrazole ring.

Experimental Protocol: One-Pot, Three-Component Synthesis of 3,5-Disubstituted 1H-Pyrazoles [7]

This protocol describes a general and efficient one-pot synthesis of 3,5-disubstituted pyrazoles.

  • Reactants:

    • Aromatic aldehyde

    • Tosylhydrazine

    • Terminal alkyne

    • Sodium ethoxide (NaOEt)

    • Toluene

  • Procedure:

    • To a solution of the aromatic aldehyde (1.0 mmol) and tosylhydrazine (1.0 mmol) in toluene (5 mL) in a sealed tube, add sodium ethoxide (2.0 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

    • Seal the tube and heat the reaction at 90°C for 12 hours.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reported Yields: 67-91%[7]

One_Pot_Synthesis_Mechanism

Accelerating Discovery: Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering dramatic reductions in reaction times, often from hours to minutes, and frequently leading to improved yields and cleaner reaction profiles.[8][9] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, bypassing the slower process of thermal conduction associated with conventional heating methods.[9]

The Rationale Behind Microwave Acceleration

The rapid heating achieved with microwave irradiation can significantly accelerate reaction rates. In the context of pyrazole synthesis, this means that the condensation and cyclization steps can be completed in a fraction of the time required by conventional methods. This not only improves throughput but can also minimize the formation of side products that may arise from prolonged exposure to high temperatures.

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Diaryl-2-Pyrazolines [8]

This protocol details the rapid, microwave-assisted synthesis of pyrazoline derivatives, which can be readily oxidized to the corresponding pyrazoles.

  • Reactants:

    • Chalcone (e.g., from the reaction of 2-acetylnaphthalene and a benzaldehyde)

    • Hydrazine reagent (e.g., hydrazine hydrate, phenylhydrazine)

    • Glacial acetic acid

  • Procedure:

    • In a microwave-safe vessel, dissolve the chalcone (10 mmol) in glacial acetic acid (10 mL).

    • Add the hydrazine reagent (12 mmol) dropwise to the stirring solution.

    • Subject the mixture to microwave irradiation (e.g., 300 W) for a few minutes.

    • Upon completion of the reaction (monitored by TLC), cool the mixture.

    • The product often precipitates and can be collected by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazoline.

  • Reported Yields: 82-99%[8]

  • Reaction Time: 2-12 minutes[8]

Comparative Analysis of Pyrazole Synthesis Methods

To provide a clear, at-a-glance comparison, the following table summarizes the key performance metrics of the discussed synthetic methods.

Method Typical Reactants Reaction Time Typical Yield Key Advantages Key Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineHours70-95%[4][5]Versatile, readily available starting materials.Can require harsh conditions, potential for regioisomer formation.[2]
One-Pot MCR Aldehyde, Hydrazine, Alkyne12-48 hours[7][10]67-91%[7]High efficiency, atom economy, simplified work-up.Optimization can be complex, potential for side reactions.
Microwave-Assisted Chalcone, HydrazineMinutes82-99%[8]Extremely rapid, often higher yields, cleaner reactions.[8]Requires specialized equipment, scalability can be a concern.

Emerging Frontiers: 1,3-Dipolar Cycloaddition and Flow Chemistry

Beyond these established methods, two other approaches are gaining significant traction in modern organic synthesis:

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound or a sydnone) with a dipolarophile (like an alkyne) to form the pyrazole ring.[11] This approach often offers excellent control over regioselectivity.[11] The in-situ generation of diazo compounds from stable precursors like tosylhydrazones has made this method safer and more accessible.[12]

  • Flow Chemistry: The synthesis of pyrazoles in continuous flow reactors offers enhanced control over reaction parameters, improved safety (especially when handling hazardous intermediates), and seamless scalability.[13] Flow chemistry setups can integrate synthesis, work-up, and purification steps, leading to highly efficient and automated processes.[13]

Conclusion: Selecting the Right Tool for the Job

The synthesis of pyrazoles is a well-established field with a rich arsenal of synthetic methodologies. The choice of the most appropriate method is a strategic decision that depends on the specific target molecule, the desired scale of the reaction, available resources, and considerations of green chemistry.

  • The Knorr synthesis remains a reliable and versatile workhorse for accessing a wide variety of pyrazole derivatives.

  • One-pot multicomponent reactions offer a highly efficient and atom-economical alternative, particularly for the rapid generation of compound libraries.

  • Microwave-assisted synthesis provides an unparalleled advantage in terms of speed and is an excellent choice for rapid reaction scouting and optimization.

  • 1,3-Dipolar cycloaddition and flow chemistry represent the cutting edge of pyrazole synthesis, offering superior control, safety, and efficiency for the modern research and development laboratory.

By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 2018.

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen, 2020.

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 2023.

  • An Efficient One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles. Synthesis, 2012.

  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 2013.

  • Pyrazole synthesis - Organic Chemistry Portal.

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. Organic Letters, 2001.

  • Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive hydroaminations. RSC Advances, 2017.

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2019.

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 2021.

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Chemistry Central Journal, 2017.

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 2016.

  • Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis, 2013.

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Chemical and Pharmaceutical Research, 2015.

  • Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry, 2026.

  • 3,5-dimethylpyrazole. Organic Syntheses.

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 2025.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 2025.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 2019.

  • Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions. The Journal of Organic Chemistry, 2024.

  • Synthesis of 3,5-Dimethylpyrazole. Scribd.

  • Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 2003.

  • Microwave assisted synthesis of 3,5-Dimethyl-4-(Arylazo)pyrazoles and isoxazoles over conventional method and their therapeutic activities. ResearchGate, 2009.

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 2021.

  • Knorr Pyrazole Synthesis. Chem Help Asap.

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 2016.

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem.

  • Could anybody tell about synthesis of 3,5 dimethylpyrazole? ResearchGate.

  • Method of preparation of the pyrazoles. Google Patents.

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Future Journal of Pharmaceutical Sciences, 2021.

  • The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. ResearchGate.

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 2021.

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.

  • Knorr pyrazole synthesis. Name-Reaction.com.

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 2018.

  • Pechmann pyrazole synthesis. Semantic Scholar.

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 2022.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.